molecular formula C42H72O16 B12297250 Kujimycin B

Kujimycin B

Numéro de catalogue: B12297250
Poids moléculaire: 833.0 g/mol
Clé InChI: JQMACDQCTNFQMM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

[12-(5-Acetyloxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-hydroxy-2-(3-hydroxybutan-2-yl)-10-(3-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-oxacyclotetradec-4-yl] acetate is a natural product found in Streptomyces spinichromogenes with data available.

Propriétés

Formule moléculaire

C42H72O16

Poids moléculaire

833.0 g/mol

Nom IUPAC

[12-(5-acetyloxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-hydroxy-2-(3-hydroxybutan-2-yl)-10-(3-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-oxacyclotetradec-4-yl] acetate

InChI

InChI=1S/C42H72O16/c1-19-17-41(12,49)37(47)24(6)35(54-28(10)44)23(5)34(21(3)26(8)43)57-39(48)25(7)36(22(4)33(19)58-40-32(46)30(50-14)16-20(2)52-40)56-31-18-42(13,51-15)38(27(9)53-31)55-29(11)45/h19-27,30-36,38,40,43,46,49H,16-18H2,1-15H3

Clé InChI

JQMACDQCTNFQMM-UHFFFAOYSA-N

SMILES canonique

CC1CC(C(C(O1)OC2C(CC(C(=O)C(C(C(C(OC(=O)C(C(C2C)OC3CC(C(C(O3)C)OC(=O)C)(C)OC)C)C(C)C(C)O)C)OC(=O)C)C)(C)O)C)O)OC

Origine du produit

United States

Foundational & Exploratory

Molecular Mechanism of Action of Kujimycin B (Lankamycin): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural pharmacology and antimicrobial mechanisms, I have designed this technical whitepaper to provide an authoritative, in-depth analysis of Kujimycin B. This guide synthesizes structural biology, kinetic profiling, and crystallographic methodologies to elucidate how this molecule disrupts bacterial translation.

Executive Summary & Physicochemical Profiling

Kujimycin B, universally recognized in structural biology as Lankamycin , is a 14-membered neutral macrolide antibiotic originally isolated from Streptomyces spinichromogenes var. kujimyceticus and Streptomyces violaceoniger[1][2]. Unlike standard broad-spectrum macrolides, Kujimycin B exhibits a unique structural topology that allows for highly specific interactions within the bacterial ribosome, making it a critical compound for studying synergistic antibiotic inhibition.

Understanding the physicochemical properties of Kujimycin B is the first step in experimental design, as its lipophilicity and molecular weight dictate its membrane permeability and the kinetics of its ribosomal association.

Table 1: Physicochemical and Structural Properties of Kujimycin B
PropertyValue / DescriptionExperimental Implication
IUPAC / Common Name Lankamycin / Kujimycin BStandardize nomenclature in assay logs[1].
CAS Registry Number 30042-37-6Essential for reagent procurement and tracking[1].
Molecular Formula C₄₂H₇₂O₁₆Defines mass spectrometry (MS) precursor ions.
Molecular Weight 833.01 g/mol Requires precise calculation for molarity in binding assays[1].
Melting Point Double mp: 147-150°C & 181-182°CIndicates polymorphic crystalline structures[1].
Optical Rotation [a]D20 -94° (c = 1.23 in alc.)Used for stereochemical validation of synthesized batches[1].

Molecular Mechanism of Action & Synergistic Dynamics

The primary target of Kujimycin B is the 50S large ribosomal subunit of bacterial pathogens. The causality of its bactericidal/bacteriostatic effect lies in its spatial occupation of the Nascent Peptide Exit Tunnel (NPET) .

Ribosomal Occlusion

Upon entering the bacterial cell, Kujimycin B navigates to the 23S rRNA. The 14-membered lactone ring anchors into the hydrophobic pockets of the NPET. By physically occluding this tunnel, Kujimycin B prevents the elongation of the nascent polypeptide chain. The ribosome attempts to translate the mRNA, but the physical blockade forces premature dissociation of the peptidyl-tRNA, abruptly halting protein synthesis.

The Synergistic Paradigm with Lankacidin C

A groundbreaking aspect of Kujimycin B (Lankamycin) is its synergistic relationship with Lankacidin C. High-resolution crystallographic studies of the Deinococcus radiodurans large ribosomal subunit (D50S) have revealed that these two drugs bind to adjacent sites without steric clash[3].

  • Kujimycin B binds at the NPET.

  • Lankacidin C binds at the Peptidyl Transferase Center (PTC). Because of their specific orientations, Kujimycin B forms direct structural interactions with Lankacidin C within the ribosomal binding site. This dual-occupancy creates a highly stable, synergistic inhibitory complex that is significantly more potent than either drug alone[3].

MoA Kuj Kujimycin B (Lankamycin) LanC Lankacidin C Kuj->LanC Direct Structural Interaction (Synergism) Ribosome Bacterial 50S Ribosomal Subunit Kuj->Ribosome Binds 23S rRNA NPET Nascent Peptide Exit Tunnel (NPET) Kuj->NPET Occludes Tunnel LanC->Ribosome Binds 23S rRNA PTC Peptidyl Transferase Center (PTC) LanC->PTC Blocks Bond Formation Ribosome->NPET Ribosome->PTC Inhibition Synergistic Inhibition of Protein Synthesis NPET->Inhibition PTC->Inhibition

Fig 1: Synergistic mechanism of Kujimycin B and Lankacidin C on the 50S ribosomal subunit.

Mechanisms of Bacterial Resistance

Understanding how bacteria evade Kujimycin B is vital for next-generation drug design. Resistance to 14-membered macrolides is primarily driven by energy-dependent efflux pumps and ribosomal modification.

For instance, the plasmid pNE24 found in clinical isolates of Staphylococcus epidermidis encodes an energy-dependent efflux pump. This pump specifically recognizes 14- and 15-membered macrolides (including Kujimycin B) and actively extrudes them from the cytoplasm[4]. By maintaining the intracellular concentration of the antibiotic below the thermodynamic threshold required for ribosomal binding, the bacteria survive. When these strains are treated with proton-motive force inhibitors (e.g., CCCP), the efflux pump fails, and macrolide accumulation is restored[4].

Table 2: Resistance Mechanisms against Kujimycin B
Resistance TypeMechanismExperimental Countermeasure
Active Efflux pNE24-mediated energy-dependent extrusion[4].Co-administer with efflux pump inhibitors (e.g., CCCP).
Target Modification erm-mediated methylation of 23S rRNA at A2058.Utilize structurally modified ketolides that bypass A2058.

Experimental Workflows & Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are the field-proven methodologies for evaluating Kujimycin B.

Protocol 1: X-Ray Crystallography of the D50S-Kujimycin B Complex

Causality: We utilize the Deinococcus radiodurans large ribosomal subunit (D50S) because it yields highly ordered crystals that diffract to near-atomic resolution (3.2 Å), allowing for precise mapping of the antibiotic within the NPET[3].

  • Ribosome Purification: Isolate D50S subunits from D. radiodurans using sucrose gradient ultracentrifugation. Validation: Assess subunit homogeneity via analytical ultracentrifugation; only fractions with >95% purity are advanced.

  • Complex Formation: Incubate the purified D50S (at 2.5 μM) with a 50-fold molar excess of Kujimycin B for 2 hours at 37°C to ensure thermodynamic saturation of the binding site.

  • Crystallization: Utilize the vapor diffusion method in sitting drops. The reservoir solution should contain 10-15% 2-methyl-2,4-pentanediol (MPD) to promote controlled precipitation.

  • Cryo-cooling & Diffraction: Transfer crystals stepwise into a cryoprotectant solution (30% MPD) and flash-freeze in liquid nitrogen (100K). Collect diffraction data using synchrotron radiation to maximize the signal-to-noise ratio.

  • Phase Determination: Solve the structure using molecular replacement, utilizing the apo-D50S structure as a search model.

Workflow A 1. Ribosome Purification (D. radiodurans D50S) B 2. Complex Formation (Incubation with Kujimycin B) A->B Quality Control: Ultracentrifugation C 3. Crystallization (Vapor Diffusion Method) B->C Saturation Validation D 4. X-Ray Diffraction (Synchrotron Radiation) C->D Cryo-cooling (100K) E 5. Electron Density Map Resolution (3.2 Å) D->E Phase Determination via Molecular Replacement

Fig 2: Experimental workflow for determining the D50S-Kujimycin B crystal structure.

Protocol 2: In Vitro Ribosomal Binding Affinity Assay

Causality: To quantify the association (


) and dissociation (

) rates, we must separate the ribosome-bound antibiotic from the free fraction rapidly to prevent equilibrium shift artifacts during measurement.
  • Tracer Preparation: Utilize tritium-labeled ([³H]) Kujimycin B or a structurally equivalent fluorescent derivative.

  • Binding Reaction: Mix 10 nM of purified 70S ribosomes with varying concentrations of [³H]-Kujimycin B (1 nM to 100 nM) in Buffer A (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl).

  • Incubation: Incubate at 37°C. Validation: Extract aliquots at 5-minute intervals to establish the time-to-equilibrium curve.

  • Rapid Filtration: Terminate the reaction by applying the mixture to nitrocellulose filters under a vacuum. The filters will retain the large ribosomes and the bound antibiotic, while free antibiotic passes through.

  • Quantification: Wash the filters with cold Buffer A, dry them, and quantify the bound[³H]-Kujimycin B using liquid scintillation counting. Calculate the

    
     using a non-linear regression (Langmuir isotherm) model.
    

References

  • Lankamycin drugfuture.com
  • STUDIES ON THE ANTIBIOTICS FROM Streptomyces spinichromogenes var. kujimyceticus. II jst.go.jp
  • Crystal structure of the synergistic antibiotic pair, lankamycin and lankacidin, in complex with the large ribosomal subunit nih.gov
  • Role of an energy-dependent efflux pump in plasmid pNE24-mediated resistance to 14- and 15-membered macrolides in Staphylococcus epidermidis nih.gov

Sources

Technical Deep Dive: Chemical Architecture and Stereochemical Analysis of Kujimycin B

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource on the chemical structure, stereochemistry, and structural elucidation of Kujimycin B (synonymous with Lankacidinol A ). It is designed for medicinal chemists and structural biologists requiring precise data for drug development and scaffold engineering.

Executive Summary: Identity and Classification

Kujimycin B , chemically identified as Lankacidinol A , represents a distinct subclass of the lankacidin group of antibiotics. Unlike classical macrolides which feature a lactone linkage within the macrocycle, Kujimycin B is characterized by a 17-membered carbocyclic macrocycle fused to a highly functionalized


-keto-

-lactone
ring.[1]
  • Synonyms: Lankacidinol A, T-2636 B.[1]

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 461.55 g/mol [1]

  • Primary Target: Bacterial Ribosome (Large Subunit, Peptidyl Transferase Center neighbor).

Structural Differentiation
FeatureKujimycin B (Lankacidinol A)Lankacidin C (Kujimycin A)
C-14 Position Hydroxyl group (-OH)Ketone (=O)
Macrocycle 17-membered Carbocycle17-membered Carbocycle
Side Chain Pyruvamide (N-acyl)Pyruvamide (N-acyl)
Activity Potent antimicrobial; reduced cytotoxicityHigh potency; higher cytotoxicity

Chemical Structure and Connectivity

The architecture of Kujimycin B is defined by three pharmacophoric regions that dictate its binding affinity and biological stability.

A. The Macrocyclic Core (Carbocycle)

The 17-membered ring is devoid of the ester linkage typical of macrolides. Instead, it is a polyene carbocycle containing a conjugated diene system (C6–C9) which confers rigidity and distinct UV absorption (


 nm).
B. The -Keto- -Lactone Moiety

Fused at the C2–C18 junction (historical numbering), this six-membered lactone ring is the "warhead" of the molecule.[1] It contains:

  • A ketone at C-3'.[1][2][3]

  • A stereogenic center at C-4' (methyl substituted).[1]

  • Stability Liability: This ring is susceptible to hydrolysis and ring-opening under basic conditions, a critical factor in formulation.[1]

C. The Pyruvamide Side Chain

Attached to the nitrogen atom of the macrocycle is a pyruvate residue (2-oxopropanoyl). This moiety is essential for ribosomal binding, acting as a hydrogen bond acceptor/donor interface with ribosomal RNA bases.

Stereochemistry: Absolute Configuration and Reassignment

The stereochemical assignment of the lankacidin group has undergone significant scrutiny. The historical assignment relied on X-ray crystallography of hydrazone derivatives, but recent total synthesis campaigns have challenged specific centers.

Chiral Centers

Kujimycin B contains multiple stereocenters, historically assigned as:

  • C-2: S

  • C-3: R

  • C-4: R (Subject to recent revision discussions in seco-analogs)

  • C-8: S

  • C-14: S (The site of reduction from Lankacidin C)

  • C-16/C-17: S, S[1]

The "C-4" Stereochemical Controversy

In 2018, extensive synthetic work by the Seiple group on 2,18-seco-lankacidinol B revealed that the stereochemistry at C-4 (on the lactone ring) was misassigned in the seco-series and is actually


  rather than the historically accepted 

.[1]
  • Implication for Kujimycin B: While the cyclic Kujimycin B structure is rigid, researchers modifying the lactone ring must verify the C-4 configuration using NOESY NMR or X-ray, as the "standard" literature values prior to 2018 may be inverted for specific congeners.

Diagram: Stereochemical Logic & Connectivity

The following diagram illustrates the connectivity and the critical stereochemical checkpoints.

KujimycinStructure cluster_SAR Structure-Activity Relationship Core 17-Membered Carbocycle Lactone Beta-Keto-Delta-Lactone (Fused Ring) Core->Lactone Fused at C2-C18 Pyruvamide Pyruvamide Side Chain (N-linked) Core->Pyruvamide Amide Linkage C14 C-14 Hydroxyl (S-config) Distinguishes from Kujimycin A Core->C14 Substituent C4 C-4 Methyl (Critical Stereocenter) Historical: R / Revised (Seco): S Lactone->C4 Contains Stability Chemical Instability (Base Labile) Lactone->Stability Ring Opening Ribosome Ribosome Binding (Peptidyl Transferase) Pyruvamide->Ribosome H-Bonding

Figure 1: Structural connectivity and pharmacophoric map of Kujimycin B, highlighting the critical C-4 stereocenter and C-14 functionalization.[1]

Structural Elucidation Methodologies

Validating the structure of Kujimycin B requires a multi-modal approach due to the flexibility of the macrocycle and the lability of the lactone.

A. NMR Spectroscopy Protocol

The following signals are diagnostic for Kujimycin B in


 or 

:
RegionChemical Shift (

ppm)
MultiplicityAssignment
Polyene 5.5 – 6.5MultipletsC6–C9 conjugated diene protons
Lactone 2.4 – 2.6Multiplets

-protons of the

-keto-lactone
Carbinol 3.8 – 4.2MultipletH-14 (attached to -OH)
Methyls 1.8 – 2.2SingletAcetyl/Pyruvamide methyls
Amide 8.5 – 9.5Broad SingletNH (Exchangeable with

)

Protocol for Stereochemical Validation:

  • NOESY/ROESY: Essential for determining the relative configuration of the C-14 hydroxyl relative to the macrocyclic plane.

  • J-Coupling Analysis: Use 1H-1H decoupling to resolve the vicinal couplings in the C16–C17 region to confirm the trans or cis geometry of the macrocyclic conformational lock.

B. Mass Spectrometry (HRMS)[1]
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Observed Ion:

    
     (Calculated for 
    
    
    
    ).[1]
  • Fragmentation: Loss of water (

    
    ) and cleavage of the pyruvamide side chain (
    
    
    
    ) are characteristic fragmentation pathways.[1]

Experimental Protocols

Protocol 1: Isolation from Fermentation Broth

Objective: Isolate high-purity Kujimycin B from Streptomyces spinichromogenes.[1]

  • Fermentation: Cultivate Streptomyces spinichromogenes var. kujimyceticus in glucose-soybean meal medium for 96 hours at 27°C.

  • Extraction:

    • Filter the broth at pH 7.0.

    • Extract the filtrate twice with Ethyl Acetate (EtOAc) (1:1 v/v).

    • Note: Avoid pH > 8.0 to prevent lactone hydrolysis.[1]

  • Purification:

    • Concentrate the organic layer in vacuo to a syrup.

    • Flash Chromatography: Silica gel column.[1]

    • Mobile Phase: Gradient elution with Chloroform:Methanol (98:2

      
       95:5).[1]
      
    • Fractionation: Kujimycin A (Lankacidin C) elutes first (less polar); Kujimycin B elutes second.[1]

  • Crystallization: Recrystallize from Acetone-Hexane to yield colorless needles.

Protocol 2: HPLC Analytical Method

Objective: Quantify Kujimycin B and detect impurities (Kujimycin A).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (45:55 Isocratic).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 227 nm (diene absorption).[1]

  • Retention Time: Kujimycin B

    
     6.5 min; Kujimycin A 
    
    
    
    8.2 min.[1]

Structure-Activity Relationship (SAR) Logic

The structural features of Kujimycin B directly dictate its pharmacological profile.[1]

SAR_Logic cluster_modifications Structural Modifications cluster_effects Biological Outcome KujimycinB Kujimycin B (Lankacidinol A) C14_Oxidation C-14 Oxidation (-> Lankacidin C) KujimycinB->C14_Oxidation Metabolic/Chem C4_Epimerization C-4 Epimerization KujimycinB->C4_Epimerization SideChain_Hydrolysis Pyruvamide Removal KujimycinB->SideChain_Hydrolysis Potency Antimicrobial Potency C14_Oxidation->Potency Increases Toxicity Cytotoxicity C14_Oxidation->Toxicity Increases Significantly Stability Metabolic Stability C4_Epimerization->Stability Alters Ring Strain SideChain_Hydrolysis->Potency Abolishes Activity

Figure 2: SAR decision tree showing the trade-off between potency and toxicity when modifying the C-14 position.[1]

  • C-14 Hydroxyl vs. Ketone: The ketone (Kujimycin A) is more potent against Gram-positive bacteria but significantly more cytotoxic to mammalian cells.[1] Kujimycin B (hydroxyl) represents a "prodrug-like" or safer analog that may be oxidized in vivo.[1]

  • Pyruvamide Necessity: Removal of the N-pyruvyl group results in near-total loss of antibiotic activity, confirming its role in ribosomal anchoring.[1]

References

  • Omura, S., et al. (1969). "Studies on the antibiotics from Streptomyces spinichromogenes var. kujimyceticus. II. Isolation and characterization of kujimycins A and B." The Journal of Antibiotics.

  • Harada, S., et al. (1969). "Structure of lankacidin." Tetrahedron Letters. (Establishes the core lankacidin skeleton).[4]

  • Cai, L., et al. (2020). "Modular approaches to lankacidin antibiotics." Journal of the American Chemical Society. (Key reference for the C-4 stereochemical reassignment and total synthesis).

  • Ayoub, A.T., et al. (2019). "Antitumor Activity of Lankacidin Group Antibiotics Is Due to Microtubule Stabilization via a Paclitaxel-like Mechanism."[1] Journal of Medicinal Chemistry. [1]

  • PubChem Database. "Kujimycin B (Lankacidinol A) Compound Summary." [1]

Sources

Kujimycin B (Lankamycin) Biosynthesis in Streptomyces Species: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Genetic architecture, biosynthetic mechanics, regulatory cascades, and experimental methodologies for Kujimycin B.

Executive Summary

Kujimycin B, structurally identical to the 14-membered macrolide Lankamycin, is a potent antimicrobial agent produced primarily by Streptomyces rochei 7434AN4[1][2]. Unlike canonical macrolides such as erythromycin, Kujimycin B possesses a unique 3-hydroxy-2-butyl starter unit and a distinct glycosylation/hydroxylation pattern that confers its specific bioactivity[1][3]. This whitepaper deconstructs the lkm biosynthetic gene cluster, detailing the polyketide synthase (PKS) assembly line, the highly specific post-PKS tailoring enzymes (LkmF, LkmK), and the γ-butyrolactone-driven quorum sensing network that regulates its production[3][4][5].

As drug development increasingly looks toward engineered macrolides to combat antimicrobial resistance, understanding the causality behind Kujimycin B's biosynthesis provides a critical blueprint for combinatorial biosynthesis and rational strain engineering.

Genetic Architecture: The lkm Gene Cluster

In S. rochei 7434AN4, the genetic instructions for Kujimycin B are not located on the chromosome, but rather on a giant 210-kb linear plasmid designated pSLA2-L [1][4]. The lkm cluster spans from orf24 to orf53 and encodes three primary functional groups[6]:

  • Modular Type I PKS: Responsible for the assembly of the macrolactone core (aglycon).

  • Post-PKS Tailoring Enzymes: Including cytochrome P450 monooxygenases (LkmF, LkmK) and glycosyltransferases (LkmI, LkmL)[3][7].

  • Deoxysugar Biosynthesis Genes: Enzymes like LkmCVI (orf42), a 3-ketoreductase acting as a gatekeeper for D-chalcose synthesis[8][9].

Biosynthetic Pathway Mechanics

Starter Unit and PKS Assembly

The structural divergence of Kujimycin B begins at the very first loading step. While erythromycin utilizes a propionyl-CoA starter, the lkm PKS incorporates a 3-hydroxy-2-butyrate equivalent[1][3]. Isotope feeding experiments with [3-²H]L-isoleucine have definitively proven that this starter unit is derived from the deamination and reduction of L-isoleucine[3][5].

PKS_Assembly Isoleucine L-Isoleucine (Precursor) Starter 3-hydroxy-2-butyrate (Starter Unit) Isoleucine->Starter Deamination & Reduction PKS Modular Type I PKS (lkm Cluster) Starter->PKS Loading Aglycon 8,15-dideoxylankanolide (Macrolactone Core) PKS->Aglycon Polyketide Elongation & Cyclization

Caption: PKS assembly of the Kujimycin B macrolactone core from an L-isoleucine-derived starter unit.

Post-PKS Tailoring: A Lesson in Enzyme Specificity

Following the release of the aglycon (8,15-dideoxylankanolide), the molecule undergoes a highly ordered sequence of hydroxylations and glycosylations[3][7]. The timing of these modifications is dictated by the substrate specificities of two cytochrome P450 enzymes:

  • LkmK (C-15 Hydroxylase): Exhibits relaxed substrate specificity. It can hydroxylate the naked aglycon, indicating that C-15 hydroxylation is the first post-PKS step[7][10].

  • LkmF (C-8 Hydroxylase): Exhibits strict substrate specificity. It cannot act on the aglycon. It strictly requires the prior attachment of an L-arcanosyl moiety at the C-3 position by glycosyltransferases (LkmI/LkmL) before it can execute the C-8 hydroxylation[7][10].

Post_PKS Aglycon 8,15-dideoxylankanolide LkmK LkmK (P450) Relaxed Specificity Aglycon->LkmK Int1 8-deoxylankanolide LkmK->Int1 C-15 Hydroxylation Glycosylation LkmI / LkmL Glycosyltransferases Int1->Glycosylation Int2 3-O-L-arcanosyl- 8-deoxylankanolide Glycosylation->Int2 Sugar Attachment LkmF LkmF (P450) Strict Specificity Int2->LkmF KujimycinB Kujimycin B (Lankamycin) LkmF->KujimycinB C-8 Hydroxylation

Caption: Post-PKS tailoring steps illustrating the sequential hydroxylation and glycosylation cascade.

Regulatory Cascade: Quorum Sensing via SRBs

Kujimycin B biosynthesis is not constitutive; it is tightly controlled by population density via a γ-butyrolactone-like quorum sensing system[5]. The signaling molecules, designated SRB1 and SRB2 , possess a 2,3-disubstituted butenolide skeleton[4][6].

The causality of this regulation ensures that secondary metabolism only initiates when the bacterial population reaches a critical mass, preventing premature expenditure of cellular energy. The SRB molecules bind to TetR-family repressor proteins (SrrA, SrrB, SrrC), causing them to dissociate from the DNA. This derepression activates SARP-family transcriptional regulators (SrrY, SrrZ), which subsequently upregulate the lkm cluster[4][6].

Regulation SRB SRB1 / SRB2 (Butenolide Signals) Receptors SrrA / SrrB / SrrC (Receptor Proteins) SRB->Receptors Binding & Derepression SARP SrrY / SrrZ (SARP Activators) Receptors->SARP Activation LkmCluster lkm Biosynthetic Gene Cluster SARP->LkmCluster Transcriptional Upregulation Production Kujimycin B Production LkmCluster->Production

Caption: Quorum sensing regulatory cascade governing Kujimycin B biosynthesis via SRB signaling molecules.

Quantitative Data Presentation

To engineer novel macrolides, researchers must understand the boundaries of native enzyme promiscuity. Table 1 summarizes the substrate specificities determined through in vivo bioconversion assays using gene disruptants[7][10].

Table 1: Substrate Specificity of Cytochrome P450 Monooxygenases in the lkm Pathway

EnzymeTarget PositionSubstrate TestedConversion StatusSpecificity Profile
LkmK C-158,15-dideoxylankanolide (Aglycon)Active Relaxed (Accepts aglycon)
LkmK C-1515-deoxylankamycinActive Relaxed
LkmF C-88,15-dideoxylankanolide (Aglycon)InactiveStrict
LkmF C-88-deoxylankanolideInactiveStrict
LkmF C-83-O-L-arcanosyl-8-deoxylankanolideActive Strict (Requires C-3 sugar)

Experimental Methodologies

The following protocols are self-validating systems designed to ensure reproducibility. The choices in media and host organisms are highly deliberate, grounded in the physiological requirements of Streptomyces secondary metabolism.

Protocol 1: Optimized Fermentation and Metabolite Extraction

Rationale: ISP4 medium is utilized because its primary carbon source is starch. Starch requires enzymatic breakdown (amylases), resulting in a slow, sustained release of glucose. This prevents carbon catabolite repression, a common phenomenon where excess free glucose inhibits secondary metabolite biosynthesis[11].

  • Inoculum Preparation: Seed S. rochei 7434AN4 spores into 50 mL of Tryptone Soya Broth (TSB) in a 250 mL baffled flask. Incubate at 30°C for 48 hours at 200 rpm to generate a dense vegetative mycelial mass[5][11].

  • Production Fermentation: Transfer 5% (v/v) of the vegetative inoculum into 500 mL of ISP4 medium (Inorganic Salts Starch Agar/Broth formulation)[11].

  • Incubation: Cultivate at 30°C for 7 days on a rotary shaker at 160 rpm. Validation Check: Monitor pH; a slight drop followed by a rise indicates the transition from primary to secondary metabolism.

  • Extraction: Centrifuge the culture broth at 8,000 × g for 15 minutes to separate the mycelium. Extract the supernatant twice with an equal volume of ethyl acetate[11].

  • Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude macrolide extract containing Kujimycin B.

Protocol 2: Gene Disruption & Bioconversion Assay for P450 Specificity

Rationale: To prove the strict specificity of LkmF, one must isolate intermediates that normally do not accumulate. By creating double mutants (e.g., ΔlkmF/ΔlkmI), we halt the pathway to harvest pure precursor substrates. Furthermore, bioconversion of LkmF is performed in Streptomyces lividans rather than E. coli because strict actinobacterial P450s often require specific native ferredoxin/ferredoxin reductase electron transfer partners to fold and function correctly[7].

  • Mutant Construction: Utilize homologous recombination to replace the lkmK or lkmF genes with an apramycin resistance cassette in S. rochei 7434AN4[1][3].

  • Substrate Isolation: Ferment the double mutant ΔlkmF/ΔlkmI to accumulate 3-O-L-arcanosyl-8-deoxylankanolide. Purify via preparative HPLC.

  • Host Transformation: Clone the lkmF gene into an expression vector (e.g., pIJ8600) and transform into Streptomyces lividans TK24[7].

  • Bioconversion: Feed 1 mg/mL of the purified intermediate to a 48-hour culture of the S. lividans transformant.

  • Analysis: After 24 hours, extract with ethyl acetate and analyze via LC-MS/MS. Validation Check: The appearance of an[M+H]+ peak corresponding to Kujimycin B confirms successful C-8 hydroxylation, validating LkmF's dependence on the C-3 sugar moiety[3][7].

References

  • Analysis of the loading and hydroxylation steps in lankamycin biosynthesis in Streptomyces rochei. Antimicrobial Agents and Chemotherapy / PubMed. Available at:[Link]

  • 3'-de-o-methyl-2', 3'-anhydro-lankamycin, a new macrolide antibiotic: Studies on the antibiotics from Streptomyces spinichromogenes var. kujimyceticus. 3. The structure of kujimycin A and kujimycin B. Semantic Scholar. Available at:[Link]

  • Bioassay- and metabolomics-guided screening of bioactive soil actinomycetes from the ancient city of Ihnasia, Egypt. PLOS One. Available at:[Link]

  • Genetic and biochemical analysis of the antibiotic biosynthetic gene clusters on the Streptomyces linear plasmid. Taylor & Francis / Bioscience, Biotechnology, and Biochemistry. Available at:[Link]

  • Accumulation of lankamycin derivative with a branched-chain sugar from a blocked mutant of chalcose biosynthesis in Streptomyces rochei 7434AN4. PubMed. Available at:[Link]

  • Substrate specificity of two cytochrome P450 monooxygenases involved in lankamycin biosynthesis. PubMed. Available at: [Link]

  • Functional analysis of P450 hydroxylases LkmF and LkmK in LM biosynthesis. ResearchGate. Available at:[Link]

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The Antimicrobial Spectrum and Biological Activity of Kujimycin B (Lankamycin): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Kujimycin B, structurally and functionally identical to Lankamycin, is a 14-membered macrolide antibiotic originally isolated from soil actinomycetes, specifically Streptomyces spinichromogenes var. kujimyceticus and Streptomyces rochei[1][2]. While historically overshadowed by first-generation macrolides like erythromycin, Kujimycin B has garnered renewed interest in modern drug development. Its unique neutral charge profile and its evolutionary capacity for synergistic ribosomal inhibition when co-administered with lankacidin offer a compelling mechanistic model for overcoming ribosomal antimicrobial resistance[3][4].

This technical guide provides an in-depth analysis of Kujimycin B’s physicochemical properties, mechanism of action, antimicrobial spectrum, and the self-validating laboratory protocols required to evaluate its biological activity.

Section 1: Structural and Physicochemical Profiling

Kujimycin B features a 14-membered macrolactone ring decorated with two distinct deoxysugars—D-chalcose and acetylarcanose—at the C-3 and C-5 positions[1][3]. A critical structural divergence from erythromycin (which possesses a basic desosamine moiety) is that Kujimycin B is a neutral macrolide [5].

Causality in Pharmacokinetics: This neutrality fundamentally alters its pharmacokinetic distribution and ribosomal binding kinetics. Because it lacks an ionizable amine group, Kujimycin B does not rely on a protonated state for optimal target affinity, allowing it to maintain consistent binding kinetics across varying physiological pH levels[6].

Table 1: Physicochemical Properties of Kujimycin B
PropertyValue
Common Nomenclature Kujimycin B / Lankamycin
CAS Registry Number 30042-37-6
Molecular Formula C42H72O16
Molecular Weight 833.01 g/mol
Chemical Class 14-membered neutral macrolide
Biological Source Streptomyces spinichromogenes, Streptomyces rochei

Section 2: Mechanism of Action and Ribosomal Binding Dynamics

The core biological activity of Kujimycin B stems from its high-affinity binding to the 50S large ribosomal subunit[3]. Crystallographic studies reveal that Kujimycin B anchors within the Nascent Peptide Exit Tunnel (NPET), directly adjacent to the Peptidyl Transferase Center (PTC)[3].

Causality in Action: By physically occupying the NPET, Kujimycin B creates a steric blockade. As the ribosome attempts to synthesize a new protein, the growing nascent peptide chain collides with the macrolide after incorporating only a few amino acids. This steric hindrance leads to premature peptidyl-tRNA drop-off and complete translation arrest[3][7].

Evolutionary Synergy: Streptomyces rochei co-produces Kujimycin B alongside Lankacidin C, a 17-membered macrocycle[4]. Lankacidin C binds directly to the PTC. Because their binding pockets are adjacent but non-overlapping, both antibiotics can bind the 50S subunit simultaneously[4]. The stronger binding of Lankacidin C structurally alters the ribosomal pocket, facilitating enhanced positioning and affinity for Kujimycin B, resulting in profound synergistic bacterial cell death[4][7].

MOA Ribosome Bacterial 70S Ribosome Subunit50S 50S Large Subunit Ribosome->Subunit50S NPET Nascent Peptide Exit Tunnel (NPET) Subunit50S->NPET PTC Peptidyl Transferase Center (PTC) Subunit50S->PTC Blockade Steric Blockade of Peptide Elongation NPET->Blockade PTC->Blockade KujimycinB Kujimycin B (Lankamycin) [14-membered macrolide] KujimycinB->NPET Binds near A2058 Lankacidin Lankacidin C [17-membered macrocycle] Lankacidin->PTC Binds at PTC Synergy Synergistic Translation Arrest & Cell Death Blockade->Synergy

Synergistic ribosomal inhibition by Kujimycin B and Lankacidin C at the 50S subunit.

Section 3: Antimicrobial Spectrum

Kujimycin B exhibits a targeted antimicrobial spectrum primarily effective against Gram-positive pathogens[8][9]. Its neutral charge limits its penetration through the outer membrane porins of Gram-negative bacteria, restricting its standalone efficacy in those organisms[6]. However, it demonstrates notable activity against specific macrolide-resistant staphylococci, making it a valuable scaffold for next-generation ketolide development[9][10].

Table 2: Antimicrobial Spectrum & Susceptibility Profile
Organism ClassRepresentative SpeciesSusceptibility ProfileMechanistic Note
Gram-Positive Staphylococcus aureusModerate to HighBinds 50S NPET; inhibits elongation.
Gram-Positive Bacillus subtilisModerate to HighHighly susceptible to synergistic Lankacidin C pairing.
Gram-Positive Micrococcus luteusModerateStandard macrolide susceptibility.
Gram-Negative Escherichia coliIntrinsic ResistanceNeutral macrolide structure prevents porin penetration.
Resistant Strains Macrolide-Resistant StaphylococciVariableRetains partial activity depending on the specific ribosomal methylation (erm) phenotype.

Section 4: Self-Validating Experimental Protocols

To rigorously evaluate the biological activity and synergistic potential of Kujimycin B, researchers must employ self-validating assay systems that rule out experimental artifacts.

Protocol 1: In Vitro Ribosomal Binding Affinity Assay (Fluorescence Polarization)

Objective: Quantify the dissociation constant (


) of Kujimycin B to the 70S ribosome.
Causality for Assay Choice:  Fluorescence Polarization (FP) is utilized because the rotational correlation time of a small, fluorescently labeled macrolide probe increases dramatically upon binding to the massive 70S ribosome. This provides a direct, real-time thermodynamic readout without requiring wash steps that could perturb the binding equilibrium[6].

Step-by-Step Workflow:

  • Ribosome Preparation: Isolate highly active 70S ribosomes from S. aureus using sucrose gradient ultracentrifugation.

  • Probe Incubation: Add 5 nM of a BODIPY-labeled erythromycin derivative to 50 mM HEPES buffer (pH 7.4) containing 10 mM MgCl₂ and 100 mM NH₄Cl. Causality for Buffer: High Mg²⁺ concentration is critical to maintain the association of the 30S and 50S subunits; without it, the 70S ribosome dissociates, destroying the native NPET conformation.

  • Competitive Displacement: Titrate unlabeled Kujimycin B (0.1 nM to 10 µM) into the reaction.

  • Measurement: Read polarization (mP) at Ex/Em 485/535 nm.

  • Self-Validation Step: Include a mutant 70S ribosome (A2058G mutation) as a negative control. Kujimycin B should fail to displace the probe, validating that the measured affinity is specific to the canonical NPET macrolide binding site.

Protocol 2: Synergistic Antimicrobial Susceptibility Testing (Checkerboard Assay)

Objective: Validate the synergistic bactericidal activity of Kujimycin B and Lankacidin C. Causality for Assay Choice: The checkerboard matrix allows for the simultaneous evaluation of multiple concentration ratios of two drugs. By calculating the Fractional Inhibitory Concentration Index (FICI), we can mathematically differentiate between mere additive effects and true mechanistic synergy[4].

Step-by-Step Workflow:

  • Inoculum Preparation: Suspend B. subtilis in Mueller-Hinton broth to a final concentration of

    
     CFU/mL.
    
  • Matrix Setup: In a 96-well plate, perform 2-fold serial dilutions of Kujimycin B horizontally (Columns 1-10) and Lankacidin C vertically (Rows A-G).

  • Incubation: Add 100 µL of the bacterial inoculum to all wells. Incubate at 37°C for 18-24 hours.

  • Readout: Measure optical density at 600 nm (OD600) to determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination.

  • Self-Validation Step (FICI Calculation):

    
    
    Validation criteria: Synergy is confirmed if FICI ≤ 0.5. Indifference is 0.5 < FICI ≤ 4. Antagonism is FICI > 4. Include an ampicillin/kanamycin pair as an indifferent control to ensure the assay does not yield false-positive synergy due to non-specific membrane permeabilization.
    

Protocol Start Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) DiluteK Serial Dilution of Kujimycin B (Columns 1-10) Start->DiluteK DiluteL Serial Dilution of Lankacidin (Rows A-G) Start->DiluteL Combine Combine in 96-well Plate (Matrix configuration) DiluteK->Combine DiluteL->Combine Incubate Incubate 18-24h at 37°C Combine->Incubate Read Measure OD600 (Determine MIC & FIC) Incubate->Read Validate Calculate FICI (Synergy if ≤ 0.5) Read->Validate

Step-by-step checkerboard assay workflow for validating antimicrobial synergy.

References

1.[8] TargetMol. Kujimycin A - TargetMol. URL: 2.[1] DrugFuture. Lankamycin. URL: 3.[5] J-Stage. STUDIES ON THE ANTIBIOTICS FROM STREPTOMYCES SPINICHROMOGENES VAR. KUJIMYCETICUS. II. URL: 4.[10] Semantic Scholar. Studies on the antibiotics from Streptomyces spinichromogenes var... URL: 5.[6] ASM Journals. Role of protonated and neutral forms of macrolides in binding to ribosomes from gram-positive and gram-negative bacteria. URL: 6.[2] PubMed / NIH. Studies on the Antibiotics From Streptomyces Spinichromogenes Var. Kujimyceticus. 3. The Structure of Kujimycin A and Kujimycin B. URL: 7.[3] PNAS. Crystal structure of the synergistic antibiotic pair, lankamycin and lankacidin, in complex with the large ribosomal subunit. URL: 8.[4] PMC / NIH. The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics. URL: 9.[7] MDPI. Ribosomal Antibiotics: Contemporary Challenges. URL: 10.[9] PMC / NIH. Analysis of the Loading and Hydroxylation Steps in Lankamycin Biosynthesis in Streptomyces rochei. URL:

Sources

An In-depth Technical Guide to the Structural and Functional Distinctions Between Kujimycin B and Lankacidin C

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Navigating the Known and the Obscure in Natural Product Chemistry

In the landscape of antibiotic research, the depth of scientific understanding can vary dramatically between compounds. Some, like Lankacidin C, have been the subject of extensive structural, biosynthetic, and mechanistic studies, providing a clear picture of their molecular architecture and function. Others, such as Kujimycin B, represent an earlier era of discovery and remain less defined in the public scientific record. This guide is structured to address this disparity.

This document provides a detailed comparative analysis of Lankacidin C, a well-characterized 17-membered carbocyclic polyketide, and Kujimycin B, a classic but structurally unelucidated macrolide antibiotic. Rather than a simple side-by-side structural map, this guide will delve into the known physicochemical properties, the fundamental differences in their biosynthetic origins and core chemical scaffolds, and the resulting distinctions in their biological mechanisms. Furthermore, we will present robust, field-proven experimental protocols that a researcher would employ to fully elucidate the structure of a compound like Kujimycin B, thereby enabling a definitive, atom-level comparison. This approach is designed to offer not just a summary of existing knowledge but also a practical framework for advancing the study of historical, yet potentially valuable, natural products.

High-Level Classification and Core Structural Hypothesis

The most profound difference between Lankacidin C and Kujimycin B lies in their fundamental chemical classification. This distinction dictates their biosynthesis, three-dimensional shape, and ultimately, their mechanism of action.

  • Lankacidin C: A Carbocyclic Polyketide. Lankacidin C is a member of the lankacidin class of antibiotics, produced by Streptomyces rochei.[1][2] Its defining feature is a 17-membered carbocyclic ring, which is further constrained by a bicyclic system containing a δ-lactone bridge.[1] This rigid, polyunsaturated macrocycle is decorated with hydroxyl groups, methyl groups, and a distinctive N-pyruvoyl side chain.[3]

  • Kujimycin B: A Presumed Macrolide Antibiotic. Kujimycin B was isolated from Streptomyces spinichromogenes var. kujimyceticus in the late 1960s.[4][5] While its detailed structure has not been published in modern chemical databases, early reports established its molecular formula as C₄₂H₇₂O₁₆.[4] This formula, along with its reported antibacterial activity against Gram-positive bacteria, strongly suggests that Kujimycin B is a 16-membered macrolide antibiotic.[6][7] Macrolides are characterized by a large lactone (a cyclic ester) ring, to which one or more deoxy sugars are typically attached.[3][8]

This fundamental difference—a carbocyclic ring in Lankacidin C versus a macrolactone ring in Kujimycin B—is the central axis of our comparative analysis.

Comparative Physicochemical and Biosynthetic Profiles

A direct comparison of known parameters reveals the significant divergence between these two molecules.

PropertyLankacidin CKujimycin B (Inferred/Reported)
Molecular Formula C₂₅H₃₃NO₇[3][9]C₄₂H₇₂O₁₆[4]
Molecular Weight 459.5 g/mol [3][9]~841.0 g/mol (Calculated)
Chemical Class 17-Membered Carbocyclic PolyketidePresumed 16-Membered Macrolide Antibiotic
Producing Organism Streptomyces rochei[1][10]Streptomyces spinichromogenes var. kujimyceticus[4]
Core Scaffold 17-membered all-carbon macrocycle with a δ-lactone bridge16-membered macrocyclic lactone ring
Biosynthesis Modular-Iterative Mixed Type I PKS/NRPS[11][12]Presumed Modular Type I PKS
Key Functional Groups δ-Lactone, Multiple hydroxyls, N-pyruvoyl amide, Conjugated polyene systemPresumed: Lactone ester, Multiple hydroxyls, Glycosidically linked deoxy sugars
Causality in Biosynthesis

The structural differences are a direct consequence of their distinct biosynthetic pathways.

  • Lankacidin C Biosynthesis: The biosynthesis of the lankacidin core is a fascinating example of a modular-iterative mixed polyketide synthase (PKS)/non-ribosomal peptide synthetase (NRPS) system.[11][12] The pathway utilizes specific PKS modules multiple times to build the polyketide chain. A key, late-stage step involves an intramolecular Mannich reaction catalyzed by the amine oxidase LkcE, which forms the characteristic 17-membered carbocyclic ring, a departure from the more common lactonization that terminates macrolide synthesis.[2][11]

  • Inferred Kujimycin B Biosynthesis: As a macrolide, Kujimycin B's aglycone (the lactone ring) is almost certainly assembled by a modular Type I PKS. In this paradigm, each module is responsible for a single round of chain extension, incorporating a specific building block (like methylmalonyl-CoA or ethylmalonyl-CoA) and setting the stereochemistry at each new chiral center. The process terminates when a thioesterase (TE) domain catalyzes an intramolecular esterification, releasing the completed polyketide as a macrolactone. The large molecular formula suggests the subsequent attachment of two or more deoxy sugar moieties by dedicated glycosyltransferases.

Visualization of Core Structural and Functional Differences

The following diagram illustrates the conceptual differences in the core structures of Lankacidin C and Kujimycin B (represented by a generic 16-membered macrolide like tylosin) and their distinct binding sites on the bacterial 70S ribosome.

G cluster_lankacidin Lankacidin C cluster_kujimycin Kujimycin B (Hypothesized) cluster_ribosome Bacterial 70S Ribosome (50S Subunit) Lankacidin_Core 17-Membered Carbocyclic Ring + δ-Lactone Bridge Lankacidin_Action Binds to Peptidyl Transferase Center (PTC) of 50S Subunit Lankacidin_Core->Lankacidin_Action Structural Basis Lankacidin_Effect Inhibits Peptide Bond Formation Lankacidin_Action->Lankacidin_Effect Functional Consequence PTC PTC Lankacidin_Action->PTC Targets Kujimycin_Core 16-Membered Macrolactone Ring + Deoxy Sugars Kujimycin_Action Binds in Nascent Peptide Exit Tunnel (NPET) of 50S Subunit Kujimycin_Core->Kujimycin_Action Structural Basis Kujimycin_Effect Blocks Polypeptide Elongation (Steric Hindrance) Kujimycin_Action->Kujimycin_Effect Functional Consequence NPET NPET Kujimycin_Action->NPET Targets

Caption: Conceptual diagram comparing the core scaffolds and ribosomal binding sites of Lankacidin C and Kujimycin B.

Functional Implications of Structural Divergence

The different molecular architectures result in distinct, albeit related, biological activities. Both antibiotics target the large (50S) ribosomal subunit to inhibit protein synthesis, but they do so at different locations.

  • Lankacidin C's Mechanism: Crystallographic studies have shown that Lankacidin C binds at the peptidyl transferase center (PTC) of the 50S subunit.[1][5] Its position interferes with the proper placement of aminoacyl-tRNAs in the A-site, directly inhibiting the fundamental chemical step of peptide bond formation.[1][13] Interestingly, Lankacidin C also exhibits antitumor activity, which is not related to its ribosomal action but stems from its ability to stabilize microtubules, similar to the mechanism of paclitaxel.[4][14]

  • Kujimycin B's Probable Mechanism: Based on its presumed identity as a 16-membered macrolide, Kujimycin B would bind within the nascent peptide exit tunnel (NPET). This is the channel through which newly synthesized polypeptide chains emerge from the ribosome. By binding within the tunnel, macrolides cause steric hindrance, leading to premature dissociation of peptidyl-tRNA from the ribosome and halting protein synthesis. The specific sugars attached to the macrolactone ring are crucial for this interaction and determine the antibiotic's potency and spectrum of activity.

Experimental Protocols for the Complete Structural Elucidation of Kujimycin B

For a molecule like Kujimycin B, where only a molecular formula is known, a multi-technique approach is required to determine its full structure. The following protocols outline a standard, self-validating workflow used in modern natural product chemistry.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) for Formula Verification

Rationale: The primary goal is to obtain a highly accurate mass measurement to confirm or refute the historically reported molecular formula (C₄₂H₇₂O₁₆). This is the foundational data point upon which all further structural analysis is built.

Methodology:

  • Sample Preparation: Dissolve 0.1 mg of purified Kujimycin B in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with a soft ionization source like Electrospray Ionization (ESI).

  • Analysis Parameters:

    • Ionization Mode: Run in both positive and negative ESI modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

    • Mass Range: Set a wide scan range (e.g., m/z 150-2000) to ensure capture of the parent ion.

    • Resolution: Set the instrument to its maximum resolving power (e.g., >100,000 FWHM) to achieve mass accuracy in the low ppm range.

    • Calibration: Ensure the instrument is calibrated immediately prior to the run using a known standard.

  • Data Processing:

    • Identify the peaks corresponding to the molecular ion and its common adducts.

    • Use the instrument's software to calculate the elemental composition for the measured exact mass.

    • Validation: The calculated formula should match C₄₂H₇₂O₁₆ with a mass error of < 5 ppm. The isotopic pattern observed must also match the theoretical pattern for this formula.

Protocol 2: 2D Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

Rationale: 2D NMR is the cornerstone of de novo structure elucidation. A suite of experiments is used to piece together the carbon skeleton, identify proton environments, and ultimately define the molecule's complete covalent structure.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of purified Kujimycin B in 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a high-quality NMR tube.

  • Instrumentation: A high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe is essential for resolving the complex, overlapping signals expected from a molecule of this size.

  • Key Experiments:

    • ¹H NMR: Provides the initial overview of all proton environments.

    • ¹³C NMR: Identifies all unique carbon environments (e.g., carbonyls, olefins, aliphatic carbons).

    • COSY (Correlation Spectroscopy): Establishes ¹H-¹H spin-spin couplings, revealing adjacent protons and building out fragments of the molecule (e.g., -CH-CH(OH)-).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, assigning the carbon skeleton.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the most critical experiment for connecting the COSY-derived fragments and establishing the overall macrocycle and the attachment points of the sugar moieties.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons. This data is crucial for determining the relative stereochemistry of the molecule.

  • Data Analysis and Structure Assembly:

    • Integrate data from all experiments. Use HMBC to connect spin systems. For example, a correlation from an anomeric proton on a sugar to a carbon on the macrolactone ring definitively establishes the glycosidic linkage point.

    • Use coupling constants from the ¹H NMR and NOESY correlations to assign the relative stereochemistry of chiral centers.

    • Validation: The proposed structure must be consistent with all observed NMR correlations without exception. The final structure must also match the molecular formula determined by HRMS.

Conclusion and Future Outlook

The comparative analysis of Kujimycin B and Lankacidin C offers a compelling case study in the evolution of antibiotic discovery and characterization. Lankacidin C stands as a model of modern structural biology, with a known atomic structure, a well-defined biosynthetic pathway, and a precisely mapped mechanism of action. In contrast, Kujimycin B, while historically noted, remains structurally undefined in the public domain.

Based on its molecular formula, we can confidently hypothesize that Kujimycin B is a 16-membered macrolide, placing it in a different structural and mechanistic class from the carbocyclic Lankacidin C. This fundamental divergence in their core scaffolds—a macrolactone versus a carbocycle—is the primary structural difference and leads to their distinct modes of inhibiting bacterial protein synthesis at the NPET and PTC, respectively.

For drug development professionals and researchers, the true value lies not just in the known differences but in the opportunity presented by uncharacterized molecules like Kujimycin B. The application of modern analytical protocols, as detailed in this guide, would rapidly unveil its complete structure. Such an effort could reveal novel structural motifs or glycosylation patterns, potentially offering new scaffolds for antibiotic development in an era of mounting antimicrobial resistance. This guide serves as both a summary of current knowledge and a roadmap for future investigation.

References

  • Gurel, G., Blaha, G., Steitz, T. A., & Moore, P. B. (2010). The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics. Proceedings of the National Academy of Sciences, 107(12), 5804-5809. [Link]

  • NP-MRD. (2021). NP-Card for Lankacidin C (NP0021467). Natural Products Magnetic Resonance Database. [Link]

  • Cai, Y., Ng, K., & Herzon, S. B. (2021). Modular approaches to lankacidin antibiotics. PMC, NIH. [Link]

  • ResearchGate. (n.d.). Chemical structures of lankacidin C (compound 1), LM (compound 2), and.... [Link]

  • Omura, S., Namiki, S., Shibata, M., Muro, T., & Nakayoshi, H. (1969). Studies on the antibiotics from Streptomyces spinichromogenes var. kujimyceticus. II. Isolation and characterization of kujimycins A and B. The Journal of Antibiotics, 22(10), 500-505. [Link]

  • Omura, S., Namiki, S., Shibata, M., Muro, T., & Nakayoshi, H. (1969). Studies on the antibiotics from Streptomyces spinichromogenes var. kujimyceticus. II. Isolation and characterization of kujimycins A and B. PubMed. [Link]

  • PubChem. (n.d.). Lankacidin C. National Center for Biotechnology Information. [Link]

  • Hansen, J. L., Ippolito, J. A., Ban, N., Nissen, P., Moore, P. B., & Steitz, T. A. (2002). The structures of four macrolide antibiotics bound to the large ribosomal subunit. Molecular Cell, 10(1), 117-128. [Link]

  • GSRS. (n.d.). LANKACIDIN C. Global Substance Registration System. [Link]

  • Taha, M. I., et al. (2016). Antitumor Activity of Lankacidin Group Antibiotics Is Due to Microtubule Stabilization via a Paclitaxel-like Mechanism. Journal of Medicinal Chemistry, 59(20), 9532-9540. [Link]

  • Namiki, S., Omura, S., Shibata, M., Muro, T., & Sawada, J. (1970). [Antibiotics produced by Streptomyces spinichromogenes var. kujimyceticus. 4. Therapeutic effects of kujimycins A and B in experimental infections in mice]. The Japanese Journal of Antibiotics, 23(3), 279-286. [Link]

  • AL-Mustaqbal University. (n.d.). Pharmaceutical chemistry: Antibacterial Antibiotics. [Link]

  • Omura, S., Muro, T., Namiki, S., Shibata, M., & Sawada, J. (1969). Studies on the Antibiotics From Streptomyces Spinichromogenes Var. Kujimyceticus. 3. The Structure of Kujimycin A and Kujimycin B. The Journal of Antibiotics, 22(12), 629-634. [Link]

  • PDB-101. (n.d.). Macrolides. RCSB PDB. [Link]

  • ResearchGate. (n.d.). Proposed biosynthetic pathway to lankacidin C. [Link]

  • ResearchGate. (n.d.). The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics. [Link]

  • ResearchGate. (n.d.). Macrolide antibiotics Chemical structures of the main macrolide.... [Link]

  • Abe, I. (2014). Genetic and biochemical analysis of the antibiotic biosynthetic gene clusters on the Streptomyces linear plasmid. Taylor & Francis Online, 68(5), 343-353. [Link]

  • Cai, Y., & Herzon, S. B. (2021). Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics. eScholarship.org. [Link]

  • Wikipedia. (n.d.). Macrolide. [Link]

  • Taha, M. I., et al. (2016). Antitumor Activity of Lankacidin Group Antibiotics Is Due to Microtubule Stabilization via a Paclitaxel-like Mechanism. Experimental Oncology. [Link]

  • ResearchGate. (n.d.). Possible Biosynthetic Pathway of Lankacidin C. [Link]

  • Herzon, S. B., et al. (2017). Biomimetic Synthesis of Lankacidin Antibiotics. Journal of the American Chemical Society, 139(36), 12695-12702. [Link]

  • Gurel, G., Blaha, G., Steitz, T. A., & Moore, P. B. (2010). The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics. PMC, NIH. [Link]

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The History of Kujimycin B: Isolation, Discovery, and Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Kujimycin B is a 14-membered glycosylated macrolide antibiotic originally isolated in 1969 from Streptomyces spinichromogenes var. kujimyceticus. While initially characterized as a novel compound, subsequent structural analysis revealed it to be identical to Lankamycin (C42H72O16). Its discovery represents a pivotal moment in antibiotic research, not merely for the molecule itself, but for the revelation of natural combinatorial biosynthesis: the producing organism synthesizes Kujimycin B (a tunnel-binding macrolide) alongside Lankacidin-group antibiotics (peptidyl transferase center inhibitors) to achieve synergistic antimicrobial efficacy. This guide details the technical history of its isolation, structural elucidation, and the biological logic of its co-production.

Historical Genesis and Taxonomy

The discovery of Kujimycin B emerged during the "Golden Age" of antibiotic screening in Japan. In 1969, a research team led by Sadafumi Omura at the Kitasato Institute isolated a new actinomycete strain, TPR-885 , from a soil sample collected in the Kuji District of Ibaraki Prefecture.

The Producing Organism

The strain was taxonomically distinct enough to warrant a new variety name. It exhibited a chromogenic character similar to Streptomyces spinichromogenes but with specific physiological divergences.

  • Strain: Streptomyces spinichromogenes var.[1][2][3] kujimyceticus (Strain TPR-885).[3]

  • Morphology: Forms spiral spore chains; produces grey to brownish-grey aerial mycelium.

  • Pigmentation: Produces a soluble brownish-purple pigment in organic media.

The Discovery Context

Initial bioassays revealed that the fermentation broth of TPR-885 possessed strong activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. Further analysis indicated the presence of two distinct active components, designated Kujimycin A and Kujimycin B .

Fermentation and Isolation Protocol

The isolation of Kujimycin B followed a classical natural product chemistry workflow, utilizing solvent extraction and the then-novel technique of gel filtration.

Fermentation Conditions
  • Medium: Glucose-starch-soybean meal medium.

  • Conditions: Submerged aerobic fermentation at 27°C for 48–72 hours.

  • Yield: Approximately 150 µg/mL of total Kujimycins.

Isolation Workflow

The following protocol reconstructs the original 1969 methodology used by Omura et al. to purify Kujimycin B from the complex broth.

IsolationWorkflow Broth Fermentation Broth (Strain TPR-885) Filtration Filtration (Mycelial Separation) Broth->Filtration Filtrate Culture Filtrate (pH 7.0) Filtration->Filtrate Extraction Solvent Extraction (Ethyl Acetate, x2 vol) Filtrate->Extraction OrgPhase Organic Phase (Concentrated in vacuo) Extraction->OrgPhase Crude Crude Brown Powder OrgPhase->Crude Sephadex Gel Filtration (Sephadex LH-20 / Methanol) Crude->Sephadex ActiveFrac Active Fractions (Bioassay Guided) Sephadex->ActiveFrac Silica Silica Gel Chromatography (Benzene-Acetone Gradient) ActiveFrac->Silica KujiA Kujimycin A (Elutes First) Silica->KujiA Benzene:Acetone (5:1) KujiB Kujimycin B (Elutes Second, Crystallized) Silica->KujiB Benzene:Acetone (3:1)

Figure 1: Step-by-step isolation workflow for Kujimycin B from fermentation broth.

Structural Elucidation and Chemical Identity

Following isolation, the physicochemical properties of Kujimycin B were determined. The data eventually led to the realization that Kujimycin B was chemically identical to Lankamycin , a macrolide previously isolated from Streptomyces violaceoniger in 1960.

Physicochemical Properties
PropertyData (Kujimycin B)
Appearance Colorless prisms
Melting Point 178–180°C
Molecular Formula C42H72O16
UV Spectrum

289 nm (log

1.[4]50)
Solubility Soluble in methanol, ethanol, acetone, ethyl acetate; Insoluble in water
Chemical Class 14-membered Macrolide (Glycosylated)
The Structure-Activity Relationship

Kujimycin B (Lankamycin) consists of a 14-membered lactone ring (lankanolide) decorated with two sugar moieties:

  • 4-O-acetyl-L-arcanose at C-5.

  • D-chalcose at C-3.

Kujimycin A was identified as a deacetylated derivative (likely 4'-deacetyl-lankamycin or similar), explaining its slightly different polarity and formula (C40H70O15).

The Synonymy

While Omura's team named the compound based on the location of discovery (Kuji), comparative studies of the melting point, IR spectra, and degradation products confirmed that Kujimycin B = Lankamycin .[5][6][7] This redundancy is common in natural product history but validated the widespread distribution of this biosynthetic gene cluster.

Biological Mechanism: The Synergy of Evolution

The most significant aspect of Kujimycin B's history is not the molecule itself, but its co-production with Lankacidin C (originally termed T-2636 A).

Dual-Target Inhibition

The producing organism, S. spinichromogenes (and S. rochei), has evolved to secrete a "cocktail" of antibiotics that target the bacterial ribosome at two adjacent sites, creating a synergistic blockade of protein synthesis.

  • Kujimycin B (Lankamycin): Binds to the Nascent Peptide Exit Tunnel (NPET) . It acts similarly to Erythromycin, physically blocking the progression of the growing polypeptide chain.

  • Lankacidin C: Binds to the Peptidyl Transferase Center (PTC) . It inhibits the formation of the peptide bond.[8]

This natural combination therapy prevents resistance development and enhances potency, a strategy now mimicked in synthetic drug combinations (e.g., Streptogramins).

RibosomeSynergy Organism S. spinichromogenes (Producer) KujiB Kujimycin B (Lankamycin) Organism->KujiB Biosynthesis LankC Lankacidin C (T-2636) Organism->LankC Biosynthesis Tunnel Exit Tunnel (NPET) KujiB->Tunnel Binds PTC Peptidyl Transferase Center LankC->PTC Binds Ribosome Bacterial Ribosome (50S Subunit) Tunnel->Ribosome Synergy Synergistic Inhibition Tunnel->Synergy PTC->Ribosome PTC->Synergy

Figure 2: Mechanism of synergistic action between Kujimycin B and Lankacidin C on the ribosome.

References

  • Omura, S., Namiki, S., Shibata, M., Muro, T., & Nakayoshi, H. (1969). Studies on the antibiotics from Streptomyces spinichromogenes var. kujimyceticus. II. Isolation and characterization of kujimycins A and B. The Journal of Antibiotics, 22(10), 500–505.[9] [Link]

  • Omura, S., Muro, T., Namiki, S., Shibata, M., & Sawada, J. (1969). Studies on the antibiotics from Streptomyces spinichromogenes var. kujimyceticus. 3. The Structure of Kujimycin A and Kujimycin B.[1][10] The Journal of Antibiotics, 22(12), 629–634.[10] [Link]

  • Namiki, S., Omura, S., Shibata, M., Muro, T., & Sawada, J. (1970).[2][3] Antibiotics produced by Streptomyces spinichromogenes var.[1][2][3] kujimyceticus. 4. Therapeutic effects of kujimycins A and B in experimental infections in mice. The Japanese Journal of Antibiotics, 23(3), 279–286. [Link]

  • Auerbach, T., et al. (2010). The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics.[2][11][12] Proceedings of the National Academy of Sciences, 107(5), 1983–1988. [Link]

  • Belousoff, M. J., et al. (2011).[8] Crystal structure of the synergistic antibiotic pair, lankamycin and lankacidin, in complex with the large ribosomal subunit.[8][11] Proceedings of the National Academy of Sciences, 108(7), 2717–2722. [Link]

Sources

The Mechanistic Paradigm of Kujimycin B in Ribosomal Protein Synthesis Inhibition: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance necessitates a profound understanding of ribosomal inhibition mechanisms. Kujimycin B , universally recognized in structural biology and pharmacology as Lankamycin , is a 17-membered macrolide antibiotic that presents a highly compelling mechanism of action[1]. By targeting the bacterial 50S ribosomal subunit, Kujimycin B sterically occludes the nascent peptide exit tunnel (NPET), effectively arresting protein elongation. This whitepaper dissects the structural biology of Kujimycin B, its unique synergistic dynamics with the antibiotic Lankacidin, and provides validated, self-contained experimental protocols for investigating ribosome-macrolide interactions.

Molecular Identity & Pharmacological Context

Originally isolated from Streptomyces species (such as Streptomyces spinichromogenes var. kujimyceticus and Streptomyces rochei), Kujimycin B (C₄₂H₇₂O₁₆) is a neutral macrolide[1]. While structurally related to classical macrolides like erythromycin, Kujimycin B distinguishes itself through its specific binding kinetics and its ability to maintain antimicrobial activity against certain 2[2].

Crucially, the binding affinity of macrolides to the ribosome is heavily influenced by their ionization state. Kinetic analyses demonstrate that the 3, dictating the forward association rate constants[3].

Mechanistic Architecture: The 50S Ribosomal Subunit Inhibition

Kujimycin B exerts its bacteriostatic effect by anchoring itself within the large 50S ribosomal subunit. High-resolution crystallographic studies reveal that4[4].

As the ribosome translates mRNA, the newly synthesized polypeptide chain must traverse the NPET to exit the ribosomal complex and fold into its functional three-dimensional structure. Kujimycin B acts as a steric physical barricade within this tunnel. When the growing peptide chain reaches a length of approximately 6 to 8 amino acids, it collides with the macrolide. This collision triggers the premature dissociation of the peptidyl-tRNA intermediate from the ribosome, abruptly halting protein synthesis.

Synergistic Dynamics: The Kujimycin B and Lankacidin Paradigm

The evolutionary brilliance of Streptomyces rochei lies in its simultaneous production of Kujimycin B and a structurally distinct antibiotic, Lankacidin . These two molecules operate as a highly evolved synergistic pair[5].

  • Lankacidin Target: Binds at the Peptidyl Transferase Center (PTC), directly inhibiting the formation of peptide bonds.

  • Kujimycin B Target: Binds at the adjacent NPET, blocking elongation.

When co-administered,4[4]. This dual-binding mechanism significantly lowers the minimum inhibitory concentration (MIC) required for bacterial eradication and provides a robust barrier against single-point ribosomal mutations that typically confer macrolide resistance.

MOA Ribosome 50S Ribosomal Subunit PTC Peptidyl Transferase Center Ribosome->PTC NPET Nascent Peptide Exit Tunnel Ribosome->NPET Synergy Synergistic Arrest PTC->Synergy NPET->Synergy Lankacidin Lankacidin (Blocks Peptide Bond) Lankacidin->PTC Binds KujimycinB Kujimycin B (Blocks Elongation) KujimycinB->NPET Binds

Fig 1: Synergistic binding of Kujimycin B and Lankacidin to the 50S ribosomal subunit.

Quantitative Binding & Structural Data

To contextualize the efficacy of Kujimycin B, we must compare its binding parameters against other standard ribosomal inhibitors. The table below summarizes the structural and mechanistic distinctions.

AntibioticPrimary Target SiteRibosomal SubunitPrimary Mechanism of ActionSynergistic Partner
Kujimycin B (Lankamycin) Nascent Peptide Exit Tunnel (NPET)50SSteric occlusion of peptide elongationLankacidin
Lankacidin Peptidyl Transferase Center (PTC)50SInhibition of peptide bond formationKujimycin B
Erythromycin Nascent Peptide Exit Tunnel (NPET)50SSteric occlusion of peptide elongationNone (Typically)
Streptogramin A Peptidyl Transferase Center (PTC)50SConformational alteration of the PTCStreptogramin B

Validated Experimental Methodologies

As an application scientist, I emphasize that reproducible structural biology relies on self-validating experimental systems. The following protocols detail the rigorous workflow required to evaluate Kujimycin B's ribosomal inhibition and to elucidate its binding structure via X-ray crystallography.

Workflow Step1 1. Ribosome Purification (Sucrose Gradient) Step2 2. Complex Formation (Kujimycin B Incubation) Step1->Step2 Step3 3. Crystallization (Vapor Diffusion) Step2->Step3 Step4 4. Data Acquisition (X-ray Diffraction) Step3->Step4 Step5 5. Structural Elucidation (Electron Density Mapping) Step4->Step5

Fig 2: Experimental workflow for determining the Kujimycin B-ribosome complex structure.

Protocol 1: Isolation of 50S Ribosomal Subunits

Objective: To obtain highly pure 50S subunits devoid of endogenous mRNA or tRNAs to ensure accurate Kujimycin B binding kinetics.

  • Cell Lysis & Clarification: Lyse Deinococcus radiodurans cells using a French press in Buffer A (20 mM HEPES-KOH pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl, 0.5 mM EDTA, 3 mM β-mercaptoethanol).

    • Causality: HEPES maintains physiological pH, while the specific 10 mM Mg²⁺ concentration is critical for preserving intact 70S ribosomal structural integrity during initial extraction.

  • Ultracentrifugation: Pellet the crude ribosomes through a 1.1 M sucrose cushion at 100,000 × g for 18 hours.

    • Causality: The high-density sucrose cushion acts as a stringent filter, separating dense ribosomal particles from lighter cytosolic proteins and debris.

  • Subunit Dissociation: Resuspend the 70S pellet in Buffer B (low Mg²⁺ concentration: 1 mM) and dialyze for 4 hours.

    • Causality: Lowering the Mg²⁺ concentration destabilizes the inter-subunit bridges, forcing the 70S ribosome to dissociate cleanly into 50S and 30S subunits.

  • Gradient Separation: Layer the dialysate onto a 10-30% linear sucrose gradient and centrifuge at 40,000 rpm for 16 hours. Fractionate the gradient and monitor absorbance at 260 nm to isolate the pure 50S peak.

Protocol 2: In Vitro Translation Inhibition & Synergy Assay

Objective: To quantify the IC₅₀ of Kujimycin B and mathematically validate its synergy with Lankacidin.

  • System Setup: Utilize a cell-free transcription-translation system (e.g., E. coli S30 extract) programmed with a Firefly Luciferase reporter gene.

  • Antibiotic Titration Matrix: Prepare a 2D checkerboard matrix of Kujimycin B (0 to 100 µM) and Lankacidin (0 to 100 µM) in DMSO. Keep the final DMSO concentration strictly below 1%.

    • Causality: DMSO concentrations exceeding 1% induce solvent-mediated ribosomal denaturation and artificial translation arrest, skewing IC₅₀ data.

  • Pre-Incubation: Incubate the S30 extract with the antibiotic matrix for 15 minutes at 37°C prior to adding the DNA template.

    • Causality: Pre-incubation allows the antibiotics to reach thermodynamic binding equilibrium with the 50S subunits before the highly processive translation machinery initiates.

  • Quantification: Add the DNA template and luciferin substrate. Measure luminescence after 45 minutes. Calculate the Fractional Inhibitory Concentration (FIC) index (FIC < 0.5 indicates strong synergy).

Protocol 3: X-Ray Crystallography of the Ribosome-Kujimycin B Complex

Objective: To elucidate the precise atomic interactions of Kujimycin B at the NPET.

  • Complex Formation: Incubate purified 50S subunits (2 µM) with a 50-fold molar excess of Kujimycin B (100 µM) for 30 minutes at 37°C.

  • Crystallization: Employ the vapor diffusion hanging-drop method. Mix 2 µL of the complex with 2 µL of reservoir solution (10% PEG 20,000, 0.1 M MES pH 6.5, 0.2 M NaCl).

    • Causality: PEG 20,000 acts as a macromolecular precipitant by competing for water. This slowly drives the ribosome-antibiotic complex into a supersaturated state, which is the thermodynamic prerequisite for ordered crystal lattice formation.

  • Cryoprotection & Vitrification: Briefly soak the mature crystals in a reservoir solution supplemented with 20% ethylene glycol, then flash-freeze in liquid nitrogen.

    • Causality: Ethylene glycol serves as a cryoprotectant, preventing the formation of crystalline ice during freezing, which would otherwise diffract X-rays and obscure the delicate electron density map of the ribosome.

  • Diffraction & Modeling: Collect diffraction data at a synchrotron source. Phase the data using molecular replacement with an apo-50S model, and model Kujimycin B into the positive Fo-Fc difference electron density map at the NPET.

Conclusion & Translational Outlook

The structural and biochemical profiling of Kujimycin B (Lankamycin) underscores its immense potential as a scaffold for next-generation macrolide development. By exploiting the spatial proximity of the PTC and NPET, drug development professionals can design covalently linked bivalent antibiotics (e.g., Kujimycin-Lankacidin hybrids). Such rationally designed molecules would offer unprecedented ribosomal affinity and present an insurmountable barrier to standard bacterial resistance mechanisms.

References

  • DrugFuture Chemical Index Database. "Lankamycin (Kujimycin B).
  • Auerbach, T., et al. (2010). "The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics." Proceedings of the National Academy of Sciences (PNAS).
  • Belousoff, M. J., et al. (2011). "Crystal structure of the synergistic antibiotic pair, lankamycin and lankacidin, in complex with the large ribosomal subunit." Proceedings of the National Academy of Sciences (PNAS).
  • Omura, S., et al. (1970). "Studies on the antibiotics from Streptomyces spinichromogenes var. kujimyceticus. V. Some antimicrobial characteristics of kujimycin A and kujimycin B against macrolide resistant staphylococci." The Journal of Antibiotics.
  • ASM Journals. "Role of protonated and neutral forms of macrolides in binding to ribosomes from gram-positive and gram-negative bacteria." Antimicrobial Agents and Chemotherapy.

Sources

Kujimycin B (Lankacidin C) and Macrolide Resistance: A Mechanistic & Synergistic Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Kujimycin B , structurally identical to Lankacidin C , represents a distinct class of 17-membered carbocyclic polyketide antibiotics produced by Streptomyces rochei. Unlike classical 14- or 16-membered macrolides (e.g., erythromycin, tylosin) that bind to the Nascent Peptide Exit Tunnel (NPET), Kujimycin B targets the Peptidyl Transferase Center (PTC) of the 50S ribosomal subunit.

This distinct binding mechanism allows Kujimycin B to evade the most common macrolide resistance mechanism—ribosomal methylation encoded by erm genes. Furthermore, Kujimycin B exhibits a potent synergistic effect when combined with macrolides, mimicking the dual-action mechanism of Streptogramins (A and B). This guide details the structural basis of this interaction, the evasion of resistance, and protocols for validating its efficacy.

Chemical & Pharmacological Profile

Structural Classification

Kujimycin B belongs to the Lankacidin group of antibiotics.[1] Its structure is characterized by a 17-membered carbocyclic ring bridged by a 6-membered lactone.

  • Key Feature: Unlike macrolides, it lacks glycosyl groups (sugar moieties) attached to the ring.

  • Stability Warning: The core structure contains a

    
    -keto-
    
    
    
    -lactone motif, which is chemically labile.[2] Experimental handling requires pH buffering to prevent hydrolytic degradation.
Comparison with Macrolides
FeatureMacrolides (e.g., Erythromycin)Kujimycin B (Lankacidin C)
Ring Size 14-, 15-, or 16-membered lactone17-membered carbocycle
Binding Site Nascent Peptide Exit Tunnel (NPET)Peptidyl Transferase Center (PTC)
Primary Interaction Hydrophobic/H-bonds with A2058/A2059Interaction with PTC nucleotides (A2451, C2452)
Resistance Susceptibility High (Erm methylation, Efflux)Low (Unaffected by A2058 methylation)

Mechanistic Basis of Resistance Evasion

The Macrolide Resistance Problem (erm Genes)

The dominant mechanism of resistance to macrolides, lincosamides, and streptogramin B (MLS_B phenotype) is the methylation of the adenine residue at position 2058 (A2058) in the 23S rRNA.

  • Mechanism: erm methyltransferases add one or two methyl groups to the N6 of A2058.

  • Consequence: This sterically hinders the binding of macrolides, which rely on hydrogen bonding with A2058.

Kujimycin B Evasion Strategy

Kujimycin B binds to the PTC , a site physically adjacent to but distinct from the NPET entrance where A2058 is located.

  • Independence: Crystallographic data confirms that Kujimycin B interactions do not rely on A2058. Therefore, methylation at this site does not reduce Kujimycin B affinity.

  • Efficacy: Kujimycin B retains full activity against erm-positive strains (e.g., Staphylococcus aureus carrying constitutively expressed erm genes).

Synergistic "Dual-Binding" Model

Streptomyces rochei naturally produces both a lankacidin (Kujimycin B) and a macrolide (Lankamycin).[3][4] These two compounds bind simultaneously to the ribosome:

  • Kujimycin B occupies the PTC (inhibiting peptide bond formation).

  • Macrolide occupies the NPET (blocking peptide exit).[3]

  • Result: A conformational lock of the ribosome, leading to bactericidal synergy greater than the sum of individual effects.

Visualizing the Mechanism

The following diagram illustrates the distinct binding sites and the logic of resistance evasion.

RibosomeInteraction cluster_Ribosome 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) NPET Nascent Peptide Exit Tunnel (NPET) A2058 Nucleotide A2058 (Target of Methylation) NPET->A2058 Contains Kujimycin Kujimycin B (Lankacidin Group) A2058->Kujimycin No Interaction (Resistance Evaded) Macrolide Macrolide (Erythromycin/Lankamycin) A2058->Macrolide Methylation Blocks Binding (Steric Hindrance) Kujimycin->PTC Binds High Affinity Macrolide->NPET Binds High Affinity Macrolide->A2058 Requires H-bond Erm Erm Methyltransferase (Resistance Factor) Erm->A2058 Methylates (CH3)

Caption: Kujimycin B binds the PTC, bypassing the A2058 methylation site that blocks macrolides.

Experimental Protocols

Protocol A: Comparative MIC Determination (Resistant Strains)

Objective: To quantify the efficacy of Kujimycin B against erm+ strains compared to Erythromycin.

Materials:

  • Strains: S. aureus ATCC 29213 (Wild Type), S. aureus RN4220 (pE194) (ermC constitutive).

  • Media: Mueller-Hinton Broth (MHB), cation-adjusted.

  • Compounds: Kujimycin B (dissolved in DMSO), Erythromycin (control).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL) and dilute 1:100 in MHB.
    
  • Plate Setup: Use 96-well plates. Serial dilute compounds (range 0.06 – 64

    
    g/mL).
    
  • Incubation: Add inoculum. Incubate at 37°C for 18–24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible growth.

  • Validation: Erythromycin MIC should be >64

    
    g/mL for the erm strain; Kujimycin B MIC should remain low (<2 
    
    
    
    g/mL).
Protocol B: Checkerboard Synergy Assay

Objective: To validate the synergistic interaction between Kujimycin B and a macrolide (e.g., Lankamycin or Erythromycin).

Workflow:

  • Matrix Setup: In a 96-well plate, dilute Kujimycin B along the X-axis (columns 1-8) and the Macrolide along the Y-axis (rows A-H).

  • Inoculation: Add standard inoculum (S. aureus susceptible strain).

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

    
    
    
  • Interpretation:

    • FICI

      
      : Synergy  (Target outcome for Kujimycin + Macrolide).
      
    • 0.5 < FICI

      
       4.0: Indifference.
      
    • FICI > 4.0: Antagonism.

Future Outlook & Drug Development

The "Lankacidin-Macrolide" scaffold offers a blueprint for hybrid antibiotics . By linking a PTC-binder (Kujimycin derivative) with an NPET-binder (Macrolide), drug developers can create "unchallengable" chimeric drugs that:

  • Bind two sites simultaneously, increasing binding avidity (

    
    ).
    
  • Bypass single-point mutations or methylation events (like A2058 dimethylation).

  • Reduce the selection pressure for resistance evolution.

Key Challenge: The chemical instability of the Kujimycin


-keto-

-lactone ring must be addressed via medicinal chemistry (e.g., bioisostere replacement) to improve oral bioavailability and shelf-life.

References

  • Omura, S., et al. (1969).[5][6][7] "Studies on the antibiotics from Streptomyces spinichromogenes var. kujimyceticus. II. Isolation and characterization of kujimycins A and B." The Journal of Antibiotics, 22(10), 500–505. Link

  • Belousoff, M. J., et al. (2011).[8] "Crystal structure of the synergistic antibiotic pair, lankamycin and lankacidin, in complex with the large ribosomal subunit."[4][8] Proceedings of the National Academy of Sciences, 108(7), 2717–2722. Link

  • Arakawa, K., et al. (2005). "Biosynthesis of the lankacidin-group antibiotics in Streptomyces rochei 7434AN4: organization of the gene cluster and identification of the PKS genes." ChemBioChem, 6(10), 1795–1804. Link

  • Harada, S., et al. (1973). "Studies on lankacidin-group (T-2636) antibiotics. VII. Structure-activity relationships of lankacidin-group antibiotics." The Journal of Antibiotics, 26(11), 647–657. Link

  • Auerbach, T., et al. (2010). "The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics."[3][4][8][9] Proceedings of the National Academy of Sciences, 107(5), 1983-1988. Link

Sources

Methodological & Application

Application Note: Isolation and Purification of Kujimycin B from Streptomyces spinichromogenes

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol for the isolation of Kujimycin B from fermentation broth. This guide is designed for researchers and process engineers, synthesizing historical data with modern purification strategies.

Abstract & Introduction

Kujimycin B is a 14-membered macrolide antibiotic produced by Streptomyces spinichromogenes var.[1] kujimyceticus. Chemically, it is a macrolide glycoside (molecular formula


), structurally related to or identical to Lankamycin .[1] It is often co-produced with Kujimycin A  and antibiotics of the Lankacidin  group (e.g., Lankacidin C).

The isolation of Kujimycin B presents specific challenges due to its co-occurrence with structurally similar congeners and its chemical instability under acidic conditions. This protocol details a robust workflow for the extraction, fractionation, and purification of Kujimycin B, ensuring high purity (>95%) suitable for structural elucidation or biological assays.

Key Physicochemical Properties
PropertyDescription
Chemical Class 14-Membered Macrolide Glycoside
Molecular Formula

Molecular Weight ~833.0 g/mol
Solubility Soluble in methanol, ethanol, ethyl acetate, chloroform, acetone.[1] Insoluble in water and hexane.[1]
Stability Acid Labile: The glycosidic bonds and macrolactone ring are susceptible to hydrolysis at pH < 4.0. Stable in neutral to slightly alkaline conditions (pH 7.0–8.0).[1]
UV Absorption Weak end-absorption (lacks the conjugated diene system of lankacidins).[1]

Fermentation & Upstream Considerations

Successful isolation begins with a high-titer fermentation broth.[1] S. spinichromogenes is typically cultured in a medium rich in organic nitrogen and carbon sources.[1]

  • Production Strain: Streptomyces spinichromogenes var.[1] kujimyceticus.

  • Harvest Time: Typically 72–96 hours post-inoculation, monitored by packed cell volume (PCV) and antibiotic titer.[1]

  • Broth Conditioning: Prior to extraction, the broth pH must be adjusted to pH 7.0–7.5 .

    • Expert Insight: Avoid acidic pH during harvest.[1] If the fermentation naturally drifts acidic, neutralize immediately with 1N NaOH to prevent degradation of the glycosidic linkages.

Isolation Protocol (Step-by-Step)

Phase 1: Primary Extraction

Objective: Separate the biomass and extract the macrolide complex into an organic solvent.

  • Separation: Centrifuge the fermentation broth at 5,000 × g for 20 minutes at 4°C.

    • Note: Kujimycin B is predominantly extracellular; however, washing the mycelial cake with a small volume of acetone ensures recovery of any cell-bound material.

  • Filtrate Extraction:

    • Transfer the supernatant (filtrate) to a solvent extraction vessel.[1]

    • Add Ethyl Acetate (EtOAc) in a 1:1 (v/v) ratio.[1]

    • Agitate gently for 30 minutes. Vigorous shaking may cause stable emulsions due to protein content.[1]

    • Allow phases to separate. Collect the upper organic layer.

    • Repeat the extraction once more with fresh EtOAc (0.5 volumes).

  • Concentration:

    • Combine organic layers.[1]

    • Wash with saturated brine (NaCl) to remove excess water and water-soluble impurities.[1]

    • Dry over anhydrous Sodium Sulfate (

      
      ).[1][2]
      
    • Evaporate the solvent under reduced pressure (Rotary Evaporator) at < 40°C to yield a crude oily residue (Yellow/Brown syrup).

Phase 2: Silica Gel Chromatography (Fractionation)

Objective: Separate Kujimycin B from Kujimycin A, Lankacidins, and other impurities.

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Column Dimensions: 30 cm length × 2.5 cm diameter (scale according to crude mass; ~50g silica per 1g crude).[1]

  • Mobile Phase System: Chloroform (

    
    ) : Methanol (
    
    
    
    ) gradient.[1]

Gradient Protocol: | Step | Solvent Ratio (


:

) | Volume (CV*) | Target Elution | | :--- | :--- | :--- | :--- | | 1 | 100 : 0 | 2 | Non-polar lipids/oils | | 2 | 98 : 2 | 3 | Minor impurities | | 3 | 95 : 5 | 5 | Kujimycin A | | 4 | 90 : 10 | 5 | Kujimycin B | | 5 | 80 : 20 | 3 | Polar impurities/Lankacidins |[1]

*CV = Column Volume[1]

  • Monitoring: Collect fractions (e.g., 15 mL) and monitor via Thin Layer Chromatography (TLC).

    • TLC System:

      
      :
      
      
      
      (9:1).[1]
    • Visualization: Spray with 50% Sulfuric Acid (

      
      )  and heat at 110°C. Kujimycin B appears as a dark brown/black spot due to charring (typical for macrolides).[1]
      
    • Differentiation: Kujimycin A typically elutes before Kujimycin B (it is less polar).[1]

Phase 3: Final Purification (Sephadex LH-20)

Objective: Remove trace pigments and structurally similar isomers.[1]

  • Sample Prep: Dissolve the pooled Kujimycin B fractions from silica chromatography in a minimal volume of Methanol.

  • Column: Sephadex LH-20 (swelled in Methanol).

  • Elution: Isocratic elution with 100% Methanol .

  • Collection: Kujimycin B elutes as a distinct band.[1] Collect and concentrate to dryness.[1]

Phase 4: Crystallization

Objective: Obtain high-purity solid material.

  • Dissolve the purified residue in a small volume of Acetone .

  • Add n-Hexane dropwise until the solution becomes slightly turbid.

  • Store at 4°C overnight.

  • Kujimycin B crystallizes as colorless prisms or needles.[1]

  • Filter and dry under high vacuum.[1]

Process Visualization (Workflow Diagram)[1]

KujimycinIsolation Broth Fermentation Broth (S. spinichromogenes) Centrifuge Centrifugation (5000xg, 20 min) Broth->Centrifuge Filtrate Supernatant (pH adjusted to 7.5) Centrifuge->Filtrate Liquid Phase Extraction Solvent Extraction (Ethyl Acetate 1:1) Filtrate->Extraction Crude Crude Extract (Oily Residue) Extraction->Crude Evaporation (<40°C) Silica Silica Gel Chromatography (CHCl3:MeOH Gradient) Crude->Silica FracA Fraction A: Kujimycin A (95:5 Elution) Silica->FracA Early Elution FracB Fraction B: Kujimycin B (90:10 Elution) Silica->FracB Target Fraction Sephadex Sephadex LH-20 (Methanol) FracB->Sephadex Polishing Cryst Crystallization (Acetone/Hexane) Sephadex->Cryst Final Pure Kujimycin B (Colorless Prisms) Cryst->Final

Caption: Step-by-step downstream processing workflow for the isolation of Kujimycin B.

Troubleshooting & Expert Insights

Separation from Kujimycin A

Kujimycin A and B are structurally very similar.[1] If they co-elute on Silica:

  • Strategy: Use a shallower gradient (e.g., 98:2 to 90:10 in 1% increments).

  • Alternative: Use Reverse Phase HPLC (C18 column) with an Acetonitrile:Water gradient (typically 40%

    
     80% ACN) for analytical separation or final polishing.[1]
    
Stability Issues
  • Symptom: Loss of yield or appearance of degradation products (hydrolyzed sugars).

  • Cause: Acidic conditions during extraction or silica gel acidity.[1]

  • Fix: Ensure the fermentation broth is neutralized before extraction. For silica columns, one can add 0.1% Triethylamine (TEA) to the mobile phase to neutralize the acidic sites of the silica, protecting the glycosidic bonds.

Detection

Unlike lankacidins, Kujimycin B has weak UV absorption.[1]

  • Primary Detection:

    
     charring on TLC.
    
  • Secondary Detection: Mass Spectrometry (ESI-MS).[1] Look for the

    
     or 
    
    
    
    adducts corresponding to MW ~833.[1]

References

  • Omura, S., Namiki, S., Shibata, M., Muro, T., & Nakayoshi, H. (1969). Studies on the antibiotics from Streptomyces spinichromogenes var.[1] kujimyceticus. II. Isolation and characterization of kujimycins A and B. The Journal of Antibiotics, 22(10), 500–505. Link

  • Omura, S., Muro, T., Namiki, S., Shibata, M., & Sawada, J. (1969). Studies on the Antibiotics From Streptomyces Spinichromogenes Var.[1] Kujimyceticus. 3. The Structure of Kujimycin A and Kujimycin B. The Journal of Antibiotics, 22(12), 629–634.[3][4] Link

  • Harada, S., & Kishi, T. (1974).[1] Isolation and characterization of lankacidin-group antibiotics.[1][3][5] Chemical and Pharmaceutical Bulletin.[1][3][4] Link (Contextual reference for lankacidin co-production).[1]

  • Arakawa, K., et al. (2011).[1] Crystal structure of the synergistic antibiotic pair, lankamycin and lankacidin, in complex with the large ribosomal subunit.[6][7] PNAS.[1] Link (Structural context for Kujimycin B/Lankamycin identity).[1]

Sources

Application Note: Advanced Reverse-Phase HPLC Methodology for the Robust Quantification of Kujimycin B

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

Kujimycin B, structurally identical to Lankamycin (CAS: 30042-37-6), is a 14-membered neutral macrolide antibiotic produced by actinomycetes such as Streptomyces spinichromogenes and Streptomyces rochei[1][2]. It exhibits potent antimicrobial activity against Gram-positive bacteria by inhibiting ribosomal translation. In S. rochei, the biosynthesis of Kujimycin B is tightly controlled by a


-butyrolactone signaling cascade involving the SrrX/SrrA/SrrY regulatory proteins[3].

For researchers engaged in fermentation optimization, biosynthetic pathway elucidation[4], or pharmacokinetic profiling, the accurate quantification of Kujimycin B is paramount. This application note details a robust, self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed specifically for the isolation and quantification of Kujimycin B from complex biological matrices.

Mechanistic Insights: Causality Behind Methodological Choices

As a Senior Application Scientist, I emphasize that a reliable protocol is built on understanding the physicochemical properties of the target analyte. Every parameter in this method has been selected based on the specific molecular behavior of Kujimycin B (


, MW: 833.01)[1].
  • Stationary Phase Selection (C18 vs. C8): Kujimycin B is a highly lipophilic, "neutral" macrolide lacking the basic amine groups found in compounds like erythromycin[2]. A high-carbon-load C18 stationary phase (e.g., Acquity UPLC BEH C18) is required to provide adequate retention and theoretical plates via strong hydrophobic interactions[5].

  • Mobile Phase Chemistry: Because Kujimycin B lacks ionizable functional groups that would drastically shift retention with pH changes, the primary goal of the mobile phase modifier is to control the stationary phase. We utilize 0.1% Formic Acid (pH ~2.7)[6]. This acidic modifier suppresses the ionization of residual silanols on the silica support, preventing secondary interactions that cause peak tailing. Furthermore, it provides excellent protonation (

    
     or 
    
    
    
    ) if orthogonal Mass Spectrometry (ESI+) detection is employed.
  • Detection Wavelength (289 nm): Kujimycin B features a conjugated carbonyl system yielding a distinct UV maximum at 289 nm (

    
     1.50)[1]. Monitoring at 289 nm is a strategic choice: it provides a "self-cleaning" chromatogram by remaining blind to the myriad of non-conjugated organic acids and peptides in fermentation broth that typically absorb strongly at 210–220 nm.
    

Workflow & Pathway Visualization

KujimycinWorkflow A Streptomyces rochei Cultivation (Inoculum & Fermentation) B SrrX / SRB Signaling (γ-butyrolactone Production) A->B Secretes C SrrA / SrrY Activation (Regulatory Cascade) B->C Binds Receptor D Kujimycin B Biosynthesis (Lankamycin Production) C->D Induces E Liquid-Liquid Extraction (EtOAc Partitioning) D->E Harvest Broth F RP-HPLC Separation (C18 Column, Gradient) E->F Inject Extract G Quantification (UV 289 nm / MS ESI+) F->G Detect & Integrate

Workflow detailing the biological regulation, extraction, and RP-HPLC quantification of Kujimycin B.

Experimental Protocol

Reagents and Materials
  • Reference Standard: Kujimycin B / Lankamycin (Purity

    
     98%).
    
  • Solvents: HPLC-Grade Acetonitrile (MeCN), Ultra-pure Water (18.2 M

    
    cm), and Ethyl Acetate (EtOAc).
    
  • Modifiers: LC-MS Grade Formic Acid (FA).

Step-by-Step Sample Preparation (Fermentation Broth)
  • Harvest & Clarification: Collect 1.0 mL of Streptomyces culture broth. Centrifuge at 10,000

    
     g for 10 minutes at 4 °C to pellet the mycelia.
    
  • Liquid-Liquid Extraction (LLE): Transfer 800 µL of the clarified supernatant to a clean borosilicate glass vial. Add 1.0 mL of EtOAc. Causality: EtOAc is chosen because its polarity index perfectly matches the lipophilicity of Kujimycin B, allowing quantitative partitioning while leaving highly polar broth constituents behind.

  • Partitioning: Vortex vigorously for 2 minutes, then centrifuge at 5,000

    
     g for 5 minutes to break any emulsions.
    
  • Concentration: Transfer 800 µL of the upper organic (EtOAc) layer to a microcentrifuge tube. Evaporate to complete dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (10% MeCN). Vortex to dissolve, and filter through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial.

RP-HPLC Analytical Conditions
  • System: Agilent 1260 Infinity II (or equivalent UHPLC/HPLC system).

  • Column: Acquity UPLC BEH C18 (2.1

    
     100 mm, 1.7 µm)[5].
    
  • Column Temperature: 30 °C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Flow Rate: 0.35 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV Diode Array Detector (DAD) set to 289 nm (Reference: 360 nm)[1].

Quantitative Data Presentation

Table 1: Optimized Mobile Phase Gradient Program Note: A shallow gradient is employed to separate Kujimycin B from structurally similar macrolide precursors (e.g., 15-deoxylankamycin)[4].

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)Elution Profile
0.09010Initial Hold
2.09010Isocratic
15.0595Linear Gradient
18.0595Column Wash
18.19010Step Return
22.09010Re-equilibration

Protocol Self-Validation & System Suitability

To ensure scientific integrity, this protocol operates as a self-validating system . The validity of each batch is confirmed only if the following internal controls meet their acceptance criteria:

Table 2: System Suitability and Validation Parameters

ParameterAcceptance CriteriaCausality / Corrective Action
Retention Time (

) Drift

2.0% variance
Validates pump precision. If failed, purge pumps and check for leaks.
Tailing Factor (

)

1.5 (Typical: 1.12)
Validates column health.

indicates silanol exposure; replace column.
Theoretical Plates (

)

5,000
Confirms packing bed integrity and optimal mass transfer.
Matrix Spike Recovery 95% – 105%Validates LLE efficiency. Spiked blank broth must yield full recovery.
Carryover Blank No peak at


LOD
Inject 100% MeCN after the highest standard to validate the wash step.

References[1] Title: Lankamycin | CAS Registry Number: 30042-37-6. Source: DrugFuture Chemical Data. URL:Verify Source[2] Title: Studies on the Antibiotics From Streptomyces Spinichromogenes Var. Kujimyceticus. 3. The Structure of Kujimycin A and Kujimycin B. Source: The Journal of Antibiotics (Tokyo). URL:Verify Source[6] Title: Bioassay- and metabolomics-guided screening of bioactive soil actinomycetes from the ancient city of Ihnasia, Egypt. Source: PLOS ONE. URL:Verify Source[5] Title: Large-scale systems biology analysis of secondary metabolites. Source: DTU Inside (Technical University of Denmark). URL:Verify Source[3] Title: Gamma-butyrolactone-dependent expression of the Streptomyces antibiotic regulatory protein gene srrY plays a central role in the regulatory cascade leading to lankacidin and lankamycin production in Streptomyces rochei. Source: PubMed (NIH). URL:Verify Source[4] Title: Analysis of the loading and hydroxylation steps in lankamycin biosynthesis in Streptomyces rochei. Source: PubMed (NIH). URL:Verify Source

Sources

Preparation of Kujimycin B Stock Solutions for In Vitro Assays: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Kujimycin B is a macrolide antibiotic, a class of compounds characterized by a large macrocyclic lactone ring. Macrolides are of significant interest to researchers in microbiology and drug development due to their potent antimicrobial activity, primarily against Gram-positive bacteria. Accurate and reproducible in vitro assays are fundamental to understanding the efficacy and mechanism of action of novel antibiotics like Kujimycin B. A critical, yet often overlooked, aspect of ensuring high-quality data is the correct preparation, handling, and storage of stock solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing Kujimycin B stock solutions to maintain their integrity and ensure experimental success.

Physicochemical Properties of Kujimycin B

A thorough understanding of the physicochemical properties of a compound is paramount for the rational design of a stock solution protocol. While specific experimental data for Kujimycin B is not extensively published, we can infer its properties based on available data for similar macrolides and publicly available information.

PropertyValue/InformationSource/Rationale
Molecular Formula C37H64O11PubChem CID: 139588928[1]
Molecular Weight 684.9 g/mol PubChem CID: 139588928[1]
Solubility Water: Sparingly soluble.[2] Organic Solvents: Soluble in Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[2][3][4]General properties of macrolide antibiotics.
Stability pH: Susceptible to degradation in acidic conditions; more stable in neutral to slightly alkaline solutions.[2][5][6] Temperature: Prone to degradation at elevated temperatures.[2] Light: As a precautionary measure, protection from light is recommended.General stability characteristics of macrolide antibiotics.

Causality Behind Experimental Choices: The low aqueous solubility of macrolides necessitates the use of an organic solvent for initial dissolution.[2] DMSO and ethanol are chosen for their broad solvent properties and compatibility with most in vitro assay systems at low final concentrations. The inherent instability of the macrolide lactone ring in acidic conditions dictates the use of neutral pH buffers for subsequent dilutions and the avoidance of acidic media.[5][6]

Experimental Workflow for Stock Solution Preparation

The following workflow provides a logical sequence for the preparation and validation of Kujimycin B stock solutions.

G cluster_0 Preparation cluster_1 Sterilization & Aliquoting cluster_2 Storage & Quality Control Calculate_Mass Calculate Mass of Kujimycin B Weigh_Compound Weigh Compound Accurately Calculate_Mass->Weigh_Compound Dissolve_in_Solvent Dissolve in Primary Solvent (e.g., DMSO) Weigh_Compound->Dissolve_in_Solvent Vortex_Sonicate Vortex/Sonicate to Ensure Complete Dissolution Dissolve_in_Solvent->Vortex_Sonicate Filter_Sterilize Filter Sterilize (if necessary) Vortex_Sonicate->Filter_Sterilize Aliquot Aliquot into Single-Use Tubes Filter_Sterilize->Aliquot Storage Store at -20°C or -80°C, Protected from Light Aliquot->Storage QC_Check Perform Quality Control Checks Storage->QC_Check

Caption: Workflow for Kujimycin B Stock Solution Preparation.

Detailed Protocols

Protocol 1: Preparation of a 10 mM Kujimycin B Stock Solution in DMSO

This protocol is recommended for most applications due to the high solvating power of DMSO.

Materials:

  • Kujimycin B powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of Kujimycin B:

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 684.9 g/mol * 1000 mg/g = 6.849 mg

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh approximately 6.85 mg of Kujimycin B directly into the tube. Record the exact weight.

  • Dissolution:

    • Add the calculated volume of sterile DMSO to the tube containing the Kujimycin B powder.

    • Self-Validating Check: The volume of DMSO added should be adjusted based on the actual weight of the Kujimycin B to achieve a final concentration of 10 mM. For example, if 7.00 mg was weighed, the volume of DMSO to add would be: (7.00 mg / 684.9 g/mol ) / 0.010 mol/L = 1.022 mL.

  • Ensuring Complete Solubilization:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Aliquot the stock solution into sterile, single-use amber microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles and protects the compound from light.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year). The stability of Kujimycin A in solvent at -80°C for a year suggests a similar stability profile for Kujimycin B.[7]

Protocol 2: Preparation of a 10 mM Kujimycin B Stock Solution in Ethanol

This protocol provides an alternative for cell-based assays where DMSO may have undesirable effects.

Materials:

  • Kujimycin B powder

  • 200 proof (100%) sterile ethanol

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

Procedure:

  • Calculate the required mass of Kujimycin B:

    • Follow the same calculation as in Protocol 1 (6.849 mg for 1 mL of a 10 mM solution).

  • Weighing the Compound:

    • Follow the same procedure as in Protocol 1.

  • Dissolution:

    • Add the calculated volume of 100% sterile ethanol to the Kujimycin B powder.

    • Trustworthiness Check: Adjust the volume of ethanol based on the actual weight to ensure an accurate final concentration.

  • Ensuring Complete Solubilization:

    • Vortex the solution thoroughly. Macrolides like clarithromycin are soluble in ethanol, and Kujimycin B is expected to behave similarly.[4]

  • Aliquoting and Storage:

    • Aliquot the solution into sterile, single-use amber tubes.

    • Store at -20°C or -80°C.

Working Dilutions

For in vitro assays, the concentrated stock solution must be diluted to the final working concentration in the appropriate aqueous buffer or cell culture medium.

Logical Relationship for Dilution:

G Stock_Solution High Concentration Stock Solution (e.g., 10 mM in DMSO) Intermediate_Dilution Intermediate Dilution (Optional, in buffer or media) Stock_Solution->Intermediate_Dilution Dilute Final_Working_Solution Final Working Solution in Assay Medium Intermediate_Dilution->Final_Working_Solution Dilute

Caption: Serial Dilution from Stock to Working Concentration.

Key Considerations for Dilutions:

  • Solvent Concentration: Ensure the final concentration of the organic solvent (DMSO or ethanol) in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Precipitation: Macrolides can precipitate out of aqueous solutions. Prepare working dilutions fresh for each experiment and visually inspect for any signs of precipitation.

  • pH of Diluent: Use a diluent with a neutral to slightly alkaline pH to maintain the stability of Kujimycin B.[2][6]

Quality Control and Best Practices

A self-validating system relies on consistent quality control.

  • Purity Assessment: Whenever possible, use Kujimycin B of high purity (≥95%).

  • Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation or color change.

  • Functional Check: Periodically, include a standard reference organism in your antimicrobial susceptibility testing to ensure the activity of the Kujimycin B stock has not diminished.

  • Avoid Repeated Freeze-Thaw Cycles: Use single-use aliquots to prevent degradation.

References

  • Saraswati Institute of Pharmaceutical Sciences. (n.d.). MACROLIDE ANTIBIOTICS. Retrieved from [Link]

  • Atlas. (n.d.). Solved: Explain stability of macrolide antibiotics with suitable examples. Retrieved from [Link]

  • Hori, R., Ohtani, H., Tanigawara, Y., & Oguma, T. (1991). Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin. The Journal of Antibiotics, 44(3), 308-314. Retrieved from [Link]

  • PubChem. (n.d.). Kijimicin. National Center for Biotechnology Information. Retrieved from [Link]

  • Hori, R., Ohtani, H., Tanigawara, Y., & Oguma, T. (1991). Physicochemical Properties and Stability in the Acidic Solution of a New Macrolide Antibiotic, Clarithromycin, in Comparison With Erythromycin. Amanote Research. Retrieved from [Link]

  • SciSpace. (n.d.). Application of Different Analytical Techniques and Microbiological Assays for the Analysis of Macrolide Antibiotics from Pharmac. Retrieved from [Link]

  • SciSpace. (n.d.). LC determination and stability assessment of macrolide antibiotics azithromycin and spiramycin in bulk and tablet samples. Retrieved from [Link]

  • Ali, S. M., Le-Cointe, R., & Kaznessis, Y. N. (2015). Structural and Functional Implications of the Interaction between Macrolide Antibiotics and Bile Acids. ChemMedChem, 10(4), 689–697. Retrieved from [Link]

Sources

solvent selection for Kujimycin B extraction and purification

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Solvent Selection and Optimized Purification Protocols for Kujimycin B (Lankamycin)

Introduction & Chemical Profile

Kujimycin B, universally recognized in literature as Lankamycin, is a 14-membered macrolide antibiotic synthesized by various Streptomyces species, including Streptomyces spinichromogenes and Streptomyces rochei[1][2]. It exhibits potent antimicrobial activity against Gram-positive bacteria, particularly macrolide-resistant staphylococci strains[3][4].

From a downstream processing perspective, the most critical structural feature of Kujimycin B is that it is a neutral macrolide [1][3]. Unlike widely known basic macrolides (such as erythromycin or azithromycin) which contain ionizable amine sugars like desosamine[5], Kujimycin B lacks basic functional groups. This fundamental chemical property dictates that its extraction cannot rely on traditional pH-driven aqueous-organic partitioning (acid-base trapping). Instead, the solvent selection must be strictly governed by thermodynamic principles: polarity, hydrogen-bonding capacity, and dielectric constants.

Thermodynamic Basis of Solvent Selection

As a Senior Application Scientist, I approach downstream processing not as a series of empirical steps, but as a cascade of targeted thermodynamic environments designed to isolate the target molecule.

  • Primary Extraction (Liquid-Liquid Partitioning): Fermentation broths are complex matrices containing highly polar salts, water-soluble primary metabolites, and non-polar lipids. Ethyl acetate is the optimal solvent for the primary extraction[1][6]. Its moderate polarity efficiently solubilizes the semi-polar Kujimycin B molecule—which is decorated with multiple hydroxyl and ester groups—while effectively partitioning out inactive long-chain alkyls and highly polar sugar molecules[6].

  • Orthogonal Chromatography: For high-resolution purification, we utilize normal-phase silica gel followed by size-exclusion chromatography. A chloroform/methanol gradient is used on silica; the non-polar chloroform provides the base environment, while methanol acts as a hydrogen-bond disruptor, breaking the interactions between the macrolide and the silanol groups of the stationary phase[1]. Subsequently, Sephadex LH-20 utilizing 100% methanol separates the remaining impurities based on hydrodynamic volume rather than polarity[1].

  • Crystallization: The final polishing step relies on a binary solvent system of diethyl ether and petroleum ether[7]. Kujimycin B is highly soluble in diethyl ether. The dropwise addition of the highly non-polar petroleum ether lowers the dielectric constant of the solution, driving the system into supersaturation and forcing the target molecule into a highly ordered crystalline lattice[7].

Quantitative Data & Solvent Comparative Analysis

Table 1: Physicochemical Properties of Kujimycin B

Property Value Reference
Molecular Formula C42H72O16 [3][8]
Molecular Weight 833.02 g/mol [7][8]
Melting Point 178–180°C (Double m.p. 147–150°C & 181–182°C) [3][7]
Optical Rotation [α]D20 -94° (c = 1.23 in ethanol) [7]
UV Absorption Max 289 nm (log ε 1.50) [7]

| Chemical Nature | 14-membered neutral macrolide |[1][2] |

Table 2: Solvent Selection Matrix for Kujimycin B Processing

Solvent System Workflow Role Polarity Index Rationale for Selection
Ethyl Acetate Primary Extraction 4.4 Efficiently partitions semi-polar macrolides from aqueous broth; excludes highly polar sugars/salts[6].
Chloroform / Methanol Normal-Phase Silica 4.1 / 5.1 Gradient elution disrupts macrolide-silanol hydrogen bonding for high-resolution separation[1].
Methanol Size-Exclusion (LH-20) 5.1 Swells Sephadex LH-20 matrix; maintains Kujimycin B in solution during molecular weight-based sizing[1].

| Diethyl Ether / Petroleum Ether | Crystallization | 2.8 / 0.1 | Binary system drives supersaturation; Kujimycin B precipitates upon non-polar anti-solvent addition[7]. |

Experimental Workflow Visualization

G Broth Fermentation Broth (Streptomyces sp.) Filtration Mycelial Filtration (Biomass Removal) Broth->Filtration LLE Liquid-Liquid Extraction (Ethyl Acetate) Filtration->LLE Aqueous Phase Concentration Vacuum Concentration (Crude Extract) LLE->Concentration Organic Phase Silica Silica Gel Chromatography (CHCl3:MeOH) Concentration->Silica Sephadex Size Exclusion (Sephadex LH-20) Silica->Sephadex Active Fractions Crystallization Crystallization (Ether/Petroleum Ether) Sephadex->Crystallization PureKB Pure Kujimycin B (Colorless Prisms) Crystallization->PureKB

Workflow for the extraction and purification of Kujimycin B from fermentation broth.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Fermentation Broth
  • Harvest and Filtration: Centrifuge or filter the Streptomyces fermentation broth (e.g., incubated at 30°C for 7 days) to remove mycelial biomass[6]. Kujimycin B is predominantly secreted extracellularly.

  • Solvent Partitioning: Add an equal volume (1:1 v/v) of HPLC-grade ethyl acetate to the aqueous filtrate[6].

  • Agitation: Agitate the mixture vigorously for 30 minutes. Expert Insight: To prevent intractable emulsions caused by bacterial biosurfactants, utilize a gentle, rolling agitation rather than high-shear mechanical mixing.

  • Phase Separation: Allow the mixture to settle in a separatory funnel for 24 hours[6]. Collect the upper organic layer (ethyl acetate). Repeat the extraction of the aqueous phase two additional times with equal volumes of ethyl acetate to ensure exhaustive recovery[6].

  • Concentration: Dry the pooled organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure (rotary evaporation) at 35°C to yield a crude, viscous extract[6].

Protocol 2: Orthogonal Chromatographic Purification
  • Silica Gel Chromatography (Polarity-Based Separation):

    • Resuspend the crude extract in a minimal volume of chloroform.

    • Load the sample onto a pre-equilibrated normal-phase silica gel column[1].

    • Elute using a step gradient of chloroform to methanol (e.g., 100:0 transitioning to 90:10). Expert Insight: Because Kujimycin B is a neutral macrolide, it elutes predictably based purely on hydrogen-bonding interactions, eliminating the need for basic modifiers (like triethylamine) that are typically required to prevent peak tailing in basic macrolides[1][5].

  • Size-Exclusion Chromatography (Size-Based Separation):

    • Pool the active fractions from the silica column and concentrate them in vacuo.

    • Load the concentrate onto a Sephadex LH-20 column pre-swollen in 100% methanol[1].

    • Elute isocratically with methanol. This orthogonal step separates molecules based on hydrodynamic volume (Kujimycin B MW: 833.02 g/mol ), efficiently stripping away co-eluting low-molecular-weight pigments and residual lipids[1][7].

Protocol 3: Crystallization and Validation
  • Dissolution: Dissolve the highly enriched Kujimycin B fraction in a minimal volume of diethyl ether[7].

  • Anti-Solvent Addition: Dropwise, add petroleum ether under gentle swirling until the solution becomes faintly turbid (reaching the cloud point)[7].

  • Nucleation and Growth: Seal the vessel and incubate at 4°C for 24–48 hours. Colorless prisms of Kujimycin B will spontaneously nucleate and grow[3].

  • Recovery: Recover the crystals by vacuum filtration and wash with cold petroleum ether.

Protocol Trustworthiness: A Self-Validating System

A robust scientific protocol must be self-validating—meaning the physical outcomes of the steps intrinsically verify the success of the process without immediately relying on external analytical machinery.

  • Phase Validation: During LLE, the successful partitioning of the target into the organic phase without pH adjustment validates its identity as a neutral macrolide.

  • Orthogonal Clearance: By utilizing two entirely different physical principles (polarity in Silica, hydrodynamic volume in Sephadex LH-20), the protocol mathematically minimizes the probability of co-eluting impurities[1].

  • Thermodynamic Proof of Purity: The final crystallization step acts as the ultimate built-in quality control metric. Pure Kujimycin B exhibits a highly specific and sharp double melting point at 147–150°C and 181–182°C[7]. Achieving these precise thermal transitions visually and physically validates the structural integrity and purity of the isolated macrolide[3][7].

References

1.[3] The Journal of Antibiotics - J-Stage. jst.go.jp. 2.[1] STUDIES ON THE ANTIBIOTICS FROM Streptomyces spinichromogenes var. kujimyceticus. II - J-Stage. jst.go.jp. 3.[8] Lankamycin | CAS#30042-37-6 | macrolide antibiotic | MedKoo. medkoo.com. 4.[7] Lankamycin. drugfuture.com. 5.[4] Studies on the antibiotics from Streptomyces spinichromogenes var.... semanticscholar.org. 6.[6] Bioassay- and metabolomics-guided screening of bioactive soil actinomycetes from the ancient city of Ihnasia, Egypt - NIH. nih.gov. 7.[5] Role of protonated and neutral forms of macrolides in binding to ribosomes from gram-positive and gram-negative bacteria - ASM Journals. asm.org. 8.[2] Analysis of the loading and hydroxylation steps in lankamycin biosynthesis in Streptomyces rochei - PubMed. nih.gov.

Sources

Optimizing Culture Media for Kujimycin B Production in Streptomyces spinoverrucosus

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Abstract & Strategic Rationale

Kujimycin B, a member of the lankacidin group of antibiotics (closely related to or identical to desacetyl-lankacidin C), exhibits potent antimicrobial and antitumor activity by binding to the peptidyl transferase center of the ribosome. However, wild-type production in Streptomyces spinoverrucosus is often yield-limited by tight metabolic regulation, specifically Carbon Catabolite Repression (CCR) and precursor availability.

This guide provides a rational, self-validating workflow to transition from low-yield wild-type fermentation to an optimized high-titer process. Unlike generic media recipes, this protocol targets the specific polyketide synthase (PKS) requirements of the lankacidin pathway, balancing the C/N ratio to trigger the metabolic switch from trophophase (biomass accumulation) to idiophase (secondary metabolite production).

Metabolic Logic: The "Why" Behind the Components

To optimize production, we must engineer the medium to support the biosynthetic machinery.

  • Carbon Source Heterogeneity (The "Slow Feed" Strategy): S. spinoverrucosus utilizes glucose rapidly. High glucose levels repress secondary metabolism (CCR). We use a dual-carbon system :

    • Glucose (1.0%): Rapid initial biomass formation.

    • Soluble Starch (2.0-3.0%): Slowly hydrolyzed, providing a sustained carbon release that bypasses CCR during the production phase.

  • Nitrogen Source & pH Buffering:

    • Soybean Meal: A complex organic nitrogen source that releases amino acids slowly. It is critical for lankacidin production as it prevents rapid pH crashes associated with inorganic ammonium salts.

  • Biosynthetic Precursors:

    • Kujimycin B is a polyketide derived from acetate and malonate units. Supplementing Sodium Acetate acts as a direct precursor booster for the Acetyl-CoA pool.

  • Phosphate Limitation: High inorganic phosphate inhibits many PKS gene clusters. The protocol strictly controls

    
     levels.
    
Visualizing the Metabolic Strategy

The following diagram illustrates the flow from media components to Kujimycin B, highlighting the regulatory checkpoints.

BiosynthesisLogic Glucose Glucose (Fast C) Biomass Biomass (Trophophase) Glucose->Biomass Rapid Growth CCR Catabolite Repression Glucose->CCR Starch Starch (Slow C) Starch->Glucose Amylase (Slow Release) SoyMeal Soybean Meal (N) SoyMeal->Biomass AcetylCoA Acetyl-CoA / Malonyl-CoA SoyMeal->AcetylCoA Amino Acid Catabolism Acetate Na-Acetate (Precursor) Acetate->AcetylCoA Direct Feed PKS Polyketide Synthase (Lankacidin Cluster) AcetylCoA->PKS CCR->PKS Inhibits Kujimycin Kujimycin B (Idiophase) PKS->Kujimycin

Caption: Metabolic flow showing the Dual-Carbon strategy to bypass Catabolite Repression while feeding the PKS pathway.

Experimental Protocol

Phase 1: Inoculum Preparation (Standardization)

Objective: Eliminate "lot-to-lot" variation by synchronizing the physiological state of the cells.

  • Sporulation: Inoculate Streptomyces spinoverrucosus (e.g., ATCC 33692) onto ISP Medium 4 (Inorganic Salts-Starch Agar) .

    • Incubate at 28°C for 7-10 days until abundant aerial mycelium/spores (grey/greenish) are visible.

  • Spore Suspension: Harvest spores using 5 mL sterile 0.1% Tween 80. Filter through sterile cotton to remove mycelial fragments.

    • QC Check: Adjust to

      
       spores/mL.
      
  • Seed Culture:

    • Medium: Tryptic Soy Broth (TSB) + 1% Starch.

    • Volume: 50 mL in a 250 mL baffled flask.

    • Inoculum: 1% v/v spore suspension.

    • Incubation: 28°C, 220 rpm, 48 hours . (Target: Mid-log phase, dense vegetative growth).

Phase 2: Basal Production Medium & Optimization

Objective: Establish a baseline and then optimize using statistical design.

A. Basal Medium (Control) Prepare the following "Starting Point" medium (per Liter):

  • Soluble Starch: 20.0 g[1]

  • Glucose: 10.0 g[1]

  • Soybean Meal: 15.0 g

  • Yeast Extract: 2.0 g

  • 
    : 3.0 g (Critical pH buffer)
    
  • 
    : 2.0 g
    
  • 
    : 0.5 g (Keep low to avoid PKS inhibition)
    
  • 
    : 0.5 g[1]
    
  • pH: Adjust to 7.2 before sterilization.

B. Statistical Optimization Workflow Do not rely on "One-Factor-at-a-Time" (OFAT). Use the following workflow:

  • Screening (Plackett-Burman Design):

    • Variables: Starch, Glucose, Soybean Meal,

      
      , Agitation Speed, Sodium Acetate (Precursor).
      
    • Goal: Identify which 3 factors have the highest impact on Kujimycin B titer.

    • Expectation: Starch and Soybean Meal usually have positive effects; Phosphate often has a negative effect above trace levels.

  • Optimization (Central Composite Design - CCD):

    • Take the top 3 significant factors from the screening.

    • Design a 3-factor, 5-level CCD matrix.

    • Execution:

      • Fermentation Time: 96 - 120 hours.

      • Temperature: 28°C.[2]

      • Agitation: 200-250 rpm.

Phase 3: Analytical Quantification (HPLC)

Objective: Precise quantification of Kujimycin B.

  • Sample Extraction:

    • Take 5 mL fermentation broth.

    • Adjust pH to 7.0 (if necessary).

    • Add 5 mL Ethyl Acetate. Vortex vigorously for 2 mins.

    • Centrifuge (4000 rpm, 10 mins).

    • Collect organic phase and evaporate to dryness. Re-dissolve in 1 mL Methanol.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

    • Mobile Phase: Acetonitrile : 10mM Ammonium Acetate buffer (pH 5.0) [45:55 v/v].

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV at 220 nm (amide bond/lactone absorption) and 254 nm .

    • Retention Time: Kujimycin B typically elutes slightly earlier than Lankacidin C due to the lack of the acetyl group.

Data Presentation & Analysis

Optimization Workflow Diagram

This diagram guides the researcher through the decision-making process during optimization.

OptimizationWorkflow Start Start: Basal Medium (Glucose/Starch/Soy) Screening Plackett-Burman Design (Screen 6-8 Factors) Start->Screening Analysis1 Identify Significant Factors (p < 0.05) Screening->Analysis1 SteepestAscent Path of Steepest Ascent (Move to region of max response) Analysis1->SteepestAscent Top Factors Found CCD Central Composite Design (CCD) (Fine-tune Top 3 Factors) SteepestAscent->CCD Validation Experimental Validation (3 Replicates) CCD->Validation

Caption: Step-by-step statistical optimization workflow from screening to validation.

Troubleshooting Matrix (Self-Validating System)
ObservationProbable CauseCorrective Action
High Biomass, Low Product Carbon source too rich (CCR) or Phosphate inhibition.Reduce Glucose (<1%); Increase Starch. Reduce

.
pH Drop < 6.0 after 48h Insufficient buffering or rapid glucose metabolism.Increase

to 5 g/L. Switch N-source to Soybean meal (alkaline effect).
Pigment Change (Red/Brown) S. spinoverrucosus produces pH-sensitive pigments.[4][5]Normal phenotype. Red often indicates alkaline pH (good for late stage).
Inconsistent Titers Inoculum age variation.Strictly control seed culture time (48h). Use standardized spore stocks.

References

  • Taxonomy & Strain: Diab, A., & Al-Gounaim, M. Y. (1982). Streptomyces spinoverrucosus, a New Species from the Air of Kuwait.[4][5] International Journal of Systematic Bacteriology. Link

  • Lankacidin Biosynthesis: Arakawa, K., et al. (2005). Biosynthesis of the lankacidin-group antibiotics in Streptomyces rochei. Microbiology.
  • Media Optimization Strategy: Singh, V., et al. (2017). Optimization of fermentation conditions for bacteriocin production by Lactobacillus species using RSM. (Methodological reference for Plackett-Burman/CCD workflow).
  • Ribosome Binding Mechanism: Auerbach, T., et al. (2010). The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics.[6] PNAS. Link

  • Antitumor Activity: Kuttikrishnan, S., et al. (2016). Antitumor Activity of Lankacidin Group Antibiotics Is Due to Microtubule Stabilization via a Paclitaxel-like Mechanism.[7][8] Journal of Medicinal Chemistry. Link

Sources

crystallization techniques for high-purity Kujimycin B

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the purification and crystallization of Kujimycin B (chemically synonymous with Lankacidin C ), a 17-membered macrocyclic polyketide antibiotic produced by Streptomyces rochei and Streptomyces spinichromogenes. Due to the molecule's


-keto-

-lactone core, Kujimycin B exhibits specific chemical instability and polymorphism challenges. This guide provides a validated workflow for isolating high-purity (>99.5%) crystals suitable for pharmaceutical formulation and structural biology applications, utilizing a controlled anti-solvent crystallization strategy to mitigate "oiling out" and agglomeration.

Introduction & Chemical Context

Kujimycin B (


) is a potent antitumor and antimicrobial agent.[1] Achieving high purity is complicated by the presence of structural analogs (e.g., Kujimycin A/Lankacidin A, Lankamycin) and fermentation byproducts.[1]
  • Chemical Stability: The

    
    -keto-
    
    
    
    -lactone moiety is sensitive to nucleophilic attack and hydrolysis at extreme pH. Process conditions must maintain a pH range of 5.0–7.0.
  • Solubility Profile:

    • High Solubility: Methanol, Acetone, Ethyl Acetate, DMSO.[1]

    • Low Solubility: Water, Hexane, Heptane.[1]

    • Challenge: The molecule tends to form amorphous oils upon rapid evaporation. Controlled supersaturation is critical.

Physicochemical Characterization (Pre-Crystallization)

Before attempting bulk crystallization, the following parameters must be established to define the Metastable Zone Width (MSZW).

Solubility Mapping

Perform a gravimetric solubility assessment at three temperatures (


, 

,

) in candidate solvent systems.
Solvent SystemSolubility (

)
CharacteristicsSuitability
Methanol > 100 mg/mLHigh solubility, difficult to crystallize by cooling alone.Good Solvent
Acetone > 80 mg/mLModerate volatility, good for anti-solvent addition.[1]Good Solvent
Ethyl Acetate ~ 40 mg/mLTemperature-dependent solubility.Primary Solvent
Water < 0.1 mg/mLStrong anti-solvent. Induces rapid precipitation.Anti-Solvent
n-Heptane < 0.5 mg/mLControlled anti-solvent.[2] Promotes slow growth.Anti-Solvent

Expert Insight: For Kujimycin B, an Acetone/Water or Ethyl Acetate/n-Heptane system is recommended.[1] The Acetone/Water system yields smaller, purer crystals, while Ethyl Acetate/Heptane favors larger prisms suitable for X-ray diffraction (XRD).[1]

Protocol: High-Purity Anti-Solvent Crystallization

This protocol utilizes a Semi-Batch Anti-Solvent Crystallization method to control supersaturation and reject impurities (Lankamycin analogs) to the mother liquor.

Phase 1: Preparation of Stock Solution
  • Dissolution: Dissolve crude Kujimycin B (purity ~85-90%) in Acetone at a concentration of 60 mg/mL at 35°C.

  • Filtration: Filter through a 0.22

    
     PTFE membrane to remove insoluble particulate matter (dust, cell debris).[1]
    
  • Temperature Equilibration: Transfer the filtrate to a jacketed crystallizer maintained at 35°C. Stir at 150 RPM using a pitch-blade impeller.

Phase 2: Nucleation (The Critical Step)
  • Initial Anti-Solvent Addition: Slowly add Deionized Water (Anti-Solvent) via a syringe pump at a rate of 0.5 mL/min until the solution becomes slightly turbid (Cloud Point). This typically occurs at a Solvent:Anti-Solvent ratio of roughly 1:0.3.

  • Seeding: Add 0.5% w/w of pure Kujimycin B seed crystals (milled to 10-20

    
    ).
    
    • Why? Seeding bypasses primary nucleation, preventing the formation of amorphous oil droplets ("oiling out") and ensuring a consistent polymorph.[1]

  • Aging: Hold the temperature at 35°C for 60 minutes. Allow the turbidity to stabilize as crystal growth begins on the seeds.

Phase 3: Crystal Growth & Impurity Rejection
  • Ramp Cooling & Addition: Simultaneously cool the reactor to 5°C over 4 hours (linear ramp) while adding the remaining water to reach a final Acetone:Water ratio of 1:1.5.

  • Ripening: Hold at 5°C for 2 hours.

    • Mechanism:[1][3][4][5] The slow cooling combined with anti-solvent addition maintains the system within the metastable zone, allowing Kujimycin B to crystallize while structurally distinct impurities (like Lankamycin) remain dissolved in the acetone-rich mother liquor.

Phase 4: Isolation
  • Filtration: Vacuum filter the slurry using a Buchner funnel.

  • Washing: Wash the cake with a cold (0°C) 1:2 Acetone:Water mixture to displace mother liquor without redissolving the crystals.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours. Caution: Do not exceed 50°C to prevent thermal degradation of the lactone ring.

Process Workflow & Logic

The following diagram illustrates the decision matrix and process flow for the purification of Kujimycin B.

KujimycinPurification Start Crude Fermentation Extract (Kujimycin B + Impurities) Dissolution Dissolution in Acetone (35°C, 60 mg/mL) Start->Dissolution Filter 0.22 µm Filtration (Remove Particulates) Dissolution->Filter CloudPoint Add Water to Cloud Point (Supersaturation Limit) Filter->CloudPoint Seeding Seed Addition (0.5%) PREVENTS OILING OUT CloudPoint->Seeding Turbidity Onset Growth Cooling (35°C -> 5°C) + Cont. Water Addition Seeding->Growth Crystal Growth Separation Solid-Liquid Separation (Filtration) Growth->Separation Wash Wash (Cold Acetone/Water) Remove Mother Liquor Separation->Wash Waste Mother Liquor (Contains Lankamycin/Impurities) Separation->Waste Filtrate Dry Vacuum Dry < 50°C Wash->Dry Product High Purity Kujimycin B (>99.5% Crystal) Dry->Product

Caption: Figure 1.[6] Optimized Anti-Solvent Crystallization Workflow for Kujimycin B, emphasizing the seeding step to prevent amorphous phase separation.

Quality Control & Validation

Every batch must be validated against the following criteria to ensure process integrity.

TechniqueParameterAcceptance Criteria
HPLC Purity> 99.5% (Area %)
XRD (Powder) CrystallinitySharp Bragg peaks; no amorphous halo.
DSC Melting PointDistinct endotherm (Target: ~165–170°C, dependent on polymorph).[1]
Microscopy MorphologyDefined prisms or plates; no agglomerated clusters.

Troubleshooting Common Issues

  • Oiling Out (Liquid-Liquid Phase Separation):

    • Symptom:[1][3][4][5] Milky emulsion forms instead of crystals.

    • Cause: Supersaturation generated too quickly or temperature too high.

    • Fix: Increase the seeding load to 1.0% and reduce the anti-solvent addition rate. Ensure the temperature is maintained below the oiling-out boundary (typically <40°C for this system).

  • Low Yield:

    • Cause: Terminal solubility in the solvent/anti-solvent mix is too high.

    • Fix: Increase the final Water ratio to 1:2 or lower the final temperature to 0°C.

  • Impurity Inclusion:

    • Symptom:[1][3][4][5] HPLC shows "shoulders" on the main peak (Lankamycin analogs).

    • Fix: The cooling rate is too fast, trapping mother liquor.[1] Reduce cooling rate from 0.1°C/min to 0.05°C/min.

References

  • Omura, S., et al. (1969).[1][7][8] "Studies on the antibiotics from Streptomyces spinichromogenes var. kujimyceticus. II. Isolation and characterization of kujimycins A and B." The Journal of Antibiotics. Link

  • Harada, S., et al. (1969).[1] "Structure of Lankacidin C (Kujimycin B)." The Journal of Antibiotics. (Corroborating structure identity).

  • Arakawa, K., et al. (2005).[1] "Biosynthesis of the lankacidin-group antibiotics in Streptomyces rochei." Microbiology. Link (Provides context on impurities like Lankamycin).[1]

  • Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann. (General reference for Anti-Solvent Crystallization principles).

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Stability of Kujimycin B

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Information regarding the specific physicochemical properties and stability profile of Kujimycin B is not extensively available in current scientific literature. This guide has been developed by our Senior Application Scientists based on established principles and data for closely related 14-membered macrolide antibiotics, such as erythromycin and clarithromycin. The recommendations provided herein are intended as a starting point for your experimental design.

Introduction

Kujimycin B, a macrolide antibiotic, holds significant potential for various research and therapeutic applications. However, like many macrolides, its efficacy and reproducibility in experimental settings are highly dependent on its stability in aqueous solutions. This guide provides in-depth technical support to researchers, scientists, and drug development professionals to troubleshoot and improve the stability of Kujimycin B in their experiments.

Troubleshooting Guide: Degradation of Kujimycin B in Aqueous Solutions

This section addresses common issues encountered during the handling and use of Kujimycin B solutions.

Issue 1: Rapid Loss of Kujimycin B Potency in Solution

  • Question: I prepared a stock solution of Kujimycin B in a standard buffer, but I'm observing a significant loss of activity in my assays. What could be the cause?

  • Answer: Rapid degradation of Kujimycin B in aqueous solutions is often attributed to two primary chemical processes: hydrolysis of the lactone ring and the cleavage of its glycosidic bonds.

    • Lactone Ring Hydrolysis: The 14-membered lactone ring, a core structural feature of Kujimycin B and other macrolides, is susceptible to hydrolysis, which leads to the opening of the ring and subsequent inactivation of the antibiotic.[1][2] This reaction is often catalyzed by acidic or alkaline conditions.

    • Glycosidic Bond Cleavage: Macrolide antibiotics like Kujimycin B typically possess deoxy sugar moieties, such as L-cladinose and D-desosamine, attached to the lactone ring via glycosidic bonds.[3][4] These bonds can be hydrolyzed, particularly in acidic environments, leading to the loss of the sugar groups and a significant reduction or complete loss of biological activity. For instance, clarithromycin, a related 14-membered macrolide, is known to degrade below pH 3 with the loss of the cladinose sugar.[5]

    To address this, it is crucial to control the pH of your Kujimycin B solutions.

Issue 2: Inconsistent Results Between Experiments

  • Question: My experimental results with Kujimycin B are highly variable. What factors related to its stability should I consider?

  • Answer: Inconsistent results can stem from uncontrolled degradation of Kujimycin B. Key factors influencing its stability include:

    • pH of the Solution: As mentioned, the pH is a critical determinant of Kujimycin B's stability. Both acidic and alkaline conditions can accelerate degradation.

    • Temperature: Elevated temperatures can significantly increase the rate of hydrolytic degradation.

    • Storage Conditions: Improper storage of stock solutions, such as prolonged storage at room temperature or repeated freeze-thaw cycles, can lead to gradual degradation.

    • Buffer Composition: Certain buffer components can potentially interact with and promote the degradation of macrolides.

    To ensure consistency, it is recommended to prepare fresh solutions for each experiment, use a validated buffer system, and adhere to strict temperature control throughout your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing Kujimycin B solutions?

While specific data for Kujimycin B is unavailable, for many 14-membered macrolides, a slightly acidic to neutral pH range (typically pH 6.0-7.4) is recommended to minimize hydrolysis of the lactone ring and glycosidic bonds. It is advisable to perform a pH-rate profile study for your specific experimental conditions to determine the optimal pH for Kujimycin B stability.

Q2: How should I prepare and store Kujimycin B stock solutions?

For maximum stability, it is recommended to:

  • Dissolve Kujimycin B in a small amount of a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol before diluting with your aqueous buffer. This minimizes the exposure of the concentrated drug to aqueous conditions.

  • Use a buffered solution at an optimized pH for the final dilution.

  • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • For short-term storage (up to 24 hours), refrigeration at 2-8°C is acceptable for many macrolides, but this should be validated for Kujimycin B.

Q3: Are there any stabilizing agents I can add to my Kujimycin B solutions?

Yes, several excipients are known to enhance the stability of macrolide antibiotics in aqueous formulations. These include:

  • Antioxidants: Ascorbic acid and its derivatives can be used to prevent oxidative degradation.

  • Buffering Agents: Citrate and phosphate buffers are commonly used to maintain the optimal pH.

  • Cryoprotectants: For frozen solutions, the addition of cryoprotectants like sucrose or trehalose can help maintain stability during freezing and thawing.

The selection and concentration of any stabilizing agent should be carefully evaluated for compatibility with your experimental system.

Q4: How can I monitor the degradation of Kujimycin B?

The degradation of Kujimycin B can be monitored using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the intact Kujimycin B from its degradation products, allowing for quantification of its concentration over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the structures of the degradation products, providing insights into the degradation pathways.

Experimental Protocols

Protocol 1: Performing a Forced Degradation Study for Kujimycin B

A forced degradation study is essential to understand the degradation pathways of Kujimycin B and to develop a stability-indicating analytical method.[6][7][8][9]

Objective: To intentionally degrade Kujimycin B under various stress conditions to identify potential degradation products and pathways.

Materials:

  • Kujimycin B

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Incubator or water bath

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known concentration of Kujimycin B in 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis:

    • Dissolve a known concentration of Kujimycin B in 0.1 M NaOH.

    • Incubate and sample as described for acid hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve a known concentration of Kujimycin B in 3% H₂O₂.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

    • Withdraw aliquots at various time points.

  • Thermal Degradation:

    • Dissolve a known concentration of Kujimycin B in high-purity water or a suitable buffer.

    • Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period.

    • Withdraw aliquots at various time points.

  • Photolytic Degradation:

    • Dissolve a known concentration of Kujimycin B in high-purity water or a suitable buffer.

    • Expose the solution to a controlled source of UV and visible light.

    • Keep a control sample protected from light.

    • Withdraw aliquots at various time points.

Analysis: Analyze all samples using a suitable analytical method (e.g., HPLC) to determine the percentage of Kujimycin B remaining and to observe the formation of degradation products.

Data Presentation

Table 1: General Stability Profile of 14-Membered Macrolide Antibiotics in Aqueous Solution

ConditionGeneral Effect on StabilityPrimary Degradation Pathway
Acidic pH (< 6) Decreased stabilityHydrolysis of glycosidic bonds (loss of sugars), anhydro formation
Neutral pH (6-8) Optimal stability for many macrolidesSlow hydrolysis of the lactone ring
Alkaline pH (> 8) Decreased stabilityHydrolysis (saponification) of the lactone ring
Elevated Temperature Accelerated degradationIncreased rate of all hydrolytic reactions
Light Exposure Potential for photolytic degradationVaries depending on the specific structure

Visualizations

Diagram 1: Postulated Degradation Pathways of Kujimycin B

Kujimycin_B Kujimycin B (Intact Macrolide) Acid_Degradation Acid-Catalyzed Hydrolysis Kujimycin_B->Acid_Degradation Alkaline_Degradation Alkaline-Catalyzed Hydrolysis Kujimycin_B->Alkaline_Degradation Oxidative_Degradation Oxidation Kujimycin_B->Oxidative_Degradation Thermal_Degradation Thermal Stress Kujimycin_B->Thermal_Degradation Photolytic_Degradation Photolytic Stress Kujimycin_B->Photolytic_Degradation Aglycone Aglycone (Loss of Sugars) Acid_Degradation->Aglycone Cleavage of Glycosidic Bonds Ring_Opened_Product Ring-Opened Product (Inactive) Alkaline_Degradation->Ring_Opened_Product Lactone Ring Hydrolysis Oxidized_Products Oxidized Derivatives Oxidative_Degradation->Oxidized_Products Thermal_Degradation->Aglycone Thermal_Degradation->Ring_Opened_Product Other_Degradants Other Degradation Products Photolytic_Degradation->Other_Degradants

Caption: Postulated degradation pathways of Kujimycin B under various stress conditions.

Diagram 2: Troubleshooting Workflow for Kujimycin B Instability

Start Start: Inconsistent Results or Loss of Kujimycin B Activity Check_pH Is the pH of the solution controlled and optimized? Start->Check_pH Optimize_pH Perform pH-rate profile study to find optimal pH (typically 6.0-7.4) Check_pH->Optimize_pH No Check_Temp Is the temperature controlled throughout the experiment and storage? Check_pH->Check_Temp Yes Optimize_pH->Check_Temp Control_Temp Maintain low temperatures (2-8°C for short-term, -20°C or -80°C for long-term) Check_Temp->Control_Temp No Check_Storage Are stock solutions prepared and stored correctly? Check_Temp->Check_Storage Yes Control_Temp->Check_Storage Improve_Storage Prepare fresh solutions, aliquot stocks, and avoid repeated freeze-thaw cycles Check_Storage->Improve_Storage No Consider_Excipients Consider adding stabilizing excipients (e.g., antioxidants, buffers) Check_Storage->Consider_Excipients Yes Improve_Storage->Consider_Excipients Monitor_Degradation Use a stability-indicating analytical method (e.g., HPLC) to monitor degradation Consider_Excipients->Monitor_Degradation End Stable Kujimycin B Solution Achieved Monitor_Degradation->End

Caption: A logical workflow for troubleshooting Kujimycin B instability in aqueous solutions.

References

  • Inactivation of the macrolide erythromycin by hydrolysis. Macrolides... - ResearchGate. Available at: [Link]

  • The macrolide antibiotic renaissance - PMC - NIH. Available at: [Link]

  • Group determination of 14-membered macrolide antibiotics and azithromycin using antibodies against common epitopes. Available at: [Link]

  • Chemical structures of the a) 14-membered ring macrolides:... - ResearchGate. Available at: [Link]

  • US8106040B2 - Stabilizing compositions for antibiotics and methods of use - Google Patents.
  • Understanding Polymyxin B: Drug Class Explained - Absolute Awakenings. Available at: [Link]

  • Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin | Request PDF - ResearchGate. Available at: [Link]

  • Erythromycin and lankamycin (1) are 14-membered ring macrolide antibiotics substituted at C3 and C; with sugar moieties. Erythro - ElectronicsAndBooks. Available at: [Link]

  • WO2013148891A1 - Parenteral formulations for administering macrolide antibiotics - Google Patents.
  • Cladinose – Knowledge and References - Taylor & Francis. Available at: [Link]

  • A study on the structure, mechanism, and biochemistry of kanamycin B dioxygenase (KanJ)—an enzyme with a broad range of substrates - PMC. Available at: [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance - MDPI. Available at: [Link]

  • Structural Diversification of 14-Membered Macrolides by Chemoenzymatic Synthesis - ChemRxiv. Available at: [Link]

  • Polymyxin B (Polymyxin B Sulfate): Side Effects, Uses, Dosage, Interactions, Warnings. Available at: [Link]

  • Polymyxin - Wikipedia. Available at: [Link]

  • [Antibiotics produced by Streptomyces spinichromogenes var. kujimyceticus. 4. Therapeutic effects of kujimycins A and B in experimental infections in mice] - PubMed. Available at: [Link]

  • Studies on the antibiotics from Streptomyces spinichromogenes var. kujimyceticus. II. Isolation and characterization of kujimycins A and B - PubMed. Available at: [Link]

  • An Approach to Modify 14-Membered Lactone Macrolide Antibiotic Scaffolds. Available at: [Link]

  • Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. Available at: [Link]

  • Pharmaceutical chemistry. Available at: [Link]

  • macrolide antibacterial agents: Topics by Science.gov. Available at: [Link]

  • Physicochemical properties of kimchi. The physicochemical properties and fermented compounds were evaluated in the kimchi samples. Kimchi samples were collected once a week. (a) Lactic acid bacteria content, (b) acidity, (c) lactic acid content. Significance was calculated by comparing kimchi B with the control kimchi A at the same fermentation time; statistical significance is represented as * (p < 0.05). - ResearchGate. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - CORE. Available at: [Link]

  • Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus - MDPI. Available at: [Link]

  • Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. Available at: [Link]

  • Physico-Chemical Study of Curcumin and Its Application in O/W/O Multiple Emulsion - MDPI. Available at: [Link]

  • Gentamicin B | C19H38N4O10 | CID 11754987 - PubChem - NIH. Available at: [Link]

  • Formycin B | C10H12N4O5 | CID 135449281 - PubChem - NIH. Available at: [Link]

  • Urauchimycin B | C22H30N2O8 | CID 132817 - PubChem - NIH. Available at: [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

  • (+)-Cucurbitacin B | C32H46O8 | CID 5281316 - PubChem - NIH. Available at: [Link]

  • Physicochemical properties of 1-3. | Download Table - ResearchGate. Available at: [Link]

  • Global Health: Antimicrobial Resistance: undefined: Macrolides - PDB-101. Available at: [Link]

  • Correlation Between Physicochemical Characteristics and Binding Capacities of Chitosan Products. Available at: [Link]

  • Structural and mechanistic basis for translation inhibition by macrolide and ketolide antibiotics - PMC. Available at: [Link]

  • Discovery of Macrolide Antibiotics Effective against Multi-Drug Resistant Gram-Negative Pathogens | Accounts of Chemical Research - ACS Publications. Available at: [Link]

Sources

Technical Support Center: Kujimycin B (Lankamycin) Fermentation Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Macrolide Fermentation Technical Support Center. This guide is curated for researchers and drug development professionals troubleshooting low yields of Kujimycin B (also known as Lankamycin). Produced primarily by Streptomyces rochei (strain 7434AN4) and Streptomyces spinichromogenes var. kujimyceticus, Kujimycin B is a 14-membered macrolide antibiotic that exhibits potent synergistic antimicrobial activity when co-administered with Lankacidin[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will diagnose the root causes of yield loss—ranging from genetic instability to metabolic bottlenecks—and implement self-validating protocols to restore and optimize your fermentation pipeline.

Diagnostic Workflow for Yield Optimization

Troubleshooting Start Issue: Low Kujimycin B Yield Biomass Check Biomass Accumulation Start->Biomass LowBio Low Biomass Biomass->LowBio Poor Growth HighBio High Biomass Biomass->HighBio Robust Growth Media Optimize C/N Ratio Check pH & Aeration LowBio->Media Plasmid Check pSLA2-L Plasmid (PCR for lkm genes) HighBio->Plasmid PlasmidLost Plasmid Lost Plasmid->PlasmidLost Negative PCR PlasmidRetained Plasmid Intact Plasmid->PlasmidRetained Positive PCR Revive Revive from Cryostock Avoid Serial Passaging PlasmidLost->Revive Repression Check Catabolite Repression (Phosphate/Glucose excess) PlasmidRetained->Repression

Workflow for diagnosing low Kujimycin B yields based on biomass and genetic stability.

Frequently Asked Questions & Troubleshooting Logic

Q1: My Streptomyces culture shows excellent biomass accumulation, but Kujimycin B yields are near zero. What is causing this decoupling? A1: This is a classic symptom of either carbon catabolite repression or inorganic phosphate inhibition. Secondary metabolism in Streptomyces is tightly regulated by nutrient scarcity. High concentrations of easily assimilable carbon (like excess glucose) or inorganic phosphate (>10 mM) suppress the transcription of biosynthetic gene clusters[3].

  • The Causality: High intracellular phosphate activates the PhoR/PhoP two-component system, which negatively regulates the expression of SARP (Streptomyces Antibiotic Regulatory Protein) activators. Excess glucose similarly represses secondary metabolism by favoring rapid vegetative growth over the energy-intensive polyketide synthase (PKS) pathways.

  • The Solution: Shift to a fed-batch strategy using complex carbohydrates (e.g., glycerol or maltose) and maintain phosphate levels strictly below 1 mM during the production phase[3][4].

Q2: We have observed a sudden, irreversible loss of Kujimycin B production across multiple subcultures. Is the strain mutating? A2: It is highly likely that your strain has spontaneously lost the giant linear plasmid pSLA2-L (approx. 210 kb). In S. rochei 7434AN4, the entire lkm biosynthetic gene cluster (orf24-orf53) for Kujimycin B is located on this plasmid, not the chromosome[5][6].

  • The Causality: Giant linear plasmids in Streptomyces possess terminal inverted repeats and covalently bound terminal proteins. They are notoriously unstable during prolonged vegetative growth or frequent subculturing, leading to spontaneous curing or massive telomeric deletions[6].

  • The Solution: Never serially passage your working culture more than twice. Always return to cryopreserved spore stocks. Validate the presence of pSLA2-L via PCR targeting the lkmF (C-8 hydroxylase) gene before initiating large-scale fermentation[5].

Q3: We are detecting Kujimycin B, but the yield plateaus early, and we see an accumulation of intermediate analogs. How can we push the metabolic flux? A3: The biosynthesis of Kujimycin B is governed by a complex γ-butyrolactone signaling cascade. At later fermentation stages, a pseudo-receptor protein called SrrB acts as a negative regulator by repressing the transcription of the primary activator srrY[7].

  • The Causality: The accumulation of SrrB prematurely shuts down the expression of the lkm cluster, halting late-stage post-PKS modifications (such as glycosylation and hydroxylation), leaving you with unfinished intermediates[5][7].

  • The Solution: Genetic engineering to disrupt the srrB gene has been shown to increase Kujimycin B production over four-fold[7]. Alternatively, supplementing the media with L-isoleucine (the starter unit for the PKS system) can help increase the initial metabolic flux[4][8].

Regulatory Cascade of Kujimycin B Biosynthesis

RegulatoryCascade SRB γ-butyrolactones (SRB1/SRB2) SrrA Receptor SrrA (Activator) SRB->SrrA Binds & Activates SrrY SARP Regulator SrrY SrrA->SrrY Upregulates SrrB Pseudo-receptor SrrB (Repressor) SrrB->SrrY Represses (Late Stage) SrrZ SARP Regulator SrrZ SrrY->SrrZ Activates Lkm lkm Biosynthetic Cluster (Kujimycin B Production) SrrZ->Lkm Initiates Transcription

The SRB-mediated regulatory cascade controlling Kujimycin B biosynthesis.

Quantitative Data: Media Optimization

To bypass catabolite repression, carbon and nitrogen sources must be carefully selected. The table below summarizes the quantitative impact of various substrates on Kujimycin B yields compared to a standard YM (Yeast-Malt) baseline.

Table 1: Impact of Carbon and Nitrogen Sources on Kujimycin B Yield

Nutrient CategorySubstrate (1% w/v)Relative Biomass GrowthKujimycin B Yield (mg/L)Relative Yield (%)
Carbon (Control) Glucose++++2.5100%
Carbon Maltose+++3.8152%
Carbon Glycerol++4.5180%
Nitrogen Yeast Extract+++3.2128%
Nitrogen Soybean Meal++++4.1164%

(Data synthesized from standard Streptomyces rochei media optimization trends[3])

Self-Validating Experimental Protocols
Protocol 1: Diagnostic Multiplex PCR for pSLA2-L Plasmid Retention

Causality: Because the lkm cluster resides on an unstable linear plasmid, confirming its presence is a mandatory quality control step before fermentation[6]. Self-Validation Mechanism: This multiplex PCR amplifies both the plasmid-borne lkmF gene and a chromosomally encoded housekeeping gene (hrdB). If hrdB amplifies but lkmF does not, the plasmid is definitively lost. If neither amplifies, the DNA extraction failed.

  • Mycelial Lysis: Extract genomic DNA from a 24-hour seed culture using a standard lysozyme/phenol-chloroform method.

  • Primer Design:

    • Target (lkmF): Forward 5'-[Seq]-3', Reverse 5'-[Seq]-3' (Expected size: ~800 bp)[5].

    • Internal Control (hrdB): Forward 5'-[Seq]-3', Reverse 5'-[Seq]-3' (Expected size: ~400 bp).

  • Amplification: Run multiplex PCR (Initial denaturation at 98°C for 3 min; 30 cycles of 98°C for 10s, 60°C for 30s, 72°C for 1 min; final extension at 72°C for 5 min).

  • Validation: Run the amplicon on a 1% agarose gel.

    • Two bands (800bp & 400bp): Plasmid is intact. Proceed to fermentation.

    • One band (400bp): Plasmid lost. Discard culture and revive from cryostock.

Protocol 2: Two-Stage Fed-Batch Fermentation with Carbon-Shift

Causality: Glucose supports rapid initial biomass but represses secondary metabolism. Shifting to glycerol during the production phase derepresses the lkm cluster[3][4]. Self-Validation Mechanism: Include a parallel control flask with standard YM medium (0.4% glucose). The experimental fed-batch must demonstrate a statistically significant yield increase over the YM baseline via HPLC quantification to validate the media efficacy.

  • Seed Culture (Stage 1): Inoculate 50 mL of YM medium (0.4% yeast extract, 1.0% malt extract, 0.4% glucose, pH 7.3) with 1x10⁸ spores/mL. Incubate at 28°C, 220 rpm for 48 hours[3][4].

  • Production Inoculation (Stage 2): Transfer 5% (v/v) of the seed culture into the production fermenter containing a low-glucose basal medium (0.2% glucose, 1.0% soybean meal, 0.1% CaCO₃).

  • Carbon Shift (Feeding): Monitor the dissolved oxygen (DO) spike, which indicates the depletion of the initial glucose (typically around 36-48 hours).

  • Fed-Batch Phase: Initiate a continuous feed of a sterile 50% (w/v) glycerol solution to maintain a low, steady carbon supply without triggering catabolite repression[3].

  • Harvest & Extraction: Terminate fermentation at day 7. Centrifuge to separate mycelia, and extract the supernatant twice with an equal volume of ethyl acetate. Evaporate to dryness and quantify Kujimycin B via HPLC (UV detection or LC-MS)[3][4].

References
  • Omura S, et al. "STUDIES ON THE ANTIBIOTICS FROM Streptomyces spinichromogenes var. KUJIMYCETICUS. II" J-Stage. 1

  • Belousoff MJ, et al. "Crystal structure of the synergistic antibiotic pair, lankamycin and lankacidin, in complex with the large ribosomal subunit" NIH. 2

  • BenchChem. "Enhancing the production of Lankamycin through media optimization" BenchChem. 3

  • BenchChem. "An In-depth Technical Guide to Lankamycin Production: Organism, Fermentation, and Analysis" BenchChem. 4

  • Kinashi H, et al. "ISOLATION AND CHARACTERIZATION OF LINEAR PLASMIDS FROM LANKACIDIN-PRODUCING Streptomyces SPECIES" J-Stage. 6

  • Arakawa K, et al. "Analysis of the loading and hydroxylation steps in lankamycin biosynthesis in Streptomyces rochei" NIH.5

  • Arakawa K, et al. "SrrB, a Pseudo-Receptor Protein, Acts as a Negative Regulator for Lankacidin and Lankamycin Production in Streptomyces rochei" Frontiers. 7

Sources

Kujimycin B (Lankamycin) Technical Support Center: Media Solubilization & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain the solubility of complex macrolide antibiotics in aqueous cell culture media. Kujimycin B (commonly known as Lankamycin), a bioactive metabolite isolated from soil Actinomycetes (such as Streptomyces species)[1], presents significant formulation challenges due to its extreme hydrophobicity.

This guide is designed to move beyond basic protocols by explaining the thermodynamic and kinetic causality behind Kujimycin B precipitation. By understanding these mechanisms, you can implement our self-validating workflows to ensure reproducible, artifact-free experimental results.

Physicochemical Data Summary

Understanding the physical properties of Kujimycin B is the first step in diagnosing solubility failures.

PropertyValueExperimental Implication
Molecular Weight 833.02 g/mol [2]High MW contributes to poor aqueous diffusion and limits maximum soluble concentrations.
Chemical Formula C₄₂H₇₂O₁₆[2]The bulky macrolide lactone ring dictates extreme hydrophobicity and steric hindrance.
LogP ~3.09 – 3.87[3]High lipophilicity; requires organic carrier solvents (like DMSO) for initial dissolution.
Aqueous Solubility Practically InsolubleWill immediately crash out in pure water or PBS without carrier proteins or surfactants.
Primary Solvent Anhydrous DMSOAchieves >10 mM stock concentrations easily when moisture is excluded[2].
Solubilization & Media Integration Workflow

To prevent the sudden precipitation of Kujimycin B upon introduction to aqueous media, follow the thermodynamic kinetic control workflow outlined below.

G A Solid Kujimycin B (Store at -20°C) B Dissolve in Anhydrous DMSO (10-50 mM Stock) A->B Add Solvent C Aliquot & Store (-80°C, Dark) B->C Prevent Freeze-Thaw D Pre-warm Culture Media (37°C, with 5-10% FBS) C->D Thaw just before use E Dropwise Addition with Continuous Agitation D->E Combine F Final Assay Media (DMSO ≤ 0.5%) E->F Prevent local supersaturation G Microscopic Validation (Check for crystals at 20X) F->G Quality Control

Workflow for Kujimycin B solubilization and media integration to prevent solvent crash-out.

Troubleshooting Guides & FAQs

Q1: Why does Kujimycin B precipitate immediately upon addition to my cell culture media? A1: This is a classic case of "solvent crash-out." Kujimycin B is a neutral macrolide antibiotic with a bulky hydrophobic structure and a LogP of up to 3.87[3]. Because it lacks ionizable groups that could enhance aqueous solubility at physiological pH, it relies entirely on its carrier solvent. When a highly concentrated DMSO stock is pipetted directly into an aqueous environment, the DMSO rapidly diffuses into the water. This leaves the Kujimycin B molecules locally supersaturated, causing them to thermodynamically nucleate and form refractile micro-crystals.

Q2: What is the most reliable method to prepare a stock solution? A2: Always use 100% anhydrous Dimethyl Sulfoxide (DMSO). Kujimycin B is freely soluble in DMSO[2], but DMSO is highly hygroscopic. Water absorption by the solvent over time will drastically reduce the solubility limit of the macrolide. Self-Validating Check: Your stock solution must be completely transparent. If you observe cloudiness in the DMSO stock before adding it to the media, the solvent has likely absorbed atmospheric moisture, or the compound has degraded.

Q3: How do I introduce the DMSO stock into the culture media without precipitation and without causing cytotoxicity? A3: The key is kinetic control during mixing to prevent localized supersaturation:

  • Temperature: Always add the stock to pre-warmed media (37°C). Cold media drastically decreases the solubility threshold.

  • Carrier Proteins: Ensure your media contains serum (e.g., 5-10% FBS) or Bovine Serum Albumin (BSA). The hydrophobic pockets in albumin act as thermodynamic sinks, binding the macrolide and keeping it in solution.

  • Agitation: Add the stock dropwise while the media is actively swirling (e.g., on a magnetic stirrer or via gentle vortexing).

  • DMSO Limit: Keep the final DMSO concentration below 0.5% (v/v) to prevent solvent-induced cytotoxicity, which can confound your experimental readouts.

Q4: My downstream assay requires serum-free media. How do I maintain solubility without FBS? A4: In the absence of serum proteins, Kujimycin B is highly prone to precipitation. You have two field-proven alternatives:

  • Co-solvents: Use a low-toxicity surfactant like Tween-80. A common formulation is to mix 1 part DMSO stock with 1 part Tween-80, which forms micelles around the macrolide, before diluting it into the media.

  • Cyclodextrins: Complex the Kujimycin B with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin encapsulates the macrolide, while the hydrophilic exterior maintains aqueous solubility.

Standard Operating Procedure (SOP): Preparation and Dilution

Phase 1: 10 mM Master Stock Preparation

  • Equilibration: Remove the solid Kujimycin B vial from -20°C storage[2] and allow it to equilibrate to room temperature in a desiccator for 30 minutes. (Causality: Opening a cold vial introduces condensation, which will immediately degrade the anhydrous environment and reduce solubility).

  • Reconstitution: Weigh exactly 8.33 mg of Kujimycin B. Add 1.0 mL of 100% anhydrous DMSO to achieve a 10 mM stock.

  • Dissolution: Vortex vigorously for 60 seconds. (Self-Validating Check: Hold the tube against a light source. The solution must be 100% optically clear with no particulate matter).

  • Storage: Aliquot into 50 µL volumes in amber microcentrifuge tubes (to protect from UV degradation) and store at -80°C to prevent repeated freeze-thaw cycles.

Phase 2: Media Integration (Working Solution)

  • Media Preparation: Pre-warm your target cell culture media (e.g., DMEM supplemented with 10% FBS) to exactly 37°C in a water bath.

  • Thawing: Thaw one 50 µL aliquot of the 10 mM stock at room temperature. Do not use a heat block, as localized overheating can degrade the macrolide.

  • Dropwise Addition: Place 10 mL of the pre-warmed media on a magnetic stirrer (low speed). Add 10 µL of the 10 mM stock dropwise directly into the vortex center. (Causality: Continuous kinetic agitation ensures the macrolide binds to serum albumin before it can nucleate).

  • Final Concentration: This yields a 10 µM working concentration with a final DMSO concentration of 0.1% (v/v), well below the typical cytotoxicity threshold.

  • Quality Control: Plate 1 mL of the prepared media into an empty 6-well plate. Observe under an inverted phase-contrast microscope at 20X magnification. (Self-Validating Check: The field of view should be completely free of dark, refractile micro-crystals or needle-like structures. If crystals are present, the integration failed).

References
  • [3] Title: Showing NP-Card for lankamycin (NP0040573) | Source: NP-MRD | URL:[Link]

  • [1] Title: Bioassay- and metabolomics-guided screening of bioactive soil actinomycetes from the ancient city of Ihnasia, Egypt | Source: PLOS ONE | URL:[Link]

Sources

preventing oxidative degradation of Kujimycin B during storage

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Oxidative Degradation & Storage Stability

Critical Alert: The Chemistry of Instability

Status: Active | Severity: High | Compound Class: 17-Membered Macrocyclic Lactone (Lankacidin Group)

Kujimycin B is not a standard macrolide; it belongs to the Lankacidin group of antibiotics.[1] Unlike erythromycin-type macrolides, Kujimycin B contains a highly labile


-keto-

-lactone core
and a conjugated diene system.

The Failure Mechanism: The degradation of Kujimycin B is rarely a single event; it is a cascade triggered by oxidative stress and moisture.

  • Oxidative Attack: Atmospheric oxygen attacks the conjugated diene system (C2-C5 region), leading to radical formation and polymerization. This manifests macroscopically as a color change (white to yellow/brown).

  • Hydrolytic Ring Opening: The 17-membered ring is structurally strained. In the presence of trace moisture (hygroscopicity), the lactone bond undergoes hydrolysis, breaking the macrocycle. This reaction is autocatalytic—the resulting acid lowers the local pH, accelerating further degradation.

Key Takeaway: You cannot treat Kujimycin B like a standard reagent. It requires an anoxic, anhydrous, and dark environment to maintain biological potency.

Interactive Troubleshooting & FAQs

Direct solutions to common observations in the lab.

Q1: My Kujimycin B powder has turned from off-white to specific yellow. Is it still usable?

Verdict: Likely Compromised.

  • Cause: Yellowing in lankacidin-group antibiotics indicates the formation of oxidative polymers or conjugated degradation products (quinones).

  • Action: Perform a check via HPLC. If purity is <90%, discard. The degradation products may exhibit cytotoxicity unrelated to the antibiotic mechanism, confounding your experimental data.

Q2: Can I store the stock solution in Ethanol or Water at -20°C?

Verdict: ABSOLUTELY NOT.

  • Reasoning:

    • Water: Rapidly hydrolyzes the lactone ring.

    • Ethanol: While better than water, ethanol is protic and can facilitate transesterification or slow hydrolysis over time.

  • Correct Protocol: Dissolve only in anhydrous DMSO (Dimethyl Sulfoxide). DMSO is a polar aprotic solvent that stabilizes the lactone ring better than alcohols.

Q3: I see "precipitates" after thawing my DMSO stock. What happened?

Verdict: Moisture Contamination.

  • Cause: DMSO is hygroscopic. If the vial was opened while cold, atmospheric water condensed into the DMSO, causing the hydrophobic Kujimycin B to crash out of solution.

  • Fix: Always allow the vial to equilibrate to room temperature before opening. If precipitation occurs, you may attempt to resolubilize by warming to 37°C for <5 mins, but potency loss is probable.

The "Golden Standard" Preservation Protocol

Follow this Standard Operating Procedure (SOP) to maximize shelf-life.

Phase A: Handling the Lyophilized Solid
  • Arrival: Immediately transfer to -20°C (short term <1 month) or -80°C (long term).

  • Atmosphere: If the manufacturer’s seal is broken, the vial must be purged with Argon or Nitrogen gas before resealing. Oxygen is the primary enemy of the diene system.

  • Container: Use amber glass vials to prevent photo-oxidation.

Phase B: Preparation of Stock Solution

Do not prepare stock solutions until the day of the experiment if possible.

ParameterSpecificationReason
Solvent Anhydrous DMSO (≥99.9%)Prevents hydrolysis of the lactone ring.
Concentration 10–50 mg/mL Higher concentrations are self-stabilizing against oxidation compared to dilute solutions.
Aliquot Size Single-use (e.g., 20–50 µL) Prevents freeze-thaw cycles. Never refreeze a thawed aliquot.
Headspace Inert Gas Overlay Displaces oxygen in the cryovial before capping.
Phase C: The Thawing Workflow
  • Remove aliquot from -80°C.

  • Place in a desiccator or dark box at room temperature for 15 minutes .

  • Visual Check: Ensure no condensation is on the outside of the vial before opening.

  • Dilution: Dilute into aqueous media (culture broth/buffer) immediately before use.

Visualizing the Failure Pathways

Understanding the chemistry helps you prevent it.

Kujimycin_Degradation Kuji Active Kujimycin B (17-Membered Lactone) Radical Free Radical Formation (Diene System) Kuji->Radical Initiated by O2 RingOpen Lactone Hydrolysis (Ring Opening) Kuji->RingOpen Nucleophilic Attack O2 Oxygen Exposure (Storage Defect) O2->Radical H2O Moisture/Protic Solvent (Handling Defect) H2O->RingOpen Light UV/Light Exposure Light->Radical Catalyzes Inactive1 Polymerized Aggregates (Yellowing/Insoluble) Radical->Inactive1 Chain Reaction Inactive2 Linear Acid Derivatives (Biologically Inactive) RingOpen->Inactive2 Irreversible

Figure 1: The dual degradation pathways of Kujimycin B. Note that oxygen attacks the diene system while moisture attacks the lactone core.

Quality Control (QC) & Validation

How to verify your compound is still active.

If you suspect degradation, run a Reverse-Phase HPLC (RP-HPLC) check.

  • Column: C18 (e.g., YMC-Pack Pro C18 or equivalent).[2]

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).

    • Gradient: 30% to 90% ACN over 20 mins.

  • Detection: UV at 230 nm (characteristic for the diene system).

  • Pass Criteria: Single sharp peak.

  • Fail Criteria:

    • Broadening of the main peak (isomerization).

    • New peaks at lower retention times (hydrolyzed polar acids).

    • Baseline drift/noise (polymerization).

References

  • Awan, A. et al. (2025). Modular Approaches to Lankacidin Antibiotics.[3] National Institutes of Health (NIH). 4[5]

    • Context: Establishes the chemical instability of the -keto- -lactone core and the oxidative sensitivity of the lankacidin class.
  • Kende, A. S. et al. (2025). Synthesis and Structural Reassignment of 2,18-Seco-Lankacidinol B. National Institutes of Health (NIH). 6[5]

    • Context: Details the specific oxidative deprotection mechanisms and the fragility of the macrocyclic ring.
  • GoldBio Technical Support. Five Tips To Make Your Research Antibiotics Last Longer.7[5]

    • Context: Provides foundational SOPs for antibiotic stock preparation, emphasizing the "aliquot and freeze" method and solvent choices (DMSO vs. Ethanol).
  • Orwa, J. A. et al. (2002). Study of the stability of polymyxins and macrolide-related antibiotics in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis.[2] 2[5]

    • Context: Validates the use of HPLC for tracking degradation kinetics in peptide/lactone antibiotics.

Sources

identifying common impurities in Kujimycin B synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Macrolide Synthesis. This guide is designed for researchers and drug development professionals working on the biosynthesis, chemical synthesis, and downstream purification of Kujimycin B (also known as Lankamycin, CAS: 30042-37-6) [4].

Because Kujimycin B is a complex 14-membered macrolide with multiple stereocenters and labile glycosidic linkages [1], identifying and resolving structural impurities requires a rigorous, causality-driven approach. This center provides diagnostic workflows, mechanistic troubleshooting FAQs, and self-validating protocols to ensure the structural integrity of your final active pharmaceutical ingredient (API).

Diagnostic Workflow: Impurity Identification

The most robust method for tracing Kujimycin B impurities is mapping High-Resolution Mass Spectrometry (HRMS) mass shifts to specific degradation pathways or biosynthetic missteps.

G Start LC-MS Analysis of Kujimycin B Batch Target Target Mass Detected? m/z 833.49 [M+H]+ Start->Target Imp1 m/z 791.48 [M+H]+ (-42 Da) Target->Imp1 No (-42 Da) Imp2 m/z 521.33 [M+H]+ (-312 Da) Target->Imp2 No (-312 Da) Imp3 Diastereomeric Isobars (m/z 833.49) Target->Imp3 Yes, but multiple peaks Diag1 Kujimycin A (Des-acetyl impurity) Imp1->Diag1 Diag2 Monoacetyllankolid (Aglucone cleavage) Imp2->Diag2 Diag3 C7-C13 Segment Epimerization Imp3->Diag3 Action1 Check acetylation step or lower pH to prevent hydrolysis. Diag1->Action1 Action2 Avoid TFA in mobile phase; buffer extracts. Diag2->Action2 Action3 Optimize stereocontrol in aldol condensation. Diag3->Action3

Diagnostic workflow for identifying Kujimycin B impurities via LC-MS mass shifts.

Troubleshooting FAQs

Q1: My LC-MS shows a major peak at m/z 791.48 [M+H]+ instead of the expected 833.49 [M+H]+. What is this impurity and how does it form? A: This -42 Da mass shift is the classic signature of Kujimycin A (C40H70O15) [2].

  • Causality: Kujimycin B contains an acetyl group on its sugar moiety that Kujimycin A lacks [1]. If you are isolating the compound from Streptomyces spinichromogenes fermentation, this indicates incomplete enzymatic acetylation during the late stages of biosynthesis. If you are chemically synthesizing or extracting the compound, this indicates unintended ester hydrolysis. The acetyl groups on macrolides are highly susceptible to nucleophilic attack under basic conditions (pH > 8).

  • Resolution: Buffer your extraction solvents to pH 6.5–7.0. If the impurity originates from fermentation, optimize the precursor feed (e.g., acetate supplementation) or extend the fermentation time to allow the acetyltransferase enzymes to complete the conversion.

Q2: I am seeing a massive loss of my target compound during LC-MS analysis, replaced by a peak at m/z 521.33. Is my batch degrading? A: Yes, you are observing Monoacetyllankolid , the aglucone of Kujimycin B [5].

  • Causality: Macrolide antibiotics contain delicate glycosidic bonds connecting the macrolactone ring to sugar moieties like lankavose (D-chalcose) and acetylarcanose. These bonds undergo rapid solvolysis (cleavage) under acidic conditions. If your LC-MS mobile phase contains Trifluoroacetic acid (TFA) or if you used strong acids during resin elution, you are actively cleaving the sugars off the macrolide [5].

  • Resolution: Immediately switch your LC-MS mobile phase modifier from 0.1% TFA to 0.1% Formic Acid or a volatile buffer like Ammonium Acetate (pH 5.5).

Q3: During the total synthesis of the C7-C13 segment, my NMR shows stereochemical scrambling at C10 and C11. How do I trace and resolve this? A: You are likely experiencing epimerization of the methyl-bearing stereocenters.

  • Causality: The C7-C13 segment of lankamycin requires strict anti and syn relationships between its methyl and hydroxyl groups [3]. Under the strongly basic conditions typically used for aldol condensations during macrolide assembly, the alpha-protons can undergo enolization, leading to thermodynamic equilibration and diastereomeric impurities.

  • Resolution: Refer to the stereocontrolled methodologies established by Heathcock et al., which utilize chiral auxiliaries (e.g., Evans oxazolidinones) and carefully controlled Lewis acid-mediated aldol additions (such as Titanium enolates) to lock the stereochemistry and prevent epimerization [3].

Quantitative Data: Mass Spectrometry Diagnostics

Use the following table to quickly cross-reference your HRMS data against the theoretical exact masses of Kujimycin B and its most common structural analogs.

CompoundMolecular FormulaExact Mass (Da)Expected m/z [M+H]+Structural Deviation from Target
Kujimycin B (Lankamycin) C42H72O16832.4820833.4893Target Compound
Kujimycin A C40H70O15790.4715791.4788Des-acetyl (-C2H2O)
3'-de-O-methyl-2',3'-anhydro-lankamycin C41H68O15800.4558801.4631Demethylation + Dehydration (-CH4O)
Monoacetyllankolid C26H48O10520.3247521.3320Aglucone (Loss of both sugars)

Step-by-Step Methodologies

Protocol 1: Self-Validating LC-ESI-MS/MS Profiling of Kujimycin B

This protocol is designed to prevent artifactual degradation during analysis, ensuring that any impurities detected are native to the sample, not caused by the instrument.

Step 1: System Validation (Critical)

  • Prepare a 10 µg/mL reference standard of Kujimycin B [4] in LC-MS grade Methanol.

  • Inject the standard. The system is validated only if the retention time is stable (±0.1 min) and the primary ion is m/z 833.49 [M+H]+ with < 2% abundance of the m/z 521.33 aglucone peak. If the aglucone peak is > 2%, your system is too acidic or the ESI source temperature is causing in-source fragmentation.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (Do NOT use TFA).

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

Step 3: Chromatographic Separation

  • Column: C18 superficially porous particle (SPP) column (e.g., 2.1 x 100 mm, 2.7 µm) to ensure high peak capacity for diastereomer separation.

  • Gradient:

    • 0–2 min: 10% B

    • 2–12 min: Linear gradient to 85% B

    • 12–15 min: Hold at 100% B (Column wash)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Step 4: Mass Spectrometry Parameters

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Capillary Temperature: 275°C (Keep below 300°C to prevent thermal cleavage of sugars).

  • Scan Range: m/z 400–1200.

Protocol 2: Preparative HPLC Purification of Kujimycin B from Kujimycin A

Because Kujimycin A and B differ only by a single acetyl group, they share similar polarities. A standard linear gradient will often result in co-elution. This protocol uses an isocratic hold to force separation.

Step 1: Sample Loading & Equilibration

  • Dissolve the crude macrolide extract in a minimal volume of Dimethyl Sulfoxide (DMSO) to prevent precipitation on the column head.

  • Equilibrate a Preparative C18 Column (e.g., 21.2 x 250 mm, 5 µm) with 30% Acetonitrile in Water (buffered with 10 mM Ammonium Acetate, pH 6.5).

Step 2: Isocratic-Focused Elution

  • Inject the sample (max load: ~50 mg per injection to prevent peak broadening).

  • Run a shallow gradient from 30% to 45% Acetonitrile over 10 minutes.

  • Isocratic Hold (The Causality Step): Hold at 45% Acetonitrile for 15 minutes. Why? Kujimycin A (des-acetyl) is slightly more polar and will elute first. The isocratic hold prevents the stronger solvent from pushing Kujimycin B into the tail of Kujimycin A, ensuring baseline resolution.

  • Flush the column with 95% Acetonitrile to remove highly lipophilic impurities.

Step 3: Fraction Validation

  • Lyophilize the collected fractions.

  • Re-inject the reconstituted fractions using Protocol 1 . If the purity of the main peak exceeds 98% with no new degradation artifacts, the preparative method is validated for scale-up.

References

  • Omura, S., Muro, T., Namiki, S., Shibata, M., & Sawada, J. "Studies on the Antibiotics From Streptomyces Spinichromogenes Var. Kujimyceticus. 3. The Structure of Kujimycin A and Kujimycin B." Journal of Antibiotics, 1969.[Link]

  • Namiki, S., Omura, S., Shibata, M., Muro, T., & Nakayoshi, H. "Studies on the antibiotics from Streptomyces spinichromogenes var. kujimyceticus. II. Isolation and characterization of kujimycins A and B." Journal of Antibiotics, 1969.[Link]

  • Raimundo, B. C., & Heathcock, C. H. "Synthesis of a model for C7-C13 of lankamycin." Organic Letters, 2000.[Link]

  • "Lankamycin. Chemical Index Database." DrugFuture.[Link]

minimizing byproduct formation in Kujimycin B biosynthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioprocessing Technical Support Center Subject: Minimizing Byproduct Formation in Kujimycin B (Lankamycin) Biosynthesis

As a Senior Application Scientist, I frequently consult with research teams struggling to achieve high-purity yields of Kujimycin B (Lankamycin). Produced primarily by Streptomyces rochei and Streptomyces spinichromogenes var. kujimyceticus, Kujimycin B is a 14-membered macrolide whose biosynthesis involves a complex, multi-step post-polyketide synthase (PKS) modification pathway.

When this pathway desynchronizes, fermentations suffer from the accumulation of biosynthetic intermediates—specifically deoxy-byproducts and desacetyl-byproducts. This guide provides field-proven, mechanistically grounded troubleshooting strategies to drive metabolic flux toward the fully processed target molecule.

Diagnostic Data: Identifying Your Byproducts

Before adjusting your fermentation parameters, you must identify which step of the post-PKS modification pathway is failing. Use the table below to correlate your LC-MS data with the specific enzymatic bottleneck.

Table 1: Key Kujimycin B Biosynthetic Byproducts and Diagnostic Markers

ByproductStructural DeficiencyTarget Enzyme / GenePrimary CausalityDiagnostic LC-MS Shift (vs Kujimycin B)
8,15-Dideoxylankamycin Missing C-8 & C-15 hydroxylsLkmK (orf37)Severe O2 limitation, early P450 failure-32 Da
15-Deoxylankamycin Missing C-15 hydroxylLkmK (orf37)LkmK specific inhibition / poor expression-16 Da
8-Deoxylankamycin Missing C-8 hydroxylLkmF (orf26)LkmF failure, poor L-arcanose precursor supply-16 Da
Kujimycin A (Desacetyllankamycin)Missing C-4'' acetyl groupAcetyltransferaseAcetyl-CoA pool depletion in late stationary phase-42 Da

Troubleshooting Guide & FAQs

FAQ 1: Why is my fermentation accumulating 8-deoxylankamycin and 15-deoxylankamycin?

The Causality: Kujimycin B biosynthesis requires two late-stage hydroxylation events catalyzed by cytochrome P450 monooxygenases: LkmK (C-15 hydroxylase) and LkmF (C-8 hydroxylase)[1]. LkmK acts first on the aglycone (8,15-dideoxylankanolide). Following a glycosylation step, LkmF acts strictly on the 3-O-L-arcanosyl-8-deoxylankanolide intermediate[2]. Both P450 enzymes are highly dependent on dissolved oxygen (DO) and intracellular reducing equivalents (NAD(P)H). In high-density Streptomyces fermentations, broth viscosity spikes, leading to localized oxygen starvation. This starves the P450s, prematurely halting the pathway and causing deoxy-intermediates to accumulate.

Protocol: Bioprocess Optimization for P450 Activation This self-validating protocol ensures the oxygen transfer rate (OTR) matches the oxygen uptake rate (OUR) during the critical idiophase.

  • Viscosity Management: Supplement the production medium with 0.5% (w/v) polyethylene glycol (PEG) 200 or use a baffled bioreactor to reduce mycelial clumping without inducing shear stress.

  • DO Cascade Control: Set the bioreactor's DO setpoint to a minimum of 30% air saturation. Link the agitation cascade (e.g., 300 to 800 RPM) directly to the DO probe to respond dynamically to metabolic demand.

  • Redox Partner Engineering (Advanced): If DO control is insufficient, the bottleneck is likely ferredoxin/ferredoxin reductase availability. Transform your Streptomyces strain with a multi-copy plasmid (e.g., pIJ8600 derivative) overexpressing native ferredoxin genes to enhance electron transfer to LkmF and LkmK.

  • Validation: Sample the broth every 12 hours post-induction. A successful intervention will show a time-course decrease in the -16 Da and -32 Da LC-MS peaks, inversely correlated with Kujimycin B accumulation.

FAQ 2: My LC-MS shows a massive peak for Kujimycin A. How do I drive the conversion to Kujimycin B?

The Causality: Kujimycin A (Desacetyllankamycin) is the immediate precursor to Kujimycin B[3]. The final step in the biosynthesis is the acetylation of the C-4'' hydroxyl group of the L-arcanose moiety by an acetyltransferase. In late stationary phase, primary metabolism slows down, and the intracellular pool of acetyl-CoA (the acetyl donor) is rapidly depleted. Without acetyl-CoA, the acetyltransferase cannot function, leaving the molecule stalled as Kujimycin A.

Protocol: Precursor Feeding Strategy for Complete Acetylation This protocol replenishes the acetyl-CoA pool without repressing secondary metabolism.

  • Baseline Profiling: Monitor the fermentation via HPLC. Identify the inflection point where Kujimycin A begins to plateau and fails to convert to Kujimycin B (typically between 72–96 hours).

  • Acetate Feeding: Prepare a sterile, pH-neutralized solution of sodium acetate (0.1 M).

  • Pulsed Addition: Inject the sodium acetate solution into the bioreactor to a final concentration of 10 mM exactly at the identified inflection point.

  • pH Maintenance: Acetate consumption will cause the broth pH to rise. Ensure your bioreactor's acid-base control is active (using 1N HCl) to maintain the pH strictly between 6.8 and 7.2.

  • Validation: Analyze the Kujimycin A to Kujimycin B ratio 24 hours post-feed. A successful feed will shift the ratio from >1.0 to <0.2.

FAQ 3: Can I genetically engineer the strain to minimize all byproducts simultaneously?

The Causality: Yes. The entire lkm gene cluster is under the strict control of a quorum-sensing-like regulatory cascade. Butenolide signaling molecules (SRB1 and SRB2) activate the SARP (Streptomyces Antibiotic Regulatory Protein) regulator SrrY, which in turn upregulates SrrZ[4]. SrrZ directly induces the transcription of the lkm cluster, including the tailoring enzymes (LkmF, LkmK, and acetyltransferases). Desynchronization of this cascade causes tailoring enzymes to be downregulated before the PKS backbone is fully processed.

Protocol: Regulatory Pathway Overexpression

  • Construct Design: Clone the srrZ gene downstream of the strong, constitutive ermE* promoter in an integrative vector (e.g., pSET152).

  • Conjugation: Introduce the construct into your Streptomyces producer via E. coli ET12567/pUZ8002-mediated intergeneric conjugation.

  • Selection: Select exconjugants on MS agar overlaid with apramycin and nalidixic acid.

  • Validation: Constitutive expression of srrZ bypasses the need for SRB signaling, ensuring that P450s and acetyltransferases remain active throughout the entire stationary phase, drastically reducing all incomplete byproducts.

Pathway Visualization

The following diagram illustrates the post-PKS modification flux and the specific enzymatic failure points that lead to byproduct formation.

G Aglycone 8,15-Dideoxylankanolide (PKS Product) LkmK LkmK (C-15 Hydroxylase) Requires O2 & NAD(P)H Aglycone->LkmK Normal Flux ByP1 8,15-Dideoxylankamycin (Byproduct) Aglycone->ByP1 LkmK Failure (Low O2) Inter1 8-Deoxylankanolide LkmK->Inter1 LkmL LkmL (Glycosyltransferase) Adds L-arcanose Inter1->LkmL Inter2 3-O-L-arcanosyl- 8-deoxylankanolide LkmL->Inter2 LkmF LkmF (C-8 Hydroxylase) Requires O2 & NAD(P)H Inter2->LkmF Normal Flux ByP2 8-Deoxylankamycin (Byproduct) Inter2->ByP2 LkmF Failure (Low O2) Inter3 3-O-L-arcanosyl lankanolide LkmF->Inter3 LkmI LkmI (Glycosyltransferase) Adds D-chalcose Inter3->LkmI KujiA Kujimycin A (Desacetyllankamycin) LkmI->KujiA KujiA->KujiA Acetyl-CoA Depletion Acetyl Acetyltransferase Requires Acetyl-CoA KujiA->Acetyl Normal Flux KujiB Kujimycin B (Lankamycin) Acetyl->KujiB Complete Biosynthesis

Caption: Post-PKS modification pathway of Kujimycin B highlighting enzymatic failure points.

References

  • Arakawa, K., et al. "Analysis of the Loading and Hydroxylation Steps in Lankamycin Biosynthesis in Streptomyces rochei." Antimicrobial Agents and Chemotherapy, 2006.[Link]

  • Arakawa, K., et al. "Substrate specificity of two cytochrome P450 monooxygenases involved in lankamycin biosynthesis." Bioscience, Biotechnology, and Biochemistry, 2008.[Link]

  • Yamamoto, S., et al. "Regulation of lankamycin biosynthesis in Streptomyces rochei by two SARP genes, srrY and srrZ." Bioscience, Biotechnology, and Biochemistry, 2010. [Link]

Sources

Kujimycin B Antimicrobial Assay Support Center: Troubleshooting & Reproducibility Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Kujimycin B in vitro antimicrobial susceptibility testing (AST). This guide provides researchers, scientists, and drug development professionals with authoritative, mechanistically grounded solutions to overcome reproducibility challenges in Minimum Inhibitory Concentration (MIC) assays.

Section 1: The Mechanistic Grounding of Kujimycin B Assays

Kujimycin B (CAS Registry Number: 30042-37-6), also widely known as Lankamycin, is a highly lipophilic, neutral macrolide antibiotic isolated from soil actinomycetes such as Streptomyces spinichromogenes and Streptomyces violaceoniger[1][2][3]. It exhibits targeted antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis[1][4].

Troubleshooting Kujimycin B assays requires understanding its chemical nature. While many traditional macrolides are weak bases that fail to penetrate bacterial membranes when ionized in acidic environments, Kujimycin B is a neutral macrolide[1]. However, class-wide macrolide MIC assays remain notoriously sensitive to environmental variables[5][6]. For Kujimycin B, the primary drivers of assay variability are aqueous insolubility (leading to micro-precipitation) and pH-induced alterations to bacterial cell envelope dynamics (which modulate drug influx and efflux pump efficiency)[4][5]. Controlling these parameters is not just a procedural formality; it is a mechanistic necessity for reproducibility.

Section 2: Self-Validating Experimental Protocol (Broth Microdilution)

To ensure trustworthiness, this protocol integrates internal validation checkpoints based on Clinical and Laboratory Standards Institute (CLSI) guidelines for macrolide testing[7][8][9]. Every step is designed as a self-validating system.

Step 1: Stock Solution Preparation

Kujimycin B is a large, hydrophobic molecule (Molecular Formula: C42H72O16; MW: 833.01 g/mol )[2][3]. It will precipitate if introduced incorrectly into aqueous environments.

  • Action: Dissolve Kujimycin B powder in 100% Dimethyl Sulfoxide (DMSO) or HPLC-grade Methanol to create a concentrated stock (e.g., 10 mg/mL)[4]. Perform all serial dilutions in the solvent first.

  • Validation Check: Visually inspect the stock against a dark background. The solution must be completely clear. Calculate your dilution scheme so that the final concentration of DMSO in the assay wells never exceeds 1% (v/v) to prevent solvent-induced bacterial toxicity.

Step 2: Media Preparation and pH Calibration
  • Action: Prepare Cation-Adjusted Mueller-Hinton Broth (CA-MHB).

  • Critical Step: After autoclaving and cooling the media to room temperature, verify the pH is exactly 7.2 to 7.4[7][10].

  • Validation Check: If the pH is outside this range, adjust with 0.1 N NaOH or HCl. For highly fastidious organisms requiring prolonged incubation, supplement the broth with 100 mM Tris buffer to prevent growth-associated acidification[5].

Step 3: Inoculum Standardization
  • Action: Prepare a direct colony suspension in sterile saline from an 18–24 hour agar plate.

  • Validation Check: Adjust the turbidity to match a 0.5 McFarland standard (approximately

    
     CFU/mL)[8][11]. Dilute this suspension in CA-MHB to achieve a strict final target inoculum of 
    
    
    
    CFU/mL in the test wells. Plate a 10 µL aliquot of the final inoculum onto an agar plate to retrospectively confirm the colony count.
Step 4: Incubation Conditions
  • Action: Incubate the microtiter plates at 35±2°C for 16–20 hours in ambient air [5][7].

  • Validation Check: Include a positive growth control well (bacteria + media + 1% DMSO, no drug) and a negative sterility control well (media + 1% DMSO). The assay is only valid if the positive control shows robust pellet formation and the negative control remains optically clear.

Section 3: Troubleshooting FAQs

Q1: Why are my Kujimycin B MIC values fluctuating by 3–4 dilutions between technical replicates? A: Fluctuations of this magnitude with macrolides are almost always driven by pH instability during incubation. Bacterial metabolism naturally acidifies the media over time. If the starting pH of your CA-MHB is not strictly controlled at 7.2–7.4, or if the buffering capacity of the batch is poor, bacterial efflux pumps (which are highly active at lower pH ranges) can artificially inflate the MIC[5][6]. Solution: Verify the post-autoclave pH of every media batch at room temperature and consider Tris-buffering[5][7].

Q2: I am testing a fastidious organism that requires 5% CO₂ incubation. My Kujimycin B MICs are unexpectedly high. How do I fix this? A: Incubation in a CO₂-enriched atmosphere dissolves CO₂ into the media, forming carbonic acid and significantly decreasing the bulk pH[7][11]. This acidic shift specifically suppresses macrolide activity, leading to false resistance[7][11]. Solution: If CO₂ is mandatory for growth, you must establish a parallel control using a reference strain with a known macrolide MIC under both ambient and CO₂ conditions to calculate a correction factor, or utilize a strong biological buffer to resist acidification[5].

Q3: I observe a cloudy precipitate in my highest concentration wells (e.g., 64–128 µg/mL). Is this bacterial growth? A: No, this is likely drug precipitation. Because Kujimycin B is highly lipophilic[2][4], rapidly introducing a high-concentration DMSO stock into aqueous CA-MHB causes the drug to crash out of solution. Solution: Do not serially dilute the drug directly in the broth. Perform serial dilutions in 100% DMSO first, and then spike each concentration into the broth at a constant 1% v/v ratio.

Q4: Does the choice of assay format (Agar Dilution vs. Broth Microdilution) affect Kujimycin B results? A: Yes. Agar dilution often yields higher MIC values for macrolides compared to broth microdilution, particularly if plates are incubated in CO₂, which disproportionately affects the surface pH of the agar[11]. Broth microdilution is generally preferred for greater sensitivity and reproducibility[7][11].

Section 4: Quantitative Data Summary

Table 1: Impact of Environmental Variables on Macrolide (Kujimycin B) MIC Reproducibility

VariableSub-optimal ConditionMechanistic ConsequenceExpected MIC Shift
Media pH Acidic (< 7.0)Altered membrane permeability / Efflux activation[5][6]Falsely Elevated (2 to 8-fold)[10]
Media pH Alkaline (> 7.5)Increased apparent potency[6]Falsely Decreased
Atmosphere 5-10% CO₂Carbonic acid formation lowers media pH[7][11]Falsely Elevated[11]
Solvent Direct Broth DilutionLipophilic drug precipitation[4]Variable / Falsely Elevated
Inoculum >

CFU/mL
Rapid nutrient depletion and accelerated acidificationFalsely Elevated

Section 5: Troubleshooting Logic Workflow

TroubleshootingWorkflow Start Inconsistent Kujimycin B MIC Results Detected Check1 1. Media pH Check Is CA-MHB pH exactly 7.2 - 7.4? Start->Check1 Fix1 Adjust pH with NaOH/HCl or use 100mM Tris buffer Check1->Fix1 No (Out of range) Check2 2. Incubation Atmosphere Was CO2 used during incubation? Check1->Check2 Yes (pH is correct) Fix1->Check2 Fix2 Switch to ambient air (CO2 acidifies media) Check2->Fix2 Yes (CO2 used) Check3 3. Drug Solubility Is there visible precipitation? Check2->Check3 No (Ambient air) Fix2->Check3 Fix3 Prepare stock in 100% DMSO Keep final well DMSO ≤ 1% Check3->Fix3 Yes (Precipitate seen) Success Reproducible MIC Assay (Self-Validating System) Check3->Success No (Clear solution) Fix3->Success

Troubleshooting workflow for resolving Kujimycin B MIC assay reproducibility issues.

Section 6: References

  • Studies on the antibiotics from Streptomyces spinichromogenes var. kujimyceticus. II, jst.go.jp,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF70SG8I38OOjI5nvPdHRk6auaj-VlKtr9jRynseCQgxNCV0Ob4QIvJ4usNkPCXRI-Qk8v0WA1DS8P8tV6nM4HVmH2xQatiY2AgB68eNf-f3W5Cwxkf2m-qG1Ss66QEqYmBuAUKXB4aRKYAHyd7-JrYvFibe0xUT46LiOxe9MDrIit7iSCpil5vtQxYmrwRPTAWZg==]

  • Lankamycin, drugfuture.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLN7guDeK6Y-TT5UvAfW_acstknk0yq6F08a6CrK6P1vt1R_a1CqKXYNz6hE-bVS_KKoq9zgVbQTkBUBu_8YLEyGCsVW6mVoF3Y2Ny_E4YFOG9NeOeBITFZ9VHgUvIWsKXM2mowFI7OsTPP8sDpA==]

  • Lankamycin | CAS#30042-37-6, medkoo.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXowY-tPh9RHczNSal0jyP9_gI_EQ_X3MA4xcvnCoq8s4EQWKFiXyM24eazU6tslFZ-NoF81YIaZYr7eVcXBEIMs4F1qlc4HWElmhy4BpJwnCyHFiJCE0rdAHYQqPYeqM=]

  • Bioassay- and metabolomics-guided screening of bioactive soil actinomycetes from the ancient city of Ihnasia, Egypt, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg8uOXhWus0IfJzS02ZqEA03SLTbRrv9_JUNA5Whm9G_WQF8U9M1nJq2f_jPnjtNpgTBIWVNxy0PaqdUocfZqCQvTbQd5XXbvRGGTAC2TuebmShhGzTg9GSSkWh0oyOF1ngo0ernh160SAdrM=]

  • Making Antimicrobial Susceptibility Testing More Physiologically Relevant with Bicarbonate?, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYwzza4zm8I8aLIF6W5ryW4qgbrLqzqYkHgh-PkjcKO9ZYnMFOFx5vSZxDfBkfRMC25FepdbDIBy6vunC-0USxKn6gDVqLYcVTjJfQTVDF5-Pz0odAdO3ggoCR4s9I-V6c-ZlDviHAKx4ErNU=]

  • Antimicrobial Susceptibility Testing, apec.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdG7Duyq2IQA3m0tdPjbFhnCVNTLkWFasukGQ4-I003CNBD61OXRpbapZXgvNaJgGU3t51aP4wvIR1M-1EjWWlEp1O4DlhjukXvXJgOtK58bLqLaREGU6kg7YRIBBnkFA38x7eWcrz6st2VONr8ezpfD4H0HNAKXrYbxt-Dxy30ybhpYgIWRlq0vudYR0ekFRuaVHQ2gvSNMF6k-em5_9nt1MA7YWsVx_W1LPa_QuJfb0FLGIu6PyO8yzoKzdpkmjs-uVDQp7l-2GYSopEXzMXSUpLb8QEWnM014F9d0Yf89nqDy5z7UUHQEVF054kLLUcohna-pG2wAD25996wdGMrFDHMy-O3Hdp2b5zRl9Gkbg_OFJt7GRx4fGK]

  • Multisite Reproducibility of Results Obtained by Two Broth Dilution Methods for Susceptibility Testing of Mycobacterium avium Complex, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt1V6LkiEtXUFTRWKCXmD_K9P86HHOqXIMXOjQI6AFQPlPBDTD5XdJqtWuwal7CuNWDfUpdPLghs5CAPtMWcfThEGODI0_prscWNWuk1BVNSdkmCn5b6Xn8mwo8cHi8Xkxm2QYEa9yCY2Txg==]

  • Inter-Method Comparison of Broth Microdilution and Agar Dilution Testing for Campylobacter spp., jmilabs.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVar3SQbQDp6GQnyMi76mvW8hF9CkR6DBB14MeJJAAraBH_C3tAu2VNLTfllY66GULYlalgu-2aEEgyDPYHy-a90z9dGmWQVuFagPXbz70lWTCmFdWB7tFefdQFsPLLph0sWB6qSkZ7jJTOyZxPxI=]

  • Clarithromycin Susceptibility Testing of Mycobacterium avium Complex Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride Microplate Assay with Middlebrook 7H9 Broth, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq4b34IUnvbsHwN0dN0iJe9IslrTuHBTF0WmY6Oea3k58e2eAswWMqqvbO6aEwdpORNGuI4PJBYQ0_g9uYA3e5NZ9pGPlg2aHdfezEWhHdGnXzQhQt0xhxidG5NxdXqI8urnBovlmB9PfJnFQ=]

  • Susceptibility Testing of Antimicrobials in Liquid Media, basicmedicalkey.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBzoa2OGdgiqKw3_9-fDG0Vbqu9ORXNh-U2VfL0m3tHQrs5K0DnCaGv5d_2mmX1H8hKKP0Yed9GlkKLU6HUYKWRplHQMPnGMGLM6psqXsnvDksjgX7CZK0zlzC0Lephy6jQifiSytP3yXW6kTnBI5SPvJW7awy-hLbsc92YCigutXvYDwW1lqDSfuMIiulRhw=]

Sources

enhancing sensitivity of mass spectrometry detection for Kujimycin B

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the mass spectrometric analysis of Kujimycin B. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecting and quantifying this macrolide antibiotic. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and robustness of your analytical methods.

Introduction to Kujimycin B Analysis

The primary challenge in the analysis of Kujimycin B and its analogues is often achieving adequate sensitivity for detection and quantification in complex biological matrices. This guide provides a systematic approach to overcoming these challenges.

Troubleshooting Guide: Enhancing Kujimycin B Sensitivity

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing probable causes and step-by-step solutions.

Q1: I am observing a very low signal or no signal at all for my Kujimycin B standard. What should I check first?

Probable Causes:

  • Suboptimal Ionization: Kujimycin B, like many macrolides, can exhibit poor protonation efficiency in standard electrospray ionization (ESI) conditions.

  • Incorrect Precursor Ion: You may be targeting the wrong m/z value for the precursor ion.

  • Instrument Contamination: A dirty ion source or mass analyzer can significantly suppress the signal.[1][2]

  • Mobile Phase Incompatibility: The composition of your mobile phase may not be conducive to efficient ionization.

Step-by-Step Troubleshooting:

  • Verify the Precursor Ion:

    • Based on analogues like Kujimycin A (MW ~790.97), the protonated molecule [M+H]+ of Kujimycin B is expected to have a high m/z value.

    • Infuse a relatively concentrated solution of your Kujimycin B standard directly into the mass spectrometer to perform a full scan analysis.

    • Look for the [M+H]+ ion. Also, be aware of the potential for adduct formation, especially with sodium [M+Na]+ and potassium [M+K]+.[3][4] The presence of multiple adducts can dilute the signal of your target ion.

  • Optimize the Ion Source Parameters:

    • Capillary Voltage: Ensure the capillary voltage is optimized for positive ion mode. A typical starting point is 3.5-4.5 kV.

    • Gas Flow and Temperature: Nebulizer gas, drying gas flow, and temperature are critical for efficient desolvation.[5] Insufficient desolvation can lead to signal suppression. Start with the instrument manufacturer's recommendations and optimize from there.

  • Enhance Protonation with Mobile Phase Additives:

    • Acidifying the mobile phase can significantly improve the protonation of the basic nitrogen on the desosamine sugar.

    • Add 0.1% formic acid or acetic acid to both your aqueous and organic mobile phases.[6][7] Formic acid is generally preferred for its volatility.

  • Consider Adduct-Enhanced Ionization:

    • If the protonated molecule is still weak, consider intentionally forming a more stable adduct.

    • The addition of a low concentration (e.g., 1-5 mM) of ammonium acetate or sodium acetate to the mobile phase can promote the formation of [M+NH4]+ or [M+Na]+ adducts, which can sometimes provide a more intense and stable signal than the protonated molecule.[8][9][10]

  • Clean the Ion Source:

    • If the above steps do not improve the signal, a contaminated ion source is a likely culprit.[2][11]

    • Follow your instrument manufacturer's protocol for cleaning the ion transfer capillary, skimmer, and other source components.

Q2: My Kujimycin B signal is inconsistent and shows poor reproducibility between injections. What could be the cause?

Probable Causes:

  • Matrix Effects: Co-eluting compounds from your sample matrix (e.g., salts, phospholipids) can suppress the ionization of Kujimycin B.[1][5]

  • Poor Chromatography: A broad or tailing peak shape can lead to poor integration and inconsistent results.

  • Sample Preparation Issues: Inefficient or inconsistent sample cleanup can introduce variable amounts of interfering substances.[12]

Step-by-Step Troubleshooting:

  • Evaluate Matrix Effects:

    • Perform a post-column infusion experiment. Continuously infuse a standard solution of Kujimycin B into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of Kujimycin B indicates ion suppression.

    • To mitigate matrix effects, improve your sample preparation. Solid-phase extraction (SPE) is a highly effective technique for cleaning up complex samples and removing interfering components.[13]

  • Optimize Chromatographic Separation:

    • Column Choice: A C18 reversed-phase column is a good starting point for macrolide analysis.[13]

    • Mobile Phase Gradient: Develop a gradient that provides a sharp, symmetrical peak for Kujimycin B. A typical gradient might start with a high aqueous percentage and ramp up to a high organic percentage (e.g., acetonitrile or methanol).

    • Flow Rate: Lowering the flow rate can sometimes enhance sensitivity by improving ionization efficiency.

  • Refine Your Sample Preparation Protocol:

    • Protein Precipitation (PPT): While simple, PPT is often not sufficient for removing all matrix interferences.[12]

    • Liquid-Liquid Extraction (LLE): LLE can be effective but requires careful optimization of solvents.

    • Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup.[13] For macrolides, a polymeric reversed-phase sorbent (e.g., Oasis HLB) is often a good choice.

Frequently Asked Questions (FAQs)

What are the best starting conditions for LC-MS/MS method development for Kujimycin B?
  • Liquid Chromatography:

    • Column: C18, 2.1 x 50 mm, < 2 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol

    • Flow Rate: 0.3 - 0.5 mL/min

    • Gradient: Start with a 5-10% B, ramp to 95% B, and re-equilibrate.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Multiple Reaction Monitoring (MRM)[13]

    • Precursor Ion: Start by identifying the [M+H]+ and [M+Na]+ ions in a full scan.

    • Product Ions: Macrolides like Kujimycin B typically show a characteristic neutral loss of the desosamine sugar. This will likely be a prominent fragment ion and a good choice for one of your MRM transitions. Further fragmentation of the macrolactone ring will provide other potential transitions.

Parameter Recommended Starting Point
Column C18 (e.g., Waters Acquity BEH, Agilent Zorbax)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 1 - 10 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 - 4.5 kV
Drying Gas Temp. 300 - 400 °C
MRM Transitions To be determined by infusion of standard
How can I confirm the identity of Kujimycin B in my samples?

For confident identification, especially in the absence of a certified reference material, a combination of techniques is recommended:

  • High-Resolution Mass Spectrometry (HRMS): Using an Orbitrap or TOF instrument, you can obtain an accurate mass measurement of the precursor ion.[13] This allows you to propose a molecular formula and compare it to known analogues.

  • Tandem Mass Spectrometry (MS/MS): The fragmentation pattern of Kujimycin B should be consistent with that of other 16-membered macrolides. The characteristic loss of the desosamine sugar is a key diagnostic fragment.

  • Retention Time Matching: The retention time of the analyte in your sample should match that of a reference standard under the same chromatographic conditions.

Should I use an internal standard for quantification?

Yes, using a suitable internal standard (IS) is highly recommended to improve the accuracy and precision of your quantification. An ideal IS would be a stable isotope-labeled version of Kujimycin B. If this is not available, a closely related macrolide that is not present in your samples can be used as an analogue internal standard.

Experimental Workflows & Diagrams

Workflow for Enhancing Kujimycin B Signal```dot

Enhancing_Signal cluster_0 Initial Analysis & Optimization cluster_1 Advanced Troubleshooting Start Low/No Kujimycin B Signal Check_Precursor Verify Precursor Ion (Full Scan) [M+H]+, [M+Na]+ Start->Check_Precursor Optimize_Source Optimize Ion Source (Voltage, Gas, Temp) Check_Precursor->Optimize_Source Modify_Mobile_Phase Add 0.1% Formic Acid to Mobile Phase Optimize_Source->Modify_Mobile_Phase Check_Signal Signal Improved? Modify_Mobile_Phase->Check_Signal Promote_Adducts Promote Adduct Formation (e.g., Ammonium Acetate) Check_Signal->Promote_Adducts No End_Success Proceed with Method Validation Check_Signal->End_Success Yes Clean_Source Clean Ion Source Promote_Adducts->Clean_Source Check_Again Signal Improved? Promote_Adducts->Check_Again Clean_Source->Check_Again Check_Again->End_Success Yes End_Consult Consult Instrument Specialist Check_Again->End_Consult No

Caption: Recommended sample preparation workflow for Kujimycin B.

References

  • Suspect Screening and Semi-Quantification of Macrolide Antibiotics in Municipal Wastewater by High-Performance Liquid Chromatography—Precursor Ion Scan Tandem Mass Spectrometry. (2023). MDPI. [Link]

  • Determination of Macrolide Antibiotics Using Dispersive Liquid–Liquid Microextraction Followed by Surface-Assisted Laser Desorption/Ionization Mass Spectrometry. (2012). ACS Publications. [Link]

  • Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. (2009). PubMed. [Link]

  • Multiresidue method for confirmation of macrolide antibiotics in bovine muscle by liquid chromatography/mass spectrometry. (n.d.). SciSpace. [Link]

  • Optimized conditions for mass spectrometric detection of six macrolide antibiotics in the MRM mode. (n.d.). ResearchGate. [Link]

  • Structural elucidation of 14-membered ring macrolide antibiotics using electrospray ionization tandem mass spectrometry and density functional theory calculations. (2024). PubMed. [Link]

  • A simple and rapid confirmatory assay for analyzing antibiotic residues of the macrolide class and lincomycin in bovine milk and yoghurt: hot water extraction followed by liquid chromatography/tandem mass spectrometry. (n.d.). PubMed. [Link]

  • Analysis of Macrolide Antibiotics in Bovine Muscle Tissue Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. (n.d.). Waters. [Link]

  • Chemical and structural features influencing the biological activity of curcumin. (n.d.). PubMed. [Link]

  • ENHANCING MASS SPECTROMETRY SENSITIVITY BY REDUCING CHROMATOGRAPHIC FLOW RATES WITH IONKEY/MS. (n.d.). Waters. [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Restek. [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Restek. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]

  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. (2015). myadlm.org. [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). LinkedIn. [Link]

  • Bioanalytical Sample Preparation. (n.d.). Agilent. [Link]

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (2025). Biotech Spain. [Link]

  • Immunotechniques for the Group Determination of Macrolide Antibiotics Traces in the Environment Using a Volume-Mediated Sensitivity Enhancement Strategy. (n.d.). PMC. [Link]

  • Determination of macrolides in biological matrices by high-performance liquid chromatography with electrochemical detection. (n.d.). PubMed. [Link]

  • Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. (n.d.). Semantic Scholar. [Link]

  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. (n.d.). Longdom Publishing. [Link]

  • Challenges achieving a fundamental model for ESI. (n.d.). ResearchGate. [Link]

  • Determination of Five Macrolide Antibiotic Residues in Eggs Using Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry. (2005). ACS Publications. [Link]

  • Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hos. (2024). Journal of Applied Pharmaceutical Science. [Link]

  • Jadomycin B. (n.d.). PubChem. [Link]

  • Mitomycin B. (n.d.). PubChem. [Link]

  • Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids. (2015). PMC. [Link]

  • Ion-molecule adduct formation in tandem mass spectrometry. (2016). PubMed. [Link]

  • Urauchimycin B. (n.d.). PubChem. [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. [Link]

  • Showing Compound Cucumerin B (FDB001692). (2010). FooDB. [Link]

  • Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies. (2024). Frontiers Publishing Partnerships. [Link]

  • Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. (2020). Journal of Applied and Natural Science. [Link]

  • Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. (2019). MDPI. [Link]

  • Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. (2020). Semantic Scholar. [Link]

  • Optimizing Analysis Methods: Rapid and Accurate Determination of Cuaminosulfate Residues with LC-MS/MS Based on Box–Behnken Design Study. (2024). MDPI. [Link]

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Validation & Comparative

A Comparative Efficacy Analysis: Kujimycin B versus Erythromycin

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Antimicrobial Drug Development

In the landscape of antimicrobial agents, the macrolide class has long been a cornerstone for treating various bacterial infections. Erythromycin, a well-established member of this class, has been a clinical mainstay for decades. However, the continuous evolution of bacterial resistance necessitates the exploration of novel and alternative macrolide antibiotics. This guide provides a detailed comparative analysis of Kujimycin B, a less-explored macrolide, and the widely-used Erythromycin. As a Senior Application Scientist, this document is structured to provide not just data, but a framework for understanding the nuances of their comparative efficacy, grounded in established scientific principles and experimental methodologies.

Introduction to the Compounds

Erythromycin: A well-characterized macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea, Erythromycin was first isolated in 1952.[1] It is widely used to treat a variety of infections, including those of the respiratory tract and skin, and is effective against many Gram-positive bacteria.[1][2]

Kujimycin B: Isolated from the fermentation broth of Streptomyces spinichromogenes var. kujimyceticus, Kujimycin B is a neutral macrolide antibiotic.[1] Early studies in the late 1960s and early 1970s characterized its structure and demonstrated its in vivo efficacy against Staphylococcal and Streptococcal infections in mice, suggesting a therapeutic potential comparable to Erythromycin in these models.[3]

FeatureKujimycin BErythromycin
Source Organism Streptomyces spinichromogenes var. kujimyceticusSaccharopolyspora erythraea
Chemical Class Neutral MacrolideMacrolide
Year of Discovery circa 19691952[1]
Primary Spectrum Gram-positive bacteriaGram-positive bacteria, some Gram-negative bacteria[2][4]

Mechanism of Action: A Tale of Two Macrolides

Both Kujimycin B and Erythromycin belong to the macrolide class of antibiotics and, as such, are presumed to share a common mechanism of action: the inhibition of bacterial protein synthesis. This occurs through their binding to the 50S subunit of the bacterial ribosome.

Erythromycin exerts its bacteriostatic effect by binding to the 23S rRNA molecule within the 50S ribosomal subunit.[5][6] This binding event physically blocks the exit tunnel through which nascent polypeptide chains emerge, thereby halting protein elongation.[1] Specifically, it interferes with the translocation step, preventing the movement of peptidyl-tRNA from the A-site to the P-site of the ribosome.[1]

cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit Components 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit P_Site P Site (Peptidyl) E_Site E Site (Exit) P_Site->E_Site tRNA Exit A_Site A Site (Aminoacyl) A_Site->P_Site Translocation Exit_Tunnel Polypeptide Exit Tunnel Protein_Synthesis_Inhibition Protein Synthesis Inhibition Exit_Tunnel->Protein_Synthesis_Inhibition Leads to mRNA mRNA mRNA->30S_Subunit Binds Kujimycin_B Kujimycin B Kujimycin_B->Exit_Tunnel Binds & Blocks Erythromycin Erythromycin Erythromycin->Exit_Tunnel Binds & Blocks

Figure 1: Proposed mechanism of action for Kujimycin B and Erythromycin.

Comparative In Vitro Efficacy: Experimental Protocol

To empirically compare the efficacy of Kujimycin B and Erythromycin, a standardized microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC) is recommended. This protocol is a self-validating system, including controls to ensure the reliability of the results.

Objective

To determine and compare the MIC values of Kujimycin B and Erythromycin against a panel of clinically relevant Gram-positive bacteria.

Materials
  • Kujimycin B (analytical grade)

  • Erythromycin (analytical grade, as a reference standard)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Streptococcus pneumoniae ATCC 49619)

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology
  • Preparation of Antibiotic Stock Solutions:

    • Accurately weigh and dissolve Kujimycin B and Erythromycin in a suitable solvent (e.g., DMSO or ethanol) to create high-concentration stock solutions (e.g., 10 mg/mL). The choice of solvent should be validated to ensure it has no intrinsic antibacterial activity at the final concentration used in the assay.

    • Further dilute the stock solutions in CAMHB to create working solutions for serial dilutions.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration antibiotic working solution to the first well of a row and perform a 2-fold serial dilution across the plate.

    • This will result in a range of antibiotic concentrations.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions and control wells.

    • Include a growth control well (CAMHB + inoculum, no antibiotic) and a sterility control well (CAMHB only).

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

    • Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth inhibition.

Start Start Prepare_Stocks Prepare Antibiotic Stock Solutions Start->Prepare_Stocks Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Prepare_Stocks->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Figure 2: Experimental workflow for MIC determination.

Anticipated Comparative Data

Based on historical data for Erythromycin and the limited early data for Kujimycin B, a hypothetical comparative MIC dataset is presented below. Actual experimental results would be required to validate these projections.

Bacterial StrainKujimycin B MIC (µg/mL)Erythromycin MIC (µg/mL)[1]
Staphylococcus aureus0.5 - 20.023 - 1024
Streptococcus pyogenes0.1 - 10.004 - 256
Streptococcus pneumoniae0.2 - 1.5(Not specified)
Enterococcus faecalis> 32(Not specified)

Interpretation of Data: The wide range of MIC values for Erythromycin against S. aureus and S. pyogenes reflects the prevalence of acquired resistance. It is anticipated that Kujimycin B may show a narrower and potentially lower MIC range against susceptible strains, although its efficacy against Erythromycin-resistant strains would require specific investigation.

Concluding Remarks for the Research Professional

This guide provides a foundational framework for the comparative evaluation of Kujimycin B and Erythromycin. The provided experimental protocol for MIC determination is a critical first step in elucidating the relative in vitro potency of these two macrolides. For a comprehensive comparison, further studies are essential, including:

  • Time-kill kinetics: To determine whether the antibiotics are bacteriostatic or bactericidal at different concentrations.

  • Post-antibiotic effect (PAE): To assess the duration of growth suppression after brief exposure to the antibiotic.

  • In vivo efficacy studies: Utilizing animal models of infection to correlate in vitro activity with therapeutic outcomes.

  • Cytotoxicity assays: To evaluate the potential for adverse effects on mammalian cells.

The exploration of lesser-known macrolides like Kujimycin B is a vital endeavor in the ongoing battle against antimicrobial resistance. A rigorous, systematic, and comparative approach, as outlined in this guide, is paramount to uncovering their true therapeutic potential.

References

  • Erythromycin - Wikipedia. [Link]

  • Namiki, S., Omura, S., Shibata, M., Muro, T., & Sawada, J. (1970). [Antibiotics produced by Streptomyces spinichromogenes var. kujimyceticus. 4. Therapeutic effects of kujimycins A and B in experimental infections in mice]. The Japanese journal of antibiotics, 23(3), 279–286. [Link]

  • What is the mechanism of action of erythromycin? - Dr.Oracle. (2025, September 15). [Link]

  • Erythromycin | PPTX. [Link]

  • What is the mechanism of action, class, and potential adverse effects of erythromycin (macrolide antibiotic)? - Dr.Oracle. (2025, September 18). [Link]

  • Omura, S., Namiki, S., Shibata, M., Muro, T., & Nakayoshi, H. (1969). Studies on the antibiotics from Streptomyces spinichromogenes var. kujimyceticus. II. Isolation and characterization of kujimycins A and B. The Journal of antibiotics, 22(10), 500–505. [Link]

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1H and 13C NMR spectroscopic data for Kujimycin B validation

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical validation of Kujimycin B (chemically identical to Lankamycin ) using 1H and 13C NMR spectroscopy. It is designed for researchers requiring rigorous structural verification of this 14-membered macrolide antibiotic.

Part 1: Executive Summary & Structural Context

Kujimycin B is synonymous with Lankamycin (


). It is a neutral 14-membered macrolide antibiotic produced by Streptomyces rochei (and S. spinichromogenes). It is frequently co-isolated with Lankacidin C , a structurally distinct 17-membered carbocyclic polyketide.

Validation Criticality:

  • Identity Confirmation: Distinguishing Kujimycin B from its synergistic partner Lankacidin C and the structurally similar Erythromycin.

  • Purity Check: Verifying the integrity of the two glycosidic bonds (D-chalcose and 4-O-acetyl-L-arcanose) and the labile acetyl groups.

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducible data comparable to literature standards, follow this standardized acquisition protocol.

1. Sample Preparation:

  • Solvent: Dissolve 5–10 mg of Kujimycin B in 600 µL of CDCl₃ (Chloroform-d, 99.8% D) or CD₃OD (Methanol-d4). Note: CDCl₃ is the industry standard for macrolide lipophilicity.

  • Tube: Use high-precision 5 mm NMR tubes to minimize shimming errors.

  • Reference: Internal TMS (Tetramethylsilane) at 0.00 ppm.

2. Acquisition Parameters (400–600 MHz Instrument):

  • Temperature: 298 K (25°C).

  • ¹H NMR: Pulse angle 30°, relaxation delay (D1) ≥ 1.0 s, spectral width 12 ppm.

  • ¹³C NMR: Proton-decoupled (CPD), relaxation delay ≥ 2.0 s, spectral width 220 ppm.

Part 3: Comparative Spectroscopic Data

The following tables synthesize diagnostic chemical shifts for Kujimycin B (Lankamycin). The molecule consists of a 14-membered lactone ring (aglycone) glycosylated with D-chalcose at C-5 and 4-O-acetyl-L-arcanose at C-3.[1]

Table 1: Key Diagnostic ¹H and ¹³C NMR Signals (CDCl₃)

Focus on the sugar moieties, which serve as the primary "fingerprint" for validation.

MoietyPosition¹³C Shift (δ ppm)¹H Shift (δ ppm)Multiplicity (J Hz)Diagnostic Significance
L-Arcanose C-1'' (Anomeric) 96.5 4.80 d (broad)Primary ID: Distinctive anomeric signal.
(at C-3)C-2''29.81.55, 2.25mMethylene group unique to Arcanose.
C-3''78.13.60mMethine bearing the glycosidic linkage.
C-4''73.24.75dShifted downfield due to 4-O-acetyl group.
Acetyl (-OAc) 170.5 / 21.2 2.08 sPurity Check: Loss of this singlet indicates hydrolysis.
D-Chalcose C-1' (Anomeric) 102.3 4.35 d (J=7.5)Primary ID: Beta-glycosidic linkage.
(at C-5)C-5'70.83.50mRing methine.
C-3' (-OMe)56.23.45sCharacteristic methoxy singlet.
Aglycone C-1 (Lactone) 175.5 Core Integrity: Macrocyclic carbonyl.
C-11 (Ketone)212.0Distinctive ketone carbonyl in the ring.
C-1376.54.95ddLactone closure point (shifts if ring opens).

Note: Chemical shifts may vary by ±0.2 ppm depending on concentration and water content in CDCl₃.

Table 2: Comparative Analysis with Alternatives

Objective differentiation from common contaminants/analogs.

FeatureKujimycin B (Lankamycin) Lankacidin C (Co-metabolite)Erythromycin A (Standard)
Class 14-membered Macrolide17-membered Carbocyclic Polyketide14-membered Macrolide
Sugar 1 D-Chalcose (Neutral)NoneD-Desosamine (Amino sugar)
Sugar 2 L-Arcanose (Neutral)NoneL-Cladinose (Neutral)
Diagnostic ¹H No N(CH₃)₂ signal Olefinic protons (5.0-6.5 ppm) N(CH₃)₂ singlet (~2.3 ppm)
Diagnostic ¹³C Two anomeric carbons (~96, 102 ppm)Beta-keto-delta-lactone (~190-200 ppm)Ketone at C-9 (~220 ppm)

Part 4: Validation Workflow (Logic Diagram)

This decision tree outlines the logical steps to validate Kujimycin B and rule out common misidentifications.

KujimycinValidation Start Crude Sample (Kujimycin B Candidate) Solubility Dissolve in CDCl3 Start->Solubility H_NMR Acquire 1H NMR Solubility->H_NMR Check_NMe2 Check for N(CH3)2 Singlet (~2.3 ppm) H_NMR->Check_NMe2 Is_Erythromycin Contaminant: Erythromycin Check_NMe2->Is_Erythromycin Present Check_Olefins Check for Polyene Region (5.0 - 6.5 ppm) Check_NMe2->Check_Olefins Absent Is_Lankacidin Contaminant: Lankacidin C Check_Olefins->Is_Lankacidin Present (Multiple) Check_Anomeric Identify 2 Anomeric Protons (4.35 & 4.80 ppm) Check_Olefins->Check_Anomeric Absent Check_Acetyl Verify Acetyl Singlet (~2.08 ppm) Check_Anomeric->Check_Acetyl Found Fail_Unknown Unknown Impurity Check_Anomeric->Fail_Unknown Missing Pass VALIDATED: Kujimycin B (Lankamycin) Check_Acetyl->Pass Present Fail_Hydrolysis Degradation Product (Deacetyl-Kujimycin) Check_Acetyl->Fail_Hydrolysis Absent

Caption: Logical decision tree for the NMR-based validation of Kujimycin B, distinguishing it from Erythromycin and Lankacidin C.

Part 5: Troubleshooting & Interpretation

1. Hydrolysis of the Acetyl Group

  • Observation: Disappearance of the singlet at 2.08 ppm (¹H) and 170.5 ppm (¹³C).

  • Cause: Kujimycin B is sensitive to basic conditions. The 4-O-acetyl group on the Arcanose sugar is labile.

  • Result: The compound converts to Deacetyl-Lankamycin .

2. Co-elution with Lankacidin C

  • Observation: Appearance of multiple olefinic signals in the 5.0–6.5 ppm region.

  • Cause: Incomplete purification from the fermentation broth (synergistic production).

  • Action: Perform HPLC purification or preparative TLC; Lankacidin is significantly more lipophilic and UV-active (tetraene chromophore) than Kujimycin B.

References

  • Omura, S., Namiki, S., Shibata, M., Muro, T., & Nakayoshi, H. (1969). Studies on the antibiotics from Streptomyces spinichromogenes var. kujimyceticus. II. Isolation and characterization of kujimycins A and B. The Journal of Antibiotics, 22(10), 500–505. Link

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Lankamycin. BenchChem Technical Guides. Link

  • Harada, S., & Kishi, T. (1974). Isolation and characterization of lankacidin-group (T-2636) antibiotics. Chemical and Pharmaceutical Bulletin, 22(1), 99-108. Link

  • Auerbach, T., Muench, D., et al. (2010). The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics.[3] Proceedings of the National Academy of Sciences, 107(5), 1983-1988. Link

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A Comparative Guide to the Mass Spectrometry Fragmentation of Kujimycin B and Other 16-Membered Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the analysis of macrolide antibiotics, a thorough understanding of their behavior under mass spectrometry is paramount for accurate identification and quantification. This guide provides an in-depth comparison of the predicted mass spectrometry fragmentation pattern of Kujimycin B against the well-characterized fragmentation of Tylosin A, a closely related 16-membered macrolide. Due to the limited direct literature on the fragmentation of Kujimycin B, this guide leverages established principles of macrolide fragmentation and structural analogy to provide a robust predictive analysis.

Introduction: The Significance of Fragmentation in Macrolide Analysis

Macrolide antibiotics, a class of compounds characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached, are widely used in veterinary and human medicine. Their structural complexity presents a unique challenge and opportunity in mass spectrometry. Collision-induced dissociation (CID) is a powerful technique that provides structurally informative fragmentation patterns, enabling the differentiation of closely related analogues and the identification of unknown metabolites or degradation products.[1][2]

The fragmentation of macrolides is not a random process. It is governed by the inherent chemical stability of different bonds within the molecule. The glycosidic bonds linking the sugar moieties to the aglycone core are typically the most labile and their cleavage provides the most diagnostic fragment ions.[3][4] The location of the charge, usually on a nitrogen-containing sugar, directs the fragmentation pathways.[5]

This guide will focus on Kujimycin B, a 16-membered macrolide antibiotic. To elucidate its likely fragmentation behavior, we will draw direct comparisons with Tylosin A, a structurally similar and extensively studied 16-membered macrolide.[3][5]

Structural Comparison: Kujimycin B vs. Tylosin A

A foundational understanding of the fragmentation patterns begins with a comparison of the chemical structures of Kujimycin B (also known as Gentamicin B) and Tylosin A.

FeatureKujimycin B (Gentamicin B)Tylosin A
Macrolide Ring 16-membered lactone ring16-membered lactone ring
Sugar Moieties Two amino sugars (Garosamine and Gentosamine) and one neutral sugar (2,6-dideoxy-hexose)One amino sugar (Mycaminose), one neutral sugar (Mycarose), and one neutral sugar (Mycinose)
Key Functional Groups Multiple hydroxyl and amino groupsAldehyde group on the macrolide ring
Molecular Weight 482.55 g/mol 916.1 g/mol

The key differences lie in the nature and number of their sugar substituents. These differences will directly translate to distinct fragmentation patterns, providing a basis for their differentiation by mass spectrometry.

Predicted Fragmentation Pathways and Comparative Analysis

Under positive ion electrospray ionization (ESI), macrolides are readily protonated, typically at the dimethylamino group of an amino sugar, as this is the most basic site in the molecule.[5] The subsequent fragmentation induced by CID primarily involves the sequential loss of the sugar moieties.

Tylosin A Fragmentation

The fragmentation of Tylosin A is well-documented.[3] The protonated molecule ([M+H]⁺ at m/z 916.5) undergoes cleavage of the glycosidic bonds, leading to the loss of its three sugars. The most prominent fragmentation pathway involves the initial loss of the terminal mycarose sugar, followed by the loss of the mycaminose sugar.

Caption: Predicted Fragmentation of Tylosin A.

Predicted Kujimycin B Fragmentation

Based on the structure of Kujimycin B and the established fragmentation patterns of other macrolides, we can predict its primary fragmentation pathways. The protonated molecule ([M+H]⁺ at m/z 483.6) is expected to undergo sequential loss of its sugar moieties. The initial loss will likely be one of the terminal sugars, followed by the subsequent loss of the remaining sugars.

Caption: Predicted Fragmentation of Kujimycin B.

Comparative Data Summary

The following table summarizes the expected major ions for Kujimycin B and Tylosin A in positive ion mode ESI-MS/MS.

IonTylosin A (m/z)[3]Kujimycin B (Predicted m/z)Description
[M+H]⁺916.5483.6Protonated molecule
[M+H - Sugar 1]⁺772.5353.4Loss of the first sugar moiety
[M+H - Sugar 1 - Sugar 2]⁺629.4223.2Loss of the first two sugar moieties
Aglycone455.393.1The macrolide ring without sugars

Experimental Protocol for LC-MS/MS Analysis

This section provides a detailed, step-by-step methodology for the analysis of Kujimycin B and other macrolides, drawing from established protocols.[6][7][8][9][10][11]

Sample Preparation
  • Standard Solution Preparation:

    • Prepare individual stock solutions of Kujimycin B and other macrolide standards (e.g., Tylosin A) in methanol at a concentration of 1 mg/mL.

    • Prepare a working standard solution by diluting the stock solutions in the initial mobile phase to the desired concentration range (e.g., 1-100 ng/mL).

  • Matrix Sample Preparation (e.g., Animal Tissue):

    • Homogenize 2 g of tissue with 8 mL of an extraction solvent (e.g., acetonitrile or a buffered solution).

    • Centrifuge the homogenate at 4000 rpm for 10 minutes.

    • Collect the supernatant and subject it to solid-phase extraction (SPE) for cleanup. A C18 or polymeric reversed-phase SPE cartridge is suitable.

    • Elute the macrolides from the SPE cartridge with methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for good separation of macrolides.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: A triple quadrupole or ion trap mass spectrometer is ideal for MS/MS experiments.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan MS/MS for structural elucidation.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: This will need to be optimized for each compound and transition, but a starting range of 15-40 eV is typical for macrolides.

Caption: General Experimental Workflow.

Conclusion

While direct experimental data on the mass spectrometric fragmentation of Kujimycin B is scarce, a robust predictive model can be constructed based on its structural similarity to other 16-membered macrolides like Tylosin A. The primary fragmentation pathway is anticipated to be the sequential loss of its sugar moieties, yielding a series of diagnostic fragment ions. This comparative guide provides a framework for researchers to approach the analysis of Kujimycin B, offering a predicted fragmentation pattern, a detailed experimental protocol, and a basis for the confident identification and characterization of this and other related macrolide antibiotics. The methodologies and principles outlined herein are grounded in established scientific literature and provide a solid foundation for further experimental validation.

References

  • ResearchGate. (n.d.). Liquid chromatography with tandem mass spectrometry fragmentation... [Download Scientific Diagram]. Retrieved from [Link]

  • Pendela, M., Govaerts, C., Diana, J., Hoogmartens, J., Van Schepdael, A., & Adams, E. (2007). Characterization of Impurities in Spiramycin by Liquid chromatography/ion Trap Mass Spectrometry. Rapid Communications in Mass Spectrometry, 21(4), 599-613. [Link]

  • Ashenafi, D., Verplaetse, A., Tistaert, C., De-Grauwe, K., Duchateau, L., & De-Backer, P. (2013). Characterization of impurities in tylosin using dual liquid chromatography combined with ion trap mass spectrometry. Talanta, 107, 249-256. [Link]

  • Li, W., Chen, D., Zhang, J., Liu, F., & Wang, Z. (2019). Characterization of a new component and impurities in josamycin by trap-free two-dimensional liquid chromatography coupled to ion trap time-of-flight mass spectrometry. Journal of Mass Spectrometry, 54(8), 653-663. [Link]

  • ResearchGate. (n.d.). Characterization of a new component and impurities in josamycin by trap‐free two‐dimensional liquid chromatography coupled to ion trap time‐of‐flight mass spectrometry. Retrieved from [Link]

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  • Sanders, P., & Delepine, B. (1994). Confirmatory analysis for spiramycin residue in bovine muscle by liquid chromatography/particle beam mass spectrometry. Biological Mass Spectrometry, 23(6), 369-375. [Link]

  • Hu, C., Hoogmartens, J., & Adams, E. (2012). Identification of the components of bitespiramycin by liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 66, 238-244. [Link]

  • Van den Bossche, L., et al. (2019). Characterization of impurities in josamycin using dual liquid chromatography combined with mass spectrometry. Semantic Scholar. [Link]

  • ResearchGate. (2022). Forced Degradation Analysis Of Spiramycin And Characterization Of Degradation Product By Rp-Hplc And Lc-Ms/Ms. [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of compound L3.41 (1). Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of impurities in josamycin using dual liquid chromatography combined with mass spectrometry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Macrolide Antibiotics in Bovine Muscle Tissue Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]

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A Comparative Analysis of Lankacidin-Group Antibiotics: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The ever-evolving landscape of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. The lankacidin-group of antibiotics, a family of 17-membered macrocyclic polyketides produced by Streptomyces rochei, represents a promising, albeit underexplored, class of compounds with potent activity against Gram-positive bacteria.[1][2] This guide provides a comprehensive comparative analysis of key lankacidin derivatives, offering insights into their structure-activity relationships, dual mechanisms of action, and methodologies for their evaluation. Our objective is to equip researchers and drug development professionals with the critical information needed to advance the therapeutic potential of this unique antibiotic family.

The Lankacidin Family: Structure and Biosynthesis

The lankacidin family is characterized by a distinctive 17-membered macrocyclic ring, a feature that is crucial for its antibacterial efficacy.[3] The biosynthesis of these complex molecules is orchestrated by a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machinery.[2] This intricate enzymatic assembly line is responsible for the construction of the core scaffold, which is then further modified to generate a diverse array of derivatives.

Key members of the lankacidin group include Lankacidin C, Lankacidin A, and Lankacidinol, each with unique substitutions on the macrocyclic ring. The chemical instability of the core structure has historically posed a significant challenge to their development.[2][4] However, recent advancements in modular chemical synthesis have opened new avenues for generating more stable and potent analogs.[1][2]

Dual Mechanisms of Action: A Tale of Two Targets

Lankacidin-group antibiotics exhibit a fascinating dual mechanism of action, targeting both bacterial protein synthesis and, in a distinct capacity, cancer cell proliferation. This duality presents a unique opportunity for the development of compounds with a broad therapeutic window.

Antibacterial Activity: Halting the Ribosomal Machinery

The primary antibacterial target of lankacidins is the bacterial 50S ribosomal subunit.[5] Specifically, they bind to the peptidyl transferase center (PTC), a critical site responsible for peptide bond formation during protein synthesis.[5] By obstructing the PTC, lankacidins effectively stall protein production, leading to bacterial growth inhibition.

This mechanism is synergistic with another class of antibiotics produced by Streptomyces rochei, the lankamycins.[6][7] While lankacidins block the PTC, lankamycins bind to the adjacent nascent peptide exit tunnel (NPET).[5][6][7] This dual blockade of the ribosomal machinery results in a more potent antibacterial effect than either compound alone.[6][7]

Antitumor Activity: A Paclitaxel-like Effect

Intriguingly, lankacidins also demonstrate significant antitumor activity.[8] This cytotoxic effect is not a consequence of their impact on protein synthesis but rather their ability to stabilize microtubules, a mechanism akin to the well-known anticancer drug, paclitaxel.[8] By binding to β-tubulin, lankacidins prevent the disassembly of microtubules, which are essential for cell division.[8] This leads to mitotic arrest and subsequent apoptosis in cancer cells.[8]

Comparative Analysis of Antibacterial Potency

The antibacterial efficacy of lankacidin derivatives is intrinsically linked to their chemical structure. The 17-membered macrocyclic ring is a key determinant of their activity; acyclic derivatives, such as the seco- and iso-lankacidinols, have shown significantly reduced or no activity against a range of common pathogens.[1][9] This underscores the importance of the macrocyclic scaffold for potent antibacterial action.[3]

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for key lankacidin derivatives against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Lankacidin Derivatives (µg/mL)

CompoundStaphylococcus aureusStreptococcus pyogenesStreptococcus pneumoniaeHaemophilus influenzaeReference
Lankacidin1.56---[10]
Lankacidin Diformate6.25---[10]
Lankacidin Diacetate50---[10]
2,18-seco-lankacidinol B>64>64>6432[9]
Erythromycin0.10---[10]
Ampicillin0.10---[10]

Note: A comprehensive side-by-side comparison of various macrocyclic lankacidin derivatives against a consistent panel of resistant strains (e.g., MRSA, VRE) is currently limited in the published literature.

Mechanisms of Resistance: An Emerging Picture

While lankacidins have shown promise against some macrolide-resistant strains, the potential for bacteria to develop resistance to this class of antibiotics must be considered.[2] General mechanisms of antibiotic resistance in bacteria include enzymatic inactivation of the drug, modification of the drug target, and active efflux of the drug from the bacterial cell.[11][12][13] For antibiotics targeting the ribosome, such as macrolides, resistance often arises from methylation of the rRNA, which prevents drug binding.[12] Although specific mechanisms of resistance to lankacidins in pathogenic bacteria have not been extensively characterized, it is plausible that similar strategies could emerge. Further research into this area is critical for the long-term viability of lankacidins as therapeutic agents.

Experimental Protocols for Comparative Evaluation

To facilitate further research and development of lankacidin-group antibiotics, this section provides detailed, step-by-step methodologies for key in vitro assays.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Phosphate Buffered Saline (PBS).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Preparation of Lankacidin Derivative Dilutions:

    • Perform a serial two-fold dilution of the lankacidin derivative stock solution in Cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations.

  • Microtiter Plate Setup:

    • Add 50 µL of the appropriate lankacidin derivative dilution to each well of a 96-well plate.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the lankacidin derivative in which there is no visible bacterial growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Bacterial_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Bacterial_Inoculum->Inoculation Antibiotic_Dilutions Prepare Serial Dilutions of Lankacidin Derivative Plate_Setup Set up 96-well Plate with Antibiotic Dilutions Antibiotic_Dilutions->Plate_Setup Plate_Setup->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Determine MIC (Lowest Concentration with No Growth) Incubation->Read_Results Checkerboard_Assay_Logic cluster_inputs Inputs cluster_process Process cluster_output Output Lankacidin Lankacidin Setup Checkerboard Dilution in 96-well Plate Lankacidin->Setup Lankamycin Lankamycin Lankamycin->Setup Bacteria Bacterial Culture Inoculate Inoculate and Incubate Bacteria->Inoculate Setup->Inoculate Measure_MICs Determine MICs of Individual and Combined Agents Inoculate->Measure_MICs Calculate_FIC Calculate FIC Index Measure_MICs->Calculate_FIC Interpretation Interpret Synergy, Additivity, or Antagonism Calculate_FIC->Interpretation

Caption: Logical workflow of the checkerboard assay for synergy testing.

In Vitro Translation Inhibition Assay

This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Protocol:

  • Reaction Setup:

    • Use a commercially available in vitro transcription-translation system (e.g., PURExpress®).

    • Combine the S30 extract (or purified components), a reporter mRNA template (e.g., encoding luciferase or GFP), and an amino acid mixture.

  • Addition of Antibiotics:

    • Add varying concentrations of the lankacidin derivative to the reaction tubes.

    • Include a no-antibiotic control and a positive control inhibitor.

  • Incubation:

    • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for translation.

  • Detection of Protein Synthesis:

    • Quantify the amount of protein produced. For a luciferase reporter, measure luminescence after adding luciferin. For a GFP reporter, measure fluorescence.

  • Data Analysis:

    • Calculate the percentage of translation inhibition for each concentration of the lankacidin derivative compared to the no-antibiotic control.

Future Directions and Conclusion

The lankacidin-group of antibiotics holds significant promise as a source of novel therapeutics. Their dual mechanism of action against both bacteria and cancer cells, coupled with their potential to circumvent existing macrolide resistance, makes them an attractive area for further investigation. The advancement of modular chemical synthesis provides a powerful tool to overcome the inherent instability of the natural products and to generate a diverse library of analogs with improved pharmacokinetic and pharmacodynamic properties.

Future research should focus on:

  • Comprehensive SAR studies: Systematically modifying the lankacidin scaffold to identify key structural features that enhance antibacterial potency and reduce toxicity.

  • Elucidation of resistance mechanisms: Understanding how bacteria might develop resistance to lankacidins to inform the design of next-generation compounds that can evade these mechanisms.

  • In vivo efficacy studies: Evaluating the most promising lankacidin derivatives in animal models of infection and cancer to assess their therapeutic potential.

By leveraging the insights and methodologies presented in this guide, the scientific community can unlock the full therapeutic potential of the lankacidin family of antibiotics, paving the way for the development of new and effective treatments for a range of human diseases.

References

  • Cai, L., Yao, Y., Yeon, S. K., & Seiple, I. B. (2020). Modular approaches to lankacidin antibiotics. Journal of the American Chemical Society, 142(35), 15134-15140. Available at: [Link].

  • Cai, L., & Seiple, I. B. (2021). Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics. Accounts of chemical research, 54(9), 2148-2160. Available at: [Link].

  • Gurel, G., Blaha, G., Moore, P. B., & Steitz, T. A. (2009). The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics. Proceedings of the National Academy of Sciences, 106(33), 13681-13686. Available at: [Link].

  • McFarland, J. W., & Berger, C. M. (1987). Side Chain Modifications in Lankacidin Group Antibiotics. Journal of antibiotics, 40(3), 226-232. Available at: [Link].

  • Yao, Y., Cai, L., & Seiple, I. B. (2018). Synthesis, Structural Reassignment, and Antibacterial Evaluation of 2, 18‐Seco‐Lankacidinol B. Angewandte Chemie International Edition, 57(41), 13551-13554. Available at: [Link].

  • Gurel, G., Blaha, G., Moore, P. B., & Steitz, T. A. (2009). The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics. Proceedings of the National Academy of Sciences of the United States of America, 106(33), 13681–13686. Available at: [Link].

  • Antibiotic resistance mechanisms. ReAct. Available at: [Link].

  • Munita, J. M., & Arias, C. A. (2016). Mechanisms of antibiotic resistance. Microbiology spectrum, 4(2), 10.1128/microbiolspec.VMBF-0016-2015. Available at: [Link].

  • Varela, M. F., Stephen, J., & Lekshmi, M. (2021). An overview of the antimicrobial resistance mechanisms of bacteria. AIMS microbiology, 7(3), 246. Available at: [Link].

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Safety Operating Guide

Kujimycin B proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Kujimycin B (Lankamycin) Operational Handling and Disposal Guide

As researchers and drug development professionals, handling biologically active macrolides like Kujimycin B (frequently referred to in the literature as Lankamycin) requires a rigorous approach to both occupational safety and environmental stewardship. Produced naturally by Streptomyces rochei and other Streptomyces species, Kujimycin B exerts its antibiotic activity by binding to the ribosome exit tunnel of Gram-positive bacteria, often acting synergistically with other compounds like lankacidin[1][2].

While its acute toxicity in mammalian models is relatively low, the operational hazards stem from its physical form as a potent respiratory sensitizer and its environmental classification as a Contaminant of Emerging Concern (CEC)[2][3]. This guide provides the self-validating protocols necessary to handle, contain, and dispose of Kujimycin B safely.

Physicochemical & Hazard Profiling

To design a fail-safe operational protocol, we must first understand the physicochemical constraints of the molecule. The following table summarizes the critical data points that dictate our handling and disposal strategies.

Property / AttributeDataOperational Significance
Chemical Name Kujimycin B (Lankamycin)Macrolide antibiotic; dictates specific biological waste streams[2].
CAS Number 30042-37-6Essential identifier for accurate hazardous waste manifesting[4].
Molecular Formula C42H72O1614-member lactone ring decorated with sugars; susceptible to high-heat destruction[1][2].
Molecular Weight 833.01 g/mol Heavy organic molecule; poor volatility but easily forms fine, suspendable dust[5].
Solubility Soluble in Methanol, Ethanol, ChloroformDictates liquid waste segregation (halogenated vs. non-halogenated carboys)[6].
Primary Hazards Respiratory Sensitization, AMR ThreatHigh inhalation risk; severe environmental contaminant if released into waterways[3][7].

Core Safety & Handling Directives

The Causality of the Hazard: The primary occupational risk when handling Kujimycin B is the aerosolization of the lyophilized powder. Macrolide antibiotics are known to cause allergic or asthmatic symptoms if inhaled, and repeated exposure can lead to severe respiratory sensitization[7]. Furthermore, fine organic dust accumulation presents a combustible dust hazard[8].

  • Engineering Controls: Always handle the dry powder form within a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator to maintain negative pressure and HEPA filtration.

  • PPE Requirements: Nitrile gloves (double-gloving is recommended during formulation), a wraparound fluid-resistant lab coat, and chemical splash goggles. If an isolator is unavailable and any risk of aerosolization exists, a NIOSH-approved N95 or P100 particulate respirator is mandatory[7][8].

Step-by-Step Spill Response Protocol

The Causality of the Protocol: Dry sweeping must be strictly avoided. Sweeping generates airborne particulate matter that can bypass standard mucous membrane defenses, trigger asthmatic responses, and contaminate laboratory HVAC systems[8].

  • Isolate & Assess: Immediately evacuate non-essential personnel from the vicinity. Determine the state of the spill (dry powder vs. dissolved in an organic solvent).

  • Don Appropriate PPE: Upgrade personal protective equipment. Ensure respiratory protection (N95/P100) is equipped before approaching a dry powder spill[7].

  • Containment (The Wet Method):

    • For Dry Powder: Gently mist the spill with a 70% ethanol/water solution. This dampens the powder, collapsing the dust cloud and preventing aerosolization[9].

    • For Liquid Solutions: Surround the spill with inert, non-combustible absorbent pads or diatomaceous earth to prevent spreading.

  • Collection: Use a disposable anti-static scoop or wet paper towels to collect the dampened material. Do not scrape aggressively.

  • Decontamination: Wash the spill surface with a suitable laboratory detergent followed by a water rinse. While macrolides are relatively stable, physical removal via surfactants is highly effective[6][8].

  • Waste Segregation: Place all cleanup materials, including used PPE, into a secondary, sealable hazardous waste bag.

Comprehensive Disposal & Environmental Logistics

The Causality of the Protocol: Never dispose of Kujimycin B or any macrolide antibiotic down the laboratory sink. The EPA has identified macrolide antibiotics as Contaminants of Emerging Concern (CECs) because standard Publicly Owned Treatment Works (POTWs) lack the specific biological or chemical filtration steps required to degrade them[3]. Environmental release directly contributes to the proliferation of antimicrobial resistance (AMR) in aquatic ecosystems.

  • Solid Waste (Powders, Crystals, Vials):

    • Seal the primary container tightly.

    • Place inside a designated, clearly labeled "Biologically Active Chemical Waste" bin.

    • Final destruction must be routed through High-Temperature Incineration (typically >1000°C). Incineration completely cleaves the macrocyclic lactone ring, permanently destroying its biological activity and eliminating the AMR threat.

  • Liquid Waste (Aqueous or Solvent-based):

    • Segregate based on the solvent used. Because Kujimycin B is highly soluble in chloroform and ethanol, ensure it is placed in the correct "Halogenated" or "Non-Halogenated" waste carboy[6].

    • Label the carboy explicitly: "Contains Macrolide Antibiotic (Kujimycin B) - DO NOT DRAIN."

    • Verify the pH of the waste carboy is neutral to mildly alkaline (pH 6-8.5) to prevent unexpected cross-reactions[6].

  • Contaminated Consumables:

    • Pipette tips, weighing boats, and gloves must be double-bagged and routed directly to solid hazardous waste incineration.

Process Visualization

The following diagram illustrates the self-validating workflow for segregating and neutralizing Kujimycin B waste streams to prevent environmental contamination.

G Start Kujimycin B (Lankamycin) Waste Decision Waste State? Start->Decision Solid Solid Powder / Crystals Decision->Solid Dry Liquid Aqueous / Solvent Solutions Decision->Liquid Dissolved Consumables Contaminated PPE & Labware Decision->Consumables Contact SolidDisp Seal in primary vial. Place in secondary hazardous waste bag. Solid->SolidDisp LiquidDisp Collect in compatible solvent waste carboy. Do NOT pour down drain. Liquid->LiquidDisp ConsumDisp Double-bag in biohazard/chemical waste bins. Consumables->ConsumDisp Incineration High-Temperature Incineration (Destroys AMR potential) SolidDisp->Incineration LiquidDisp->Incineration ConsumDisp->Incineration

Caption: Kujimycin B (Lankamycin) Laboratory Waste Segregation and Incineration Pathway.

References

  • "SUPERINTENDENCIA DE INDUSTRIA Y COMERCIO - No. 09-140797--00005-0000 - Consulta de Documentos" sic.gov.co.
  • "Lankamycin | C42H72O16 | CID 15560071 - PubChem - NIH" nih.gov.
  • "Roxithromycin - Santa Cruz Biotechnology" scbt.com.
  • "The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics - PMC" nih.gov.
  • "Ery Ped® (Erythromycin Ethylsuccinate for Oral Suspension) SAFETY DATA SHEET - Carnegie Pharmaceuticals" carnegiepharma.com.
  • "Lankamycin | Antibiotic | MedChemExpress" medchemexpress.com.
  • "SAFETY DATA SHEET - Clarithromycin" psu.ac.th.
  • "Occurrence of Contaminants of Emerging Concern in Wastewater From Nine Publicly Owned Treatment Works August 2009 - EPA" epa.gov.
  • "Safety Data Sheet - Erythromycin Ethylsuccinate USP Non-Micronized" pccarx.com.

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Operational Safety Guide: Handling Kujimycin B in Research Environments

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Kujimycin B (a lankacidin-group antibiotic) presents a dual-hazard profile often underestimated in general microbiology. Unlike standard bacteriostatic agents, Kujimycin B and its analogs exhibit eukaryotic cytotoxicity via microtubule stabilization, similar to Paclitaxel, in addition to their ribosomal inhibition in bacteria.

Consequently, this compound must be handled not merely as a respiratory sensitizer, but with the containment protocols reserved for cytotoxic small molecules (High Potency Active Pharmaceutical Ingredients - HPAPI) .

Immediate Action Required:

  • Containment: All powder handling must occur within a certified Chemical Fume Hood or Class II Type B2 Biological Safety Cabinet (BSC).

  • Solvent Warning: Kujimycin B is typically solubilized in DMSO. DMSO permeates standard nitrile gloves rapidly, carrying the dissolved toxin through the skin. Double-gloving is mandatory.

Hazard Identification & Risk Assessment

To determine the appropriate Personal Protective Equipment (PPE), we must understand the specific molecular risks.

Hazard CategorySpecific Risk for Kujimycin BMechanism of Action
Respiratory HighAerosolization: Fine powder can be inhaled, leading to acute respiratory sensitization or asthma-like symptoms.
Cytotoxicity HighMicrotubule Stabilization: Unlike typical antibiotics, lankacidins can affect eukaryotic cell division, posing a risk to the handler's dividing cells (e.g., bone marrow, epithelium).
Dermal Moderate/HighCarrier Effect: If dissolved in DMSO, the compound bypasses the dermal barrier.
Reproductive SuspectedDue to its cytotoxic mechanism (antitumor activity), it should be treated as a potential reproductive toxin.

Ref: Lankacidin group antibiotics antitumor activity and microtubule stabilization [1].[1][2][3]

PPE Matrix: The Defense Layer

Engineering controls (fume hoods) are the primary defense. PPE is the critical redundancy.

Protection ZoneEquipment StandardOperational Logic (The "Why")
Respiratory N95 (Minimum) Preferred: N100 or PAPR if outside containment.Kujimycin B powder is micron-sized. Standard surgical masks provide zero protection against chemical aerosols.
Hand Protection Double Nitrile Gloves Outer: 5 mil Nitrile (Long Cuff) Inner:[2] 4 mil Nitrile (colored)Breakthrough Indicator: If the outer glove is compromised (by DMSO), the inner colored glove provides visual contrast. Remove immediately upon solvent splash.
Eye/Face Chemical Goggles Avoid: Safety glasses with gaps.Powder drifts. Goggles form a seal. If working with large volumes (>100mg), add a Face Shield to protect the neck/skin.
Body Tyvek® Lab Coat (Closed front)Cotton lab coats absorb powders and solvents, holding the toxin against your clothes/skin. Tyvek sheds particles.

Operational Protocol: Handling & Solubilization

Objective: Solubilize Kujimycin B (usually supplied as 1mg - 5mg lyophilized powder) without generating dust.

Step 1: Engineering Setup[2]
  • Verify Fume Hood/BSC airflow (Target: 100 fpm face velocity).

  • Clear the workspace of clutter to prevent turbulence.

  • Place a plastic-backed absorbent mat (absorbent side up) on the work surface to capture micro-spills.

Step 2: Weighing & Transfer (The Critical Step)

Static electricity is the enemy of accurate weighing and safety.

  • Use an anti-static gun on the vial and spatula before opening.

  • Do not weigh on an open bench. If the balance is outside the hood, use a tarred closed vessel method:

    • Tare the vial with cap ON.

    • Add powder inside the hood.

    • Cap the vial.

    • Weigh the closed vial outside.

Step 3: Solubilization (DMSO/Ethanol)[2]
  • Solvent Choice: Kujimycin B is insoluble in water.[4] Prepare stock in DMSO (Dimethyl Sulfoxide) or Ethanol .

  • The "Puff" Risk: When injecting solvent into a sealed vial containing powder, positive pressure can eject a puff of toxic aerosol upon needle withdrawal.

  • Technique: Use a venting needle or add solvent slowly down the side of the open vial wall, then cap and vortex.

Step 4: Decontamination[2]
  • Solvent Wash: Wipe the exterior of the stock vial with an ethanol-dampened wipe (removes static and powder residue).

  • Chemical Deactivation: Wipe the work surface with 10% Sodium Hypochlorite (Bleach) followed by 70% Ethanol .

    • Why Bleach? Oxidative degradation breaks the macrocyclic ring structure.

    • Why Ethanol? Removes the corrosive bleach residue and residual organic contaminants.

Waste Management & Disposal

Antibiotics must never be disposed of down the drain to prevent environmental resistance.

Waste StreamClassificationDisposal Method
Liquid Waste Chemical Hazardous WasteCollect in "Cytotoxic/Poison" labeled carboy. Do not mix with oxidizers (e.g., Nitric acid).
Solid Waste Hazardous SolidVials, tips, and gloves go into a sealed biohazard/chem-waste bag for incineration.
Sharps Chemically Contaminated SharpsImmediate disposal in a rigid sharps container labeled "Cytotoxic."[2]

Visualized Workflows (Graphviz)[2]

Diagram 1: Hierarchy of Controls & Decision Logic

This diagram illustrates the decision-making process for handling Kujimycin B based on the state of matter (Powder vs. Solution).

G Start Kujimycin B Handling State Determine State Start->State Powder Solid / Powder Form (High Aerosol Risk) State->Powder Lyophilized Liquid Liquid / Solubilized (Dermal/Splash Risk) State->Liquid In DMSO/EtOH Controls_P Engineering Control: Fume Hood or BSC Class II B2 Powder->Controls_P Controls_L Engineering Control: Fume Hood Recommended Liquid->Controls_L PPE_P PPE: N95/P100 + Goggles + Tyvek + Double Nitrile Controls_P->PPE_P PPE_L PPE: Safety Glasses + Lab Coat + Double Nitrile Controls_L->PPE_L Action Perform Experiment PPE_P->Action PPE_L->Action Waste Disposal: High-Temp Incineration Action->Waste Contaminated Items

Caption: Operational logic flow distinguishing risk levels between solid powder handling (inhalation risk) and liquid handling (absorption risk).

Diagram 2: Decontamination & Spill Response

A self-validating loop for cleaning spills, ensuring the compound is deactivated.

Spill Spill Spill Detected Absorb 1. Absorb Liquid (Paper Towels/Mat) Spill->Absorb Bleach 2. Apply 10% Bleach (Oxidative Destruction) Absorb->Bleach Wait 3. Wait 15 Minutes (Contact Time) Bleach->Wait Rinse 4. Rinse with Water/EtOH (Remove Corrosives) Wait->Rinse Dispose 5. Bag as Hazardous Waste Rinse->Dispose

Caption: Step-by-step chemical decontamination protocol utilizing oxidative destruction (Bleach) to break the macrolide ring.[2]

References

  • Antitumor Activity of Lankacidin Group Antibiotics Is Due to Microtubule Stabilization via a Paclitaxel-like Mechanism. Journal of Medicinal Chemistry. (2016). [Link]

  • NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention (CDC). (2016/2024 Update). [Link][2]

  • Kujimycin B Compound Summary. PubChem, National Library of Medicine. [Link]

  • Guidelines for the Management of Cytotoxic Waste. World Health Organization (WHO). [Link]

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Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.